molecular formula C9H22Cl2N2 B111936 4-Amino-1-butylpiperidine DiHCl CAS No. 149326-37-4

4-Amino-1-butylpiperidine DiHCl

Cat. No.: B111936
CAS No.: 149326-37-4
M. Wt: 229.19 g/mol
InChI Key: DGFMOPRJMDUUTE-UHFFFAOYSA-N
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Description

4-Amino-1-butylpiperidine DiHCl is a functionalized piperidine derivative serving as a versatile chemical intermediate in medicinal chemistry and drug discovery research. The compound features a piperidine ring system bearing both an amino group and a butyl chain, making it a valuable scaffold for the synthesis of more complex molecules. While direct studies on this specific compound are limited, its structure is closely related to aminopiperidine and aminobutylpiperazine classes of compounds that are frequently investigated for their biological activity. Research on analogous structures shows that such compounds are of significant interest in neuroscience, particularly in the development of ligands for central nervous system targets . For instance, structurally similar molecules have been explored as modulators of dopamine receptors and the dopamine transporter (DAT) . These research areas are critical for developing potential therapeutic agents for substance use disorders and other neuropsychiatric conditions . The primary amine on the piperidine ring provides a handle for further functionalization through amide bond formation or reductive amination, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. As a building block, this compound enables researchers to explore novel chemical space in the pursuit of new bioactive molecules.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-2-3-6-11-7-4-9(10)5-8-11;;/h9H,2-8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFMOPRJMDUUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Aminopiperidine Derivatives: Focus on 4-Amino-1-Boc-piperidine Hydrochloride as a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This technical guide addresses the core physical and chemical properties of N-substituted 4-aminopiperidine scaffolds, a crucial motif in modern drug discovery. While specific experimental data for 4-Amino-1-butylpiperidine Dihydrochloride is not extensively available in public literature, we will focus on its close and commercially significant analogue, tert-butyl 4-aminopiperidine-1-carboxylate (4-Amino-1-Boc-piperidine) and its hydrochloride salt. This well-documented intermediate serves as an excellent proxy, providing foundational knowledge applicable to the broader class of 1-alkyl-4-aminopiperidines. We will explore its properties, synthesis, and applications, while also discussing the anticipated influence of the N-butyl group in comparison to the N-Boc protecting group.

Structural and Physicochemical Profile

The 4-aminopiperidine core is a versatile scaffold in medicinal chemistry. The nitrogen at the 1-position allows for the introduction of various substituents to modulate properties such as basicity, lipophilicity, and target engagement.

Focus Compound: 4-Amino-1-Boc-piperidine Hydrochloride

This compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. The Boc group is an electron-withdrawing carbamate that reduces the nucleophilicity and basicity of the piperidine nitrogen, making it stable under various reaction conditions while allowing for selective reactions at the 4-amino group. It can be readily removed under acidic conditions.

Comparative Analysis: N-Boc vs. N-Butyl Substitution

The key difference between the guide's focus compound and the requested 4-Amino-1-butylpiperidine lies in the substituent at the 1-position.

  • N-Boc Group: An electron-withdrawing carbamate. It decreases the pKa of the piperidine nitrogen, rendering it less basic. It is sterically bulky and serves as a protecting group.

  • N-Butyl Group: An electron-donating alkyl group. It increases the electron density on the piperidine nitrogen, making it more basic than the parent piperidine. It enhances the lipophilicity (hydrophobicity) of the molecule.

This fundamental difference means that 4-Amino-1-butylpiperidine DiHCl will be a more basic and likely more lipophilic compound than its N-Boc counterpart.

Physicochemical Data Summary

The following tables summarize the key physical and chemical properties for 4-Amino-1-Boc-piperidine and its hydrochloride salt, based on available data.

Table 1: Physical and Chemical Properties of 4-Amino-1-Boc-piperidine

PropertyValueSource
CAS Number 87120-72-7[1][2]
Molecular Formula C₁₀H₂₀N₂O₂[1][2]
Molecular Weight 200.28 g/mol [1][2][3]
Appearance White to pale yellow crystalline powder or solid[4][5][6]
Melting Point 44-50 °C[4][6][7]
Boiling Point 277.3 °C at 760 mmHg[4]
Density ~1.041 g/cm³[4][7]
Solubility Insoluble in water[4][7]
pKa 10.10 ± 0.20 (Predicted)[7]

Table 2: Physical and Chemical Properties of 4-Amino-1-Boc-piperidine Hydrochloride

PropertyValueSource
CAS Number 189819-75-8[8]
Molecular Formula C₁₀H₂₁ClN₂O₂[8]
Molecular Weight 236.74 g/mol [8][9]
Appearance White powder[9]
Storage Conditions 0 - 8 °C[9]

Synthesis and Manufacturing

The synthesis of N-substituted 4-aminopiperidines is a well-established field in organic chemistry. The most common and industrially scalable approach involves the reductive amination of a corresponding N-substituted 4-piperidone.

General Synthesis Pathway

The logical flow for synthesizing compounds like 4-Amino-1-butylpiperidine or 4-Amino-1-Boc-piperidine typically starts with the corresponding N-substituted piperidone.

G cluster_0 Pathway 1: Direct Reductive Amination cluster_1 Pathway 2: Via Oxime Intermediate A N-Substituted-4-Piperidone (e.g., 1-Boc-4-piperidone) B Intermediate Oxime or Imine A->B C Reductive Amination Reagents (e.g., NaBH(OAc)₃, NH₃) D Reduction Reagents (e.g., H₂, Pd/C) E Final Product (N-Substituted-4-Aminopiperidine) C->E D->E F HCl Source (e.g., HCl in Ether) G Dihydrochloride Salt F->G

Caption: General synthetic workflows for N-substituted 4-aminopiperidines.

Detailed Experimental Protocol: Synthesis of 4-Amino-1-Boc-piperidine

The following protocol is a representative example based on established literature procedures for synthesizing the Boc-protected analogue.[3]

Step 1: Oximation of 1-Boc-4-piperidone

  • To a stirred solution of 1-Boc-4-piperidone (1 equivalent) in a mixture of tetrahydrofuran (THF) and water, add hydroxylamine hydrochloride (H₂NOH·HCl, 4 equivalents).

  • Add sodium carbonate (Na₂CO₃, ~2.5 equivalents) portion-wise to neutralize the HCl and drive the reaction.

  • Stir the mixture at room temperature for 12-16 hours.

  • Remove the THF under reduced pressure.

  • Adjust the pH of the aqueous residue to >10 with 50% aq. NaOH.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the oxime intermediate.

Step 2: Reduction of the Oxime to the Amine

  • Dissolve the oxime intermediate from Step 1 in ethanol.

  • Add a catalytic amount of 10% Palladium on charcoal (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., 7 atm) in a pressure reactor.

  • Maintain the reaction until the starting material is consumed, as monitored by TLC or LC-MS.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-Amino-1-Boc-piperidine as a solid.[10]

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the free base in a suitable anhydrous solvent (e.g., diethyl ether or methanol).

  • Slowly add a solution of hydrogen chloride in the same or a compatible solvent.

  • Stir the mixture, allowing the hydrochloride salt to precipitate.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Applications in Research and Drug Development

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry due to its ability to present substituents in defined three-dimensional space, allowing for precise interactions with biological targets.

  • Core Building Block: 4-Amino-1-Boc-piperidine is a crucial intermediate for synthesizing more complex molecules.[6] The Boc group can be removed to allow for further derivatization at the 1-position, while the 4-amino group serves as a key handle for building out pharmacophores.

  • HIV-1 Inhibitors: Derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[2]

  • CCR5 Antagonists: The piperidine core is integral to the design of antagonists for the CCR5 receptor, a key co-receptor for HIV entry into cells.[11]

  • Antifungal Agents: Libraries of 4-aminopiperidines have been synthesized and evaluated as novel antifungal agents that target ergosterol biosynthesis.[12]

  • Neurological Disorders: The scaffold is leveraged to create compounds targeting the central nervous system (CNS), including the development of muscarinic M3 receptor antagonists.[6]

G cluster_0 Synthetic Pathways cluster_1 A 4-Amino-1-Boc-piperidine Boc Deprotection Amide Coupling / Reductive Amination at C4-NH₂ B 1-H-4-Aminopiperidine Intermediate A:f1->B E Target Molecule 2 A:f2->E C N-Alkylation / Arylation at N1 B->C D Target Molecule 1 C->D

Caption: Synthetic utility of 4-Amino-1-Boc-piperidine in drug discovery.

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of 4-aminopiperidine derivatives.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure. For 4-Amino-1-Boc-piperidine, characteristic signals include the large singlet for the Boc group protons (~1.4 ppm) and signals for the piperidine ring protons.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[9]

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. For the hydrochloride salt and the Boc-protected free base, storage at 0-8 °C is often recommended for long-term stability.[9]

Conclusion

While this compound is a compound of interest, its detailed characterization is not widely published. However, by examining its close structural analogue, 4-Amino-1-Boc-piperidine, we gain significant insight into the synthesis, reactivity, and utility of this important class of molecules. The N-Boc derivative is a cornerstone intermediate, enabling the construction of a vast array of complex and biologically active compounds. Researchers can leverage the established chemistry of this analogue as a starting point for the rational design and synthesis of novel 1-alkyl-4-aminopiperidines for applications in drug discovery and beyond.

References

  • Home Sunshine Pharma. 4-Amino-1-Boc-piperidine CAS 87120-72-7. Available from: [Link]

  • PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Available from: [Link]

  • Schadler, M., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available from: [Link]

  • Scientific Laboratory Supplies. 4-Amino-1-Boc-piperidine, 97%. Available from: [Link]

  • PubChem. tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1). National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Available from: [Link]

  • An, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

An In-Depth Technical Guide to the Chemical Structure Analysis of 4-Amino-1-butylpiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is not merely a procedural step but the very foundation of scientific integrity and therapeutic innovation. Small heterocyclic building blocks, such as 4-Amino-1-butylpiperidine Dihydrochloride, are pivotal components in the synthesis of complex pharmaceutical agents. Their structural fidelity dictates the downstream success of a research program. This guide provides a comprehensive, field-proven framework for the rigorous structural elucidation and purity assessment of this compound, designed for the discerning researcher, scientist, and drug development professional. We will move beyond rote methodology, delving into the causality behind analytical choices to construct a self-validating system of characterization.

Introduction to 4-Amino-1-butylpiperidine Dihydrochloride: A Versatile Building Block

4-Amino-1-butylpiperidine is a bifunctional molecule featuring a piperidine core, a primary aliphatic amine at the 4-position, and an N-butyl substituent. Its utility in medicinal chemistry is significant, serving as a key intermediate for synthesizing a wide array of bioactive molecules.[1] The structural motif of a substituted aminopiperidine is prevalent in compounds targeting central nervous system (CNS) disorders and other therapeutic areas.[1]

The dihydrochloride (DiHCl) salt form is of particular importance. The protonation of both the primary amine and the tertiary piperidine nitrogen significantly enhances the compound's aqueous solubility and crystalline stability, making it more amenable to handling, formulation, and purification compared to its free-base form. This guide will establish a robust analytical workflow to confirm its identity and purity.

Physicochemical & Structural Properties

A complete understanding begins with the molecule's fundamental properties. As direct experimental data for this specific salt is not widely published, we present a combination of calculated and predicted properties based on its chemical structure.

PropertyPredicted Value / StructureSource
IUPAC Name 1-butylpiperidin-4-amine;dihydrochlorideIUPAC Naming Convention
Molecular Formula C₉H₂₂Cl₂N₂Calculated
Molecular Weight 229.20 g/mol Calculated
Canonical SMILES CCCCN1CCC(CC1)N.Cl.ClOEChem
2D Structure 2D Structure of 4-Amino-1-butylpiperidine DihydrochlorideChemDraw

Comprehensive Structural Elucidation: A Multi-Technique Approach

Confirming the covalent structure of the molecule requires a synergistic application of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For the DiHCl salt, a polar, deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆ is required.

3.1.1. Predicted ¹H NMR Spectrum (400 MHz, D₂O)

The proton NMR spectrum is predicted to show distinct signals for the butyl group and the piperidine ring. The protonation of both nitrogen atoms will induce a downfield shift for adjacent protons.

AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Notes
H-a (CH₃)~0.95Triplet (t)3HTerminal methyl group of the butyl chain.
H-b (CH₂)~1.40Sextet2HMethylene group adjacent to the methyl group.
H-c (CH₂)~1.75Quintet2HMethylene group adjacent to H-d.
H-2', H-6' (axial) ~2.05Multiplet (m)2HPiperidine protons axial to the ring plane.
H-3', H-5' (axial) ~2.25Multiplet (m)2HPiperidine protons axial to the ring plane.
H-d (N-CH₂)~3.10Triplet (t)2HMethylene group attached to the piperidine nitrogen; deshielded by the positive charge.
H-4' ~3.20Multiplet (m)1HMethine proton at the 4-position, adjacent to the -NH₃⁺ group.
H-2', H-6' (equatorial) ~3.55Multiplet (m)2HPiperidine protons equatorial to the ring plane; deshielded by the adjacent N⁺.
H-3', H-5' (equatorial) ~3.70Multiplet (m)2HPiperidine protons equatorial to the ring plane.

Note: The piperidine ring protons will exhibit complex splitting due to chair conformation and proton-proton coupling. The assignments for axial and equatorial positions are predictive and could be confirmed with 2D NMR experiments.

3.1.2. Predicted ¹³C NMR Spectrum (100 MHz, D₂O)

Due to molecular symmetry, the ¹³C NMR spectrum is expected to display 7 unique carbon signals.

AssignmentPredicted δ (ppm)Rationale
C-a (CH₃)~13.5Butyl chain terminal carbon.
C-b (CH₂)~19.5Butyl chain carbon.
C-c (CH₂)~25.0Butyl chain carbon.
C-3', C-5' ~28.0Piperidine ring carbons.
C-4' ~48.0Carbon bearing the amino group.
C-2', C-6' ~52.0Piperidine ring carbons adjacent to the tertiary nitrogen.
C-d (N-CH₂)~58.0Butyl chain carbon attached to the piperidine nitrogen.

Rationale for these predictions is based on spectral data from analogous compounds like 4-Amino-1-benzylpiperidine and general principles of ¹³C NMR spectroscopy.[2][3]

3.1.3. Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Accurately weigh ~10-15 mg of 4-Amino-1-butylpiperidine DiHCl and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O).

  • Internal Standard: Add a small, known amount of a suitable internal standard (e.g., DSS or TSP) for accurate chemical shift referencing.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard 1D proton (zg30).

    • Number of Scans: 16-32 scans for good signal-to-noise.

    • Solvent Suppression: Use a presaturation sequence to suppress the residual H₂O signal.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard 1D carbon with proton decoupling (zgpg30).

    • Number of Scans: 512-2048 scans, as ¹³C has low natural abundance.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transform, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation analysis. Electrospray Ionization (ESI) in positive ion mode is the technique of choice for this polar, pre-charged molecule.

3.2.1. Predicted Mass Spectrum (ESI+)

  • Primary Ion: The most prominent ion observed will be the monoprotonated free base, [C₉H₂₀N₂ + H]⁺, at a mass-to-charge ratio (m/z) of 157.17 .

  • High-Resolution MS: Accurate mass measurement using an Orbitrap or TOF analyzer should yield a mass within 5 ppm of the calculated value (157.1654), confirming the elemental composition.

  • Other Ions: Depending on the ESI conditions, a dication [C₉H₂₀N₂ + 2H]²⁺ at m/z 79.09 might be observed.

3.2.2. Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the parent ion (m/z 157.17) would provide key structural fragments.

  • Loss of Butyl Group: A primary fragmentation pathway would involve the cleavage of the N-butyl bond, resulting in a fragment corresponding to the protonated 4-aminopiperidine ring (m/z 101.11).

  • Ring Opening: Subsequent fragmentation of the piperidine ring can occur, yielding characteristic smaller fragments.[4]

3.2.3. Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture like 50:50 water:acetonitrile with 0.1% formic acid.

  • Chromatography (Optional but Recommended): Inject the sample onto a C18 HPLC column to separate it from potential non-volatile impurities before it enters the mass spectrometer.

  • Mass Spectrometer: Infuse the sample directly or via LC into an ESI source.

  • MS Scan: Acquire a full scan MS spectrum in positive ion mode over a range of m/z 50-300.

  • MS/MS Scan: Select the precursor ion (m/z 157.17) for collision-induced dissociation (CID) and acquire the product ion spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

3.3.1. Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-2800 (broad)N-H Stretch-NH₃⁺ and >NH₂⁺ (Ammonium salts)
2960-2850C-H StretchAlkyl CH₂, CH₃
~1600 & ~1500N-H Bend (Asymmetric & Symmetric)-NH₃⁺
1470-1450C-H BendAlkyl CH₂

The presence of very broad and strong absorptions in the 3400-2800 cm⁻¹ region is highly characteristic of ammonium hydrochloride salts. This prediction is based on spectral data for similar amine hydrochlorides.[5]

3.3.2. Experimental Protocol: FTIR Data Acquisition

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1-2 mg of the sample with ~100-200 mg of dry KBr powder and press into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with an empty sample compartment or a pure KBr pellet.

  • Sample Scan: Acquire the spectrum of the sample from 4000 to 400 cm⁻¹.

Chromatographic Purity Assessment

While spectroscopy confirms identity, chromatography is essential for determining purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of polar organic compounds. A key challenge with 4-Amino-1-butylpiperidine is its lack of a strong UV chromophore, making detection difficult.

Methodology: Derivatization for Enhanced UV Detection

To overcome the detection challenge, pre-column derivatization with a UV-active agent is the most robust strategy.[6][7][8] Benzoyl chloride is an excellent choice, as it reacts with both the primary and secondary (after deprotonation) amines to form highly UV-active benzamides.

4.1.1. Experimental Protocol: Purity by HPLC (via Derivatization)

  • Derivatization Step:

    • Dissolve a known amount of the sample in a suitable aprotic solvent.

    • Add a base (e.g., triethylamine) followed by an excess of benzoyl chloride.

    • Allow the reaction to proceed to completion, then quench.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A gradient elution is recommended for separating potential impurities.

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm or 254 nm.

  • Analysis: The purity is determined by the area percentage of the main peak corresponding to the derivatized product.

Integrated Analytical Workflows

Visualizing the analytical process ensures a logical and comprehensive characterization.

Workflow for Structural Confirmation

This diagram illustrates the logical flow for identifying a new batch of the compound.

cluster_prep Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Confirmation Sample Receive Sample Batch Solubilize_NMR Dissolve in D2O for NMR Sample->Solubilize_NMR Solubilize_MS Dilute for LC-MS Sample->Solubilize_MS Prepare_IR Prepare KBr Pellet for IR Sample->Prepare_IR NMR Acquire 1H & 13C NMR Solubilize_NMR->NMR MS Acquire ESI-MS & MS/MS Solubilize_MS->MS IR Acquire FTIR Spectrum Prepare_IR->IR Interpret_NMR Confirm C-H Framework NMR->Interpret_NMR Interpret_MS Confirm Molecular Weight & Fragments MS->Interpret_MS Interpret_IR Confirm Functional Groups IR->Interpret_IR Final_Confirm Structure Confirmed Interpret_NMR->Final_Confirm Interpret_MS->Final_Confirm Interpret_IR->Final_Confirm

Caption: Workflow for the structural confirmation of this compound.

Complementary Nature of Analytical Techniques

This diagram shows how different techniques provide interlocking evidence for the final structure.

Molecule This compound NMR ¹H & ¹³C NMR • C-H Framework • Connectivity • Symmetry Molecule->NMR provides MS Mass Spectrometry • Molecular Weight • Elemental Formula • Fragmentation Molecule->MS provides IR Infrared Spectroscopy • Functional Groups • N-H Bonds • C-H Bonds Molecule->IR provides HPLC HPLC • Purity • Impurity Profile • Quantification Molecule->HPLC assesses NMR->MS complements MS->IR complements IR->HPLC complements

Caption: Interlocking evidence from complementary analytical techniques.

Safety and Handling

As with any chemical reagent, proper handling is paramount. Based on safety data for analogous amine hydrochlorides and piperidine derivatives, the following precautions should be observed.[10][11][12][13]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Hazards: The compound is expected to be a skin and eye irritant. Avoid contact and inhalation.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The structural analysis of 4-Amino-1-butylpiperidine Dihydrochloride is a multi-faceted process that relies on the convergence of evidence from several analytical techniques. By integrating NMR, MS, and IR spectroscopy, a confident structural assignment can be made. Complementary analysis by HPLC ensures that the material's purity is suitable for its intended use in research and development. This guide provides the predictive framework and experimental protocols necessary to achieve a comprehensive and trustworthy characterization of this valuable chemical building block.

References

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  • tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1). (n.d.). PubChem. Retrieved from [Link]

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  • 4-Amino-1-Boc-piperidine (87120-72-7). (n.d.). Chemchart. Retrieved from [Link]

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Ion Channel Modulation: A Key to Neuronal and Cellular Excitability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 4-Aminopiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of therapeutic agents. Its unique structural features, including a basic nitrogen atom and the capacity for diverse substitutions at both the piperidine and amino nitrogens, have enabled the development of compounds targeting a broad spectrum of biological entities. This technical guide provides a comprehensive exploration of the core mechanisms of action through which 4-aminopiperidine derivatives exert their pharmacological effects, offering insights for researchers and professionals engaged in drug discovery and development.

A prominent mechanism of action for 4-aminopiperidine derivatives involves the modulation of ion channels, which are fundamental to cellular signaling and excitability.

Voltage-Gated Potassium (Kv) Channel Blockade

The parent compound, 4-aminopyridine (4-AP), is a well-established, non-selective inhibitor of voltage-gated potassium channels (Kv).[1] This blockade prolongs the action potential duration, leading to an increased influx of calcium ions at the presynaptic terminal and subsequently enhancing neurotransmitter release.[2] This mechanism is particularly relevant in the context of neurodegenerative diseases like multiple sclerosis, where 4-AP (fampridine) is used to improve walking in patients.[2]

Derivatives of 4-aminopiperidine are being explored for similar, and potentially more selective, Kv channel blocking activity. The aim is to increase the levels of neurotransmitters such as acetylcholine in the brain, which could be beneficial for conditions like Alzheimer's disease.[3]

Experimental Protocol: Electrophysiological Recording of Kv Channels

A standard method to assess the effect of 4-aminopiperidine derivatives on Kv channels is the whole-cell patch-clamp technique using cell lines expressing specific Kv channel subtypes (e.g., CHO cells expressing Kv1.1 or Kv1.2).

Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the target Kv channel subtype.

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Prepare micropipettes from borosilicate glass and fill them with an appropriate internal solution.

  • Recording:

    • Establish a whole-cell configuration on a selected cell.

    • Hold the cell membrane at a potential of -80 mV.

    • Elicit Kv currents by applying depolarizing voltage steps.

    • Perfuse the cell with an external solution containing the 4-aminopiperidine derivative at various concentrations.

    • Record the resulting changes in current amplitude and kinetics.

  • Data Analysis:

    • Measure the peak outward current at each voltage step before and after drug application.

    • Construct concentration-response curves to determine the half-maximal inhibitory concentration (IC50).

N-Type Calcium Channel Blockade

Certain 4-aminopiperidine derivatives have been specifically designed and synthesized as blockers of N-type voltage-gated calcium channels.[4][5] These channels are predominantly located in the presynaptic terminals of neurons and play a crucial role in the release of neurotransmitters involved in pain signaling. By blocking these channels, 4-aminopiperidine derivatives can attenuate the transmission of pain signals, demonstrating potential as analgesics for chronic and neuropathic pain.[4]

Signaling Pathway: N-Type Calcium Channel Blockade in Pain Transmission

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives N_Type_Ca_Channel N-Type Ca2+ Channel Action_Potential->N_Type_Ca_Channel Opens Ca_Influx Ca2+ Influx N_Type_Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Vesicle_Fusion->Neurotransmitter_Release Receptor Receptor Activation Neurotransmitter_Release->Receptor 4_AP_Derivative 4-Aminopiperidine Derivative 4_AP_Derivative->N_Type_Ca_Channel Blocks Pain_Signal Pain Signal Propagation Receptor->Pain_Signal

Caption: Blockade of N-type calcium channels by 4-aminopiperidine derivatives.

Enzyme Inhibition: A Versatile Approach to Disease Modification

4-Aminopiperidine derivatives have been shown to inhibit a variety of enzymes, highlighting the adaptability of this scaffold for targeting different active sites.

Acetylcholinesterase (AChE) Inhibition

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been identified as highly potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft, a strategy employed in the symptomatic treatment of Alzheimer's disease. One of the most potent compounds identified, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibited an IC50 of 0.56 nM and showed a remarkable 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE).[6][7]

Fungal Ergosterol Biosynthesis Inhibition

A novel class of 4-aminopiperidines has demonstrated significant antifungal activity.[8] Their mechanism of action involves the inhibition of two key enzymes in the fungal ergosterol biosynthesis pathway: sterol C14-reductase and sterol C8-isomerase. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death. Structure-activity relationship (SAR) studies have revealed that a benzyl or phenylethyl group at the piperidine nitrogen combined with an n-dodecyl residue at the 4-amino group is particularly effective for antifungal activity.[8]

Experimental Workflow: Antifungal Activity and Mechanism of Action

G cluster_workflow Experimental Workflow Synthesis Synthesis of 4-Aminopiperidine Derivatives Screening Antifungal Activity Screening (e.g., Yarrowia lipolytica) Synthesis->Screening MIC_MFC Determination of MIC and MFC against Clinically Relevant Fungi Screening->MIC_MFC Sterol_Analysis Sterol Pattern Analysis (GC-MS) MIC_MFC->Sterol_Analysis Enzyme_Inhibition Identification of Inhibited Enzymes (Sterol C14-reductase, Sterol C8-isomerase) Sterol_Analysis->Enzyme_Inhibition

Caption: Workflow for identifying antifungal 4-aminopiperidine derivatives.

Receptor Antagonism: Modulating Cellular Responses

The 4-aminopiperidine scaffold is also a key component of molecules that act as receptor antagonists.

CCR5 Receptor Antagonism

4-Substituted-4-aminopiperidine derivatives are crucial building blocks in the synthesis of piperazino-piperidine based antagonists of the C-C chemokine receptor type 5 (CCR5).[9] CCR5 is a co-receptor used by the most common strains of HIV-1 to enter host T-cells. By blocking this receptor, these antagonists prevent the virus from entering and infecting immune cells, thus acting as potent HIV-1 entry inhibitors.[9]

Other Novel Mechanisms of Action

The versatility of the 4-aminopiperidine scaffold continues to yield derivatives with novel and diverse mechanisms of action.

Inhibition of Hepatitis C Virus (HCV) Assembly

A 4-aminopiperidine scaffold has been identified as an inhibitor of the assembly and release of infectious Hepatitis C virus (HCV) particles.[10] This represents a mechanism distinct from that of many approved HCV therapeutics that target viral replication. This unique mode of action suggests that these compounds could be used in combination with existing drugs to achieve synergistic effects.[10]

Cognition Enhancement

Certain 4-aminopiperidine analogues have demonstrated potent cognition-enhancing effects in preclinical models, such as the mouse passive avoidance test.[11][12] While the precise mechanism is still under investigation, preliminary evidence suggests a potential involvement of the allosteric modulation of AMPA receptors.[11]

Structure-Activity Relationships (SAR)

The pharmacological activity of 4-aminopiperidine derivatives is highly dependent on the nature of the substituents at both the piperidine nitrogen (N1) and the 4-amino nitrogen. For instance, in the context of analgesics based on the 4-anilinopiperidine structure (a subset of 4-aminopiperidines), a phenethyl group at N1 is often optimal for potent µ-opioid receptor agonism, while acylation of the anilino nitrogen with a short alkyl chain is critical for high analgesic activity.[13] As mentioned earlier, for antifungal activity, specific alkyl and arylalkyl substitutions on the two nitrogen atoms are crucial.[8] These examples underscore the importance of systematic chemical modifications to fine-tune the desired pharmacological properties.

Metabolism

The metabolism of 4-aminopiperidine-containing drugs is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major isoform involved in their N-dealkylation.[14][15] Understanding the metabolic pathways of these derivatives is crucial for optimizing their pharmacokinetic profiles and minimizing potential drug-drug interactions during the drug development process. Molecular modeling and quantum mechanics-based calculations can provide insights into the binding patterns and reactivity of these compounds within the CYP active site.[14][15]

Conclusion

The 4-aminopiperidine core represents a remarkably versatile scaffold in medicinal chemistry, giving rise to compounds with a wide array of mechanisms of action. From modulating the activity of ion channels and enzymes to antagonizing receptors and inhibiting viral assembly, these derivatives have demonstrated therapeutic potential across a diverse range of diseases. A thorough understanding of their mechanisms of action, guided by detailed structure-activity relationship studies and metabolic profiling, is essential for the continued development of novel and effective therapeutics based on this privileged chemical structure.

References

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  • Jepps, T. A., Greenwood, I. A., & Klausen, T. K. (2018). 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology, 175(3), 501–516. [Link]

  • Shieh, C. C., & Snyders, D. J. (1998). On the mechanism by which 4-Aminopyridine occludes quinidine block of the cardiac K+ channel, hKv1.5. The Journal of General Physiology, 111(4), 539–549. [Link]

  • Casy, A. F., Hassan, M. M., Simmonds, A. B., & Staniforth, D. (1969). Structure-activity relations in analgesics based on 4-anilinopiperidine. The Journal of Pharmacy and Pharmacology, 21(7), 434–440. [Link]

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Technical Guide: A Strategic Approach to the Biological Activity Screening of Novel 4-Aminopiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Aminopiperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The 4-aminopiperidine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved drugs.[1][2][3] Its synthetic tractability and three-dimensional character allow for precise vectoral presentation of substituents, enabling tailored interactions with diverse biological targets. Derivatives of this scaffold have shown potential as antiviral, anticancer, antimalarial, and anti-Alzheimer's agents, and are particularly prominent in drugs targeting the central nervous system (CNS).[1] The metabolic fate of these compounds is often mediated by cytochrome P450 enzymes, a critical consideration in drug design.[2][3]

This guide provides a comprehensive, field-proven framework for the biological activity screening of novel 4-aminopiperidine derivatives. We will move beyond a simple listing of assays to explain the strategic rationale behind constructing an efficient screening cascade—from high-throughput primary screens to detailed in vivo characterization. Our focus is on building a self-validating system of protocols that ensures data integrity and accelerates the identification of promising lead candidates.

Part 1: The Screening Cascade - A Strategic Overview

A successful screening campaign is not a single experiment but a multi-stage funnel designed to efficiently identify potent, selective, and safe compounds from a larger library. The causality behind this tiered approach is resource management: deploying the fastest, most cost-effective assays first to triage large numbers of compounds, while reserving more complex and resource-intensive assays for a smaller, more promising subset.

Screening_Cascade cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Primary Primary Screening (High-Throughput) Target Engagement / Phenotypic Effect Secondary Secondary Screening (Medium-Throughput) Potency, Selectivity, Early Safety Primary->Secondary Hit Identification Lead_Opt Lead Optimization Structure-Activity Relationship (SAR) In-depth Profiling Secondary->Lead_Opt Candidate Selection PK_PD Pharmacokinetics (PK/PD) ADME Profiling Lead_Opt->PK_PD Preclinical Candidate Efficacy In Vivo Efficacy Disease Models PK_PD->Efficacy

Caption: The Drug Discovery Screening Cascade.

Part 2: Primary Screening - Casting a Wide Net for Initial Hits

The goal of primary screening is to efficiently test a library of novel 4-aminopiperidines to identify "hits"—compounds that demonstrate activity at a predetermined threshold. The choice of assay is dictated by the hypothesized biological target.

Target Class 1: G-Protein Coupled Receptors (GPCRs)

GPCRs are the most intensively studied drug targets, regulating a vast number of physiological processes.[4][5] Functional assays that measure the downstream consequences of receptor activation are paramount.

Rationale: Early functional assays for GPCRs typically measure the generation of second messengers like cAMP (for Gs/Gi-coupled receptors) or intracellular calcium flux (for Gq-coupled receptors).[4][5][6] These assays are highly amenable to high-throughput screening (HTS) in 96- or 384-well formats. More advanced techniques like FRET/BRET can directly measure protein-protein interactions, such as GPCR-β-arrestin recruitment.[4][5]

GPCR_Signaling Ligand 4-Aminopiperidine Ligand GPCR GPCR (Gs-coupled) Ligand->GPCR Binds G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Simplified Gs-coupled GPCR signaling pathway.

Experimental Protocol: High-Throughput cAMP Assay

This protocol describes a homogenous, luminescence-based assay to measure changes in intracellular cAMP levels in response to compound treatment.

  • Materials & Reagents:

    • HEK293 cells stably expressing the target GPCR.

    • Assay medium: HBSS, 20 mM HEPES, 0.1% BSA.

    • cAMP-Glo™ Assay kit (Promega) or equivalent.

    • Forskolin (positive control for Gs-coupled receptors).

    • Test 4-aminopiperidine compounds dissolved in DMSO.

    • White, opaque 384-well assay plates.

  • Step-by-Step Procedure:

    • Cell Plating: Seed the GPCR-expressing cells into 384-well plates at a density of 2,000-5,000 cells/well and incubate overnight.

    • Compound Addition: Prepare serial dilutions of the 4-aminopiperidine compounds. Using an automated liquid handler, add the compounds to the cell plates. Include wells for a vehicle control (DMSO) and a positive control (e.g., a known agonist or forskolin).

    • Incubation: Incubate the plates at 37°C for 30 minutes to stimulate the receptors.

    • Cell Lysis & Detection: Add the cAMP-Glo™ Lysis Buffer and incubate for 15 minutes at room temperature. This lyses the cells and releases cAMP.

    • Kinase Reaction: Add the Kinase Glo® Reagent, which contains a cAMP-dependent protein kinase. Unconverted ATP is consumed in this step.

    • Luminescence Detection: Add the Luciferin Detection Solution. The amount of light produced is inversely proportional to the amount of cAMP present. Read the luminescence signal on a plate reader.

    • Data Analysis: Normalize the data to controls and calculate the percent activity or inhibition for each compound.

Target Class 2: Ion Channels

Ion channels are critical targets for drug discovery and safety pharmacology.[7] Their malfunction is implicated in a wide range of "channelopathies."

Rationale: The gold standard for measuring ion channel function is patch-clamp electrophysiology, which directly records the ionic currents.[8][9] For HTS, this is impractical. Therefore, primary screening often relies on indirect methods, such as fluorescence-based assays that measure changes in membrane potential or ion flux (e.g., using thallium as a surrogate for potassium).[10][11] Automated patch-clamp (APC) systems are then used in secondary screening for more detailed characterization of hits.[12]

Experimental Protocol: Fluorescence-Based Thallium Flux Assay for Potassium Channels

This assay is a common HTS method for identifying potassium channel modulators.

  • Materials & Reagents:

    • CHO cells stably expressing the target potassium channel.

    • FluxOR™ II Green Potassium Ion Channel Assay Kit (Thermo Fisher Scientific) or equivalent.

    • Assay Buffer: HBSS, 20 mM HEPES.

    • Stimulus Buffer: Assay buffer containing thallium sulfate (Tl₂SO₄) and a channel activator (if screening for inhibitors).

    • Test 4-aminopiperidine compounds and known channel blocker (positive control) dissolved in DMSO.

    • Black-walled, clear-bottom 384-well plates.

  • Step-by-Step Procedure:

    • Cell Plating: Seed cells into 384-well plates and incubate overnight.

    • Dye Loading: Remove the culture medium and add the FluxOR™ II Green reagent diluted in Assay Buffer. Incubate for 60 minutes at 37°C to allow the dye to load into the cells.

    • Compound Addition: Wash the cells with Assay Buffer. Add the test compounds and controls to the wells and incubate for 20 minutes.

    • Thallium Flux & Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Simultaneously add the Stimulus Buffer and begin reading the fluorescence intensity over time (kinetic read). Thallium influx through open potassium channels quenches the dye's fluorescence.

    • Data Analysis: Calculate the rate of fluorescence quench for each well. Normalize the data to controls to determine the percent inhibition or activation.

Target Class 3: Enzymes

Enzymes are highly druggable targets, and identifying their inhibitors is a primary goal in many therapeutic areas.[13][14]

Rationale: Enzyme inhibition assays are typically biochemical assays performed in a cell-free system.[15] They are designed to measure the reduction in an enzyme's catalytic activity in the presence of an inhibitor.[16][17] The readout can be absorbance, fluorescence, or luminescence, depending on the substrate used, making these assays highly suitable for HTS.

Experimental Protocol: Generic Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

  • Materials & Reagents:

    • Recombinant purified kinase of interest.

    • Specific peptide substrate for the kinase.

    • Kinase reaction buffer (typically contains MgCl₂, DTT, and HEPES).

    • ATP at a concentration near the Km for the kinase.

    • ADP-Glo™ Kinase Assay kit (Promega) or equivalent.

    • Test 4-aminopiperidine compounds and a known kinase inhibitor (e.g., Staurosporine) dissolved in DMSO.

    • White, opaque 384-well assay plates.

  • Step-by-Step Procedure:

    • Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the test compound.

    • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.

    • Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

    • Convert ADP to ATP: Add the Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP. Incubate for 30 minutes.

    • Measure Light Output: The newly synthesized ATP is measured using a luciferase/luciferin reaction. Read the luminescence signal on a plate reader. The light generated is directly proportional to kinase activity.

    • Data Analysis: Normalize the data to controls and calculate the percent inhibition for each compound.

Part 3: Secondary Screening & Hit-to-Lead Profiling

Once primary screening identifies hits, the focus shifts to confirming their activity, determining their potency and selectivity, and assessing their initial safety profile.

Potency and Selectivity Determination

The first step is to generate a full concentration-response curve to determine the half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentration. This is a key measure of a compound's potency.[18] Simultaneously, the confirmed hits should be tested against a panel of related targets (e.g., other kinases or GPCRs) to assess their selectivity. An ideal drug candidate is potent against its intended target and inactive against others to minimize off-target effects.

Table 1: Example Potency and Selectivity Data for a 4-Aminopiperidine Hit

Compound IDPrimary Target IC₅₀ (nM)Off-Target 1 IC₅₀ (nM)Off-Target 2 IC₅₀ (nM)Selectivity (vs. OT1)
4AP-001501,500>10,00030-fold
4AP-002255,000>10,000200-fold
4AP-0031202408,0002-fold

Data are hypothetical and for illustrative purposes.

Early Safety & Toxicity Assessment (In Vitro)

Evaluating potential toxicity early is a critical step to de-risk a program and avoid costly late-stage failures.[19]

1. General Cytotoxicity

Rationale: Cytotoxicity assays measure a compound's ability to damage or kill cells.[19] The MTT assay is a widely used colorimetric method that assesses cell metabolic activity, which serves as an indicator of cell viability.[18][20] A compound that is highly cytotoxic against various cell lines is generally undesirable.

Experimental Protocol: MTT Cytotoxicity Assay
  • Materials & Reagents:

    • HeLa (cervical cancer) or HepG2 (liver cancer) cell lines.

    • Culture medium (e.g., DMEM with 10% FBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Test compounds and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Clear 96-well plates.

  • Step-by-Step Procedure:

    • Cell Plating: Seed cells into a 96-well plate at 10,000 cells/well and incubate overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the 4-aminopiperidine compounds for 24 to 48 hours.[20][21]

    • MTT Addition: Remove the medium and add fresh medium containing MTT solution. Incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

2. Cardiotoxicity (hERG Assay)

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[8][22] Regulatory agencies mandate hERG testing for most new chemical entities.[22] The automated patch-clamp assay is the high-throughput gold standard for this assessment.[8][9][22]

hERG_Workflow Cell_Prep Prepare hERG-HEK293 Cell Suspension APC_System Automated Patch-Clamp System (e.g., QPatch) Cell_Prep->APC_System Plate_Prep Prepare Compound Dilution Plate Plate_Prep->APC_System Data_Acq Data Acquisition (Whole-cell recording, voltage protocol) APC_System->Data_Acq Executes Run Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Data_Acq->Analysis

Caption: Automated hERG assay workflow.

Experimental Protocol: Automated Patch-Clamp hERG Assay
  • Materials & Reagents:

    • HEK293 cells stably expressing the hERG channel.

    • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.

    • Internal solution (in mM): 120 KF, 20 KCl, 10 HEPES, 5 EGTA.[22]

    • Test compounds and a positive control (e.g., E-4031).

    • Automated patch-clamp system (e.g., QPatch or SyncroPatch).[8][9]

  • Step-by-Step Procedure:

    • Preparation: Prepare cell suspension and compound dilution plates.

    • System Priming: Prime the automated patch-clamp system with internal and external solutions.

    • Experiment Initiation: Load the cells and compound plate into the system and start the automated run. The system performs cell capture, sealing, whole-cell configuration, and compound application.[22]

    • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit hERG tail currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to measure the tail current.[22]

    • Data Acquisition: Record baseline currents, then sequentially apply the vehicle control followed by increasing concentrations of the test compound, allowing the current to reach a steady-state block at each concentration.[22]

    • Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of current inhibition relative to the vehicle control and fit the data to a concentration-response curve to determine the IC₅₀ value.

3. Genotoxicity (Ames Test)

Rationale: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[23][24][25] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[23] A positive test indicates the compound is a mutagen because it causes mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[25] The inclusion of a rodent liver extract (S9 fraction) mimics mammalian metabolism, allowing for the detection of metabolites that may be mutagenic.[23][26]

Experimental Protocol: Ames Test (Plate Incorporation Method)
  • Materials & Reagents:

    • Salmonella typhimurium strains (e.g., TA98, TA100, TA102).[23]

    • Minimal glucose agar plates.

    • Top agar (containing a trace amount of histidine/biotin).

    • S9 fraction from rat liver for metabolic activation.

    • Test compounds, a negative control (vehicle), and a positive control (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9).

  • Step-by-Step Procedure:

    • Preparation: Prepare overnight cultures of the Salmonella strains.

    • Mixture Preparation: In a sterile tube, combine the test compound at a specific concentration, the bacterial culture, and either the S9 mixture or a buffer (for the non-activation condition).

    • Plating: Add molten top agar to the tube, vortex briefly, and pour the entire contents onto a minimal glucose agar plate, spreading it evenly.[23]

    • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[23]

    • Colony Counting: Count the number of visible revertant colonies on each plate.

    • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least two-fold greater than the number on the negative control plates.

Part 4: In Vivo Evaluation - From Bench to Biological System

Compounds that demonstrate high potency, good selectivity, and a clean in vitro safety profile are advanced to in vivo studies.

Pharmacokinetic (PK) Profiling

Rationale: Understanding a compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is essential for translating in vitro potency to in vivo efficacy.[27] Early PK studies in rodents help determine key parameters like half-life, clearance, and bioavailability.[28][29] This knowledge is critical for designing effective dosing regimens for efficacy studies. Machine learning and computational models are increasingly used to predict PK profiles from chemical structures, aiding in early candidate selection.[28][29][30][31]

In Vivo Efficacy Models

Rationale: The ultimate test of a drug candidate is its ability to produce the desired therapeutic effect in a living organism. The choice of animal model is critical and should accurately reflect the human disease state. Given the prevalence of 4-aminopiperidines in CNS drugs, models for neurodegenerative or psychiatric conditions are often employed.[32][33][34][35][36] These can range from genetic models (e.g., APP/PS1 transgenic mice for Alzheimer's disease) to pharmacologically induced models (e.g., MPTP-induced parkinsonism).[32][33][36]

Conclusion

The biological activity screening of novel 4-aminopiperidines is a systematic, multi-faceted process that requires a strategic integration of in vitro and in vivo assays. By employing a cascading approach that prioritizes high-throughput methods for initial hit identification followed by more detailed potency, selectivity, and safety profiling, researchers can efficiently navigate the complexities of drug discovery. The causality-driven experimental designs and self-validating protocols outlined in this guide provide a robust framework for identifying and optimizing the next generation of therapeutics derived from this versatile chemical scaffold.

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In Silico Docking Studies of 4-Amino-1-butylpiperidine DiHCl: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth walkthrough of the principles and practices involved in conducting in silico molecular docking studies, using 4-Amino-1-butylpiperidine DiHCl as a case study ligand. Recognizing the therapeutic potential of piperidine scaffolds as histone deacetylase (HDAC) inhibitors, this guide will focus on docking against human Histone Deacetylase 8 (HDAC8), a significant target in oncology.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols. We will delve into the rationale behind experimental choices, ensuring a self-validating system of protocols, and ground our claims in authoritative scientific literature.

Introduction: The Convergence of Compound and Computation

The journey of a drug from concept to clinic is arduous and expensive. Computational methods, particularly molecular docking, have become indispensable tools in the early stages of this process, offering a rational approach to predicting the binding of small molecules to protein targets.[3] This guide focuses on this compound, a compound featuring a piperidine core. Piperidine and its derivatives are prevalent structural motifs in a wide array of pharmaceuticals and have been identified as key components in a number of histone deacetylase (HDAC) inhibitors.[1][2][4][5]

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[6] The dysregulation of HDACs is implicated in various diseases, most notably cancer, making them a prime target for therapeutic intervention.[7] Specifically, HDAC8, a class I histone deacetylase, has emerged as a significant target in several cancers, including T-cell lymphomas and neuroblastoma.[7] Therefore, exploring the potential interaction of novel piperidine-containing compounds with HDAC8 through in silico docking is a scientifically sound and promising avenue for drug discovery.

This guide will provide a comprehensive protocol for the in silico analysis of this compound with HDAC8, from initial molecule preparation to the critical analysis of docking results.

The In Silico Docking Workflow: A Conceptual Overview

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The process can be conceptually broken down into several key stages, each with its own set of critical considerations. The primary goal is to generate a variety of possible binding poses of the ligand in the active site of the protein and then to use a scoring function to rank these poses based on their predicted binding affinity.[3]

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Ligand Preparation Ligand Preparation Grid Box Definition Grid Box Definition Ligand Preparation->Grid Box Definition Protein Preparation Protein Preparation Protein Preparation->Grid Box Definition Docking Simulation Docking Simulation Grid Box Definition->Docking Simulation Pose Analysis Pose Analysis Docking Simulation->Pose Analysis Scoring & Ranking Scoring & Ranking Pose Analysis->Scoring & Ranking

Figure 1: Conceptual workflow of a molecular docking experiment.

Methodologies: A Step-by-Step Technical Protocol

This section outlines the detailed experimental protocols for the in silico docking of this compound against HDAC8. We will be referencing the use of widely adopted and validated software tools such as AutoDock Vina for the docking simulation and PyMOL for visualization.[5][6][8]

Part 1: Ligand Preparation

The accurate preparation of the ligand is a critical first step that significantly impacts the reliability of the docking results. This involves generating a 3D structure, assigning correct atom types and charges, and defining rotatable bonds.

Protocol for Ligand Preparation:

  • 3D Structure Generation:

    • Since a readily available 3D structure for this compound may not be present in public databases, its structure must be generated using molecular builder software such as ChemDoodle 3D or similar programs.[9]

    • The "DiHCl" designation implies that the two amino groups are likely to be protonated at physiological pH. This is a critical consideration for accurately representing the ligand's electrostatic potential.

    • Save the generated 3D structure in a standard format like SDF or MOL2.

  • Conversion to PDBQT Format:

    • AutoDock Vina requires ligands to be in the PDBQT file format, which includes atomic coordinates, partial charges, and atom type definitions.[10]

    • Software such as AutoDock Tools (ADT) or Open Babel can be used for this conversion.[8][11][12]

    • During this process, Gasteiger charges are typically calculated and added to the ligand, and non-polar hydrogens are merged.[10] The number of rotatable bonds is also defined, which dictates the conformational flexibility of the ligand during docking.

Part 2: Protein (Receptor) Preparation

The protein structure, obtained from the Protein Data Bank (PDB), requires several preparation steps to make it suitable for docking.

Protocol for Protein Preparation:

  • Selection of a High-Quality Crystal Structure:

    • A suitable crystal structure of human HDAC8 should be downloaded from the RCSB PDB. For this guide, we will consider the crystal structure of human HDAC8 complexed with an inhibitor (e.g., PDB ID: 1T64) as a starting point.[13] Using a structure with a co-crystallized ligand is advantageous as it helps in identifying the active site.

  • Initial Cleaning of the PDB File:

    • The downloaded PDB file often contains non-essential molecules such as water, co-factors, and other heteroatoms that are not relevant to the binding interaction of our ligand. These should be removed using software like PyMOL or AutoDock Tools.[8][14]

    • If the protein has multiple chains, select the chain that contains the active site of interest and remove the others.

  • Preparation for Docking:

    • Add polar hydrogens to the protein structure, as they are crucial for defining hydrogen bonding interactions.[14]

    • Assign Kollman charges to the protein atoms.[14]

    • Merge non-polar hydrogens.

    • Save the prepared protein in the PDBQT format. This can be accomplished using AutoDock Tools.[8]

Part 3: The Docking Simulation

With the ligand and protein prepared, the next step is to define the search space for the docking and run the simulation using AutoDock Vina.

Protocol for Docking Simulation:

  • Defining the Grid Box:

    • The grid box defines the three-dimensional space in the protein's active site where the docking algorithm will search for binding poses.[10][15]

    • The center and dimensions of the grid box need to be specified. A common approach is to center the grid box on the co-crystallized ligand (if one was present in the original PDB file) to ensure the search is focused on the known binding pocket.

    • The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation. Tools within AutoDock Tools can be used to visually place and adjust the grid box.[15]

  • Creating the Configuration File:

    • AutoDock Vina uses a configuration text file to specify the input files and docking parameters.[13] This file includes the paths to the protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

    • The exhaustiveness parameter, which controls the thoroughness of the search, can also be set in this file. Higher values increase the computational time but also the chance of finding the optimal binding pose.

  • Running AutoDock Vina:

    • The docking simulation is initiated from the command line, providing the configuration file as an input.[16]

    • The command typically looks like this: vina --config config.txt --log log.txt

G cluster_input Input Files cluster_process Execution cluster_output Output Files Ligand.pdbqt Ligand.pdbqt AutoDock Vina AutoDock Vina Ligand.pdbqt->AutoDock Vina Protein.pdbqt Protein.pdbqt Protein.pdbqt->AutoDock Vina config.txt config.txt config.txt->AutoDock Vina log.txt log.txt AutoDock Vina->log.txt output.pdbqt output.pdbqt AutoDock Vina->output.pdbqt

Figure 2: Input and output flow for an AutoDock Vina simulation.

Analysis and Interpretation of Docking Results

Quantitative Data from the Log File

The log file generated by AutoDock Vina contains a table summarizing the results for the top-ranked binding poses.[17][18]

ModeBinding Affinity (kcal/mol)RMSD l.b. (Å)RMSD u.b. (Å)
1-7.50.0000.000
2-7.21.8522.431
3-7.02.1052.899
4-6.83.5414.112
5-6.54.0125.234

Table 1: Example output from an AutoDock Vina log file. "RMSD l.b." refers to the root-mean-square deviation of atomic positions between the current pose and the best mode, calculated only on the ligand heavy atoms. "RMSD u.b." is the upper bound RMSD.

  • Binding Affinity: This value, given in kcal/mol, is an estimate of the binding free energy. More negative values indicate a stronger predicted binding affinity.[19] The top-ranked pose is the one with the lowest binding affinity.

  • RMSD (Root-Mean-Square Deviation): The RMSD values indicate the conformational similarity between the different binding poses.[17] A low RMSD between the top-ranked poses suggests that they are conformationally similar and converge to a favorable binding mode.

Qualitative Analysis: Visualization of Binding Poses

Visual inspection of the predicted binding poses is crucial for understanding the interactions between the ligand and the protein.[5]

Protocol for Visual Analysis:

  • Loading the Results into a Molecular Viewer:

    • The output PDBQT file, which contains the coordinates of the docked ligand poses, can be loaded into molecular visualization software like PyMOL along with the prepared protein structure.[5][7][20]

  • Analyzing Interactions:

    • Examine the top-ranked binding pose to identify key interactions with the active site residues of HDAC8. Important active site residues for HDAC8 include His142, His143, Asp176, Asp183, and Tyr306.[1][3]

    • Look for hydrogen bonds, hydrophobic interactions, and any potential coordination with the catalytic zinc ion in the active site.

    • The plausibility of the binding pose should be critically evaluated. For instance, charged groups on the ligand should ideally be interacting with oppositely charged or polar residues in the protein.

Trustworthiness and Validation of Docking Protocols

The reliability of in silico docking results is a common concern. A robust docking protocol should include self-validating steps.

  • Re-docking of a Co-crystallized Ligand: A standard validation technique is to extract the co-crystallized ligand from the PDB structure, and then dock it back into the protein's active site. If the docking protocol is reliable, the predicted binding pose should have a low RMSD (typically < 2.0 Å) when compared to the original crystallographic pose.

  • Use of Multiple Scoring Functions: While AutoDock Vina has its own scoring function, employing other scoring functions to re-evaluate the predicted poses can provide a more confident assessment of the binding affinity.

  • Comparison with Experimental Data: Ultimately, the predictions from in silico docking should be validated through experimental assays.

Conclusion

This technical guide has provided a comprehensive framework for conducting in silico docking studies of this compound with HDAC8. By following the detailed protocols for ligand and protein preparation, executing the docking simulation with AutoDock Vina, and critically analyzing the results, researchers can gain valuable insights into the potential binding of this compound to its target. It is imperative to remember that molecular docking is a predictive tool, and its results should be interpreted with a clear understanding of its inherent assumptions and limitations. When used judiciously and in conjunction with experimental validation, in silico docking is a powerful asset in the modern drug discovery pipeline.

References

  • Design and campaign synthesis of piperidine- and thiazole-based histone deacetylase inhibitors. PubMed. [Link]

  • HDAC8 - Wikipedia. Wikipedia. [Link]

  • 1T64: Crystal Structure of human HDAC8 complexed with Trichostatin A. RCSB PDB. [Link]

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  • How to prepare 400 ligands in *.pdbqt for multiple docking in Autodock Vina. YouTube. [Link]

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  • Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma. MDPI. [Link]

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The 4-Aminopiperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged Scaffold" Concept in Drug Discovery

In the intricate world of medicinal chemistry, the concept of a "privileged scaffold" has emerged as a powerful strategy for the discovery of novel therapeutic agents.[1] A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for the development of a wide array of drugs.[1][2] These structures typically possess favorable drug-like properties, streamlining the path from initial hit to lead optimization.[1] The strategic modification of these core structures allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. Among the pantheon of these valuable molecular frameworks, the 4-aminopiperidine moiety stands out as a particularly significant and widely utilized scaffold. This guide will provide a comprehensive technical overview of the 4-aminopiperidine core, its synthesis, its diverse applications in medicinal chemistry, and the underlying principles that make it a cornerstone of modern drug design.

The 4-Aminopiperidine Core: Physicochemical Properties and Strategic Advantages

The 4-aminopiperidine scaffold is a saturated heterocyclic amine characterized by a piperidine ring with an amino group at the 4-position. This seemingly simple structure imparts a unique combination of physicochemical properties that are highly advantageous for drug design. The presence of a basic nitrogen atom within the piperidine ring allows for the formation of salt forms, which can enhance solubility and improve oral bioavailability. Furthermore, the amino group at the 4-position provides a crucial handle for introducing a wide variety of substituents, enabling extensive exploration of the chemical space around the core. This versatility is a key reason for its widespread use as a building block in the synthesis of diverse compound libraries.[3]

The conformational rigidity of the piperidine ring, which typically adopts a chair conformation, helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The strategic placement of the amino group also allows for the formation of key hydrogen bonds and other non-covalent interactions with protein targets, further contributing to binding affinity and selectivity.

Therapeutic Landscape of 4-Aminopiperidine-Containing Drugs

The 4-aminopiperidine scaffold is a recurring motif in a multitude of clinically approved drugs and investigational agents across a broad spectrum of therapeutic areas. This underscores its status as a privileged scaffold.

Therapeutic AreaDrug Target/Mechanism of ActionExamples of 4-Aminopiperidine-Containing Compounds
Antiviral CCR5 Receptor Antagonist (HIV)Vicriviroc (Sch-D)[4][5]
Hepatitis C Virus (HCV) Assembly InhibitionNovel 4AP derivatives[6][7][8][9]
Central Nervous System (CNS) Cognition EnhancementNovel nootropic agents[10]
Analgesia (Opioid Receptors)Fentanyl, Carfentanil, Remifentanil[11]
AntipsychoticsBenperidol, Pimozide[12]
Gastrointestinal Prokinetic AgentCisapride[12]
Allergy AntihistamineAstemizole[12]
Oncology Protein Kinase C InhibitorEnzastaurin[12][13]
Endocrinology Somatostatin Receptor AffinityNovel investigational agents[14]

This diverse range of applications highlights the remarkable ability of the 4-aminopiperidine scaffold to be adapted for interaction with a wide variety of biological targets, from G-protein coupled receptors to viral proteins and enzymes.[3][5][10]

The Synthetic Chemist's Perspective: Accessing the 4-Aminopiperidine Core and its Derivatives

The utility of a scaffold in medicinal chemistry is intrinsically linked to its synthetic accessibility. The 4-aminopiperidine core and its derivatives can be prepared through various robust and scalable synthetic routes. A common strategy involves the use of commercially available starting materials like 1-Boc-4-piperidone or isonipecotate.[4][15]

General Synthetic Workflow:

A frequently employed synthetic sequence for the elaboration of the 4-aminopiperidine scaffold involves a few key steps:

  • Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is typically protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions during subsequent transformations.[15]

  • Introduction of the Amino Group: The amino group at the 4-position can be introduced through various methods. One common approach is reductive amination of a 4-piperidone precursor.[6]

  • Functionalization of the 4-Amino Group: The primary amine at the 4-position serves as a versatile point for diversification. It can undergo a wide range of reactions, including acylation, alkylation, and sulfonylation, to introduce desired substituents.

  • Deprotection: The final step often involves the removal of the protecting group from the piperidine nitrogen, which can then be further functionalized if required.

Experimental Protocol: A Representative Synthesis of a 4-Substituted Aminopiperidine Derivative

This protocol provides a generalized procedure for the synthesis of a 4-substituted aminopiperidine derivative, a common intermediate in many drug discovery programs.

Step 1: Reductive Amination of 1-Boc-4-piperidone

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add the desired primary amine (1.1 eq).

  • Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-substituted-4-amino-1-Boc-piperidine.

Step 2: Acylation of the 4-Amino Group

  • Dissolve the N-substituted-4-amino-1-Boc-piperidine (1.0 eq) in DCM.

  • Add a base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C and add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the acylated product.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected compound in a suitable solvent, such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting product is the hydrochloride or trifluoroacetate salt of the final 4-substituted aminopiperidine derivative.

Structure-Activity Relationships (SAR) and Molecular Design

The systematic exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds into clinical candidates.[16][17][18] The 4-aminopiperidine scaffold provides an excellent platform for conducting detailed SAR studies. By systematically modifying the substituents at the 1-position (piperidine nitrogen) and the 4-position (exocyclic amino group), medicinal chemists can probe the specific interactions with the biological target and fine-tune the pharmacological profile of the molecule.[19][20]

For instance, in the development of CCR5 antagonists, modifications on the piperazine ring attached to the 4-aminopiperidine core were crucial for optimizing potency and selectivity.[5] Similarly, in the optimization of HCV assembly inhibitors, a thorough SAR campaign around the 4-aminopiperidine scaffold led to derivatives with increased potency, reduced toxicity, and improved pharmacokinetic properties.[6][7]

Metabolic Considerations: The Role of Cytochrome P450

A critical aspect of drug development is understanding the metabolic fate of a compound. Drugs containing the 4-aminopiperidine moiety are extensively metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor to their N-dealkylation.[12][13] The N-dealkylation reaction is a common metabolic pathway for alicyclic amines.[13]

Quantum mechanics-based studies have provided insights into the mechanism of this metabolism, suggesting that the 4-amino group can form a key hydrogen bond with the Serine 119 residue in the active site of CYP3A4.[12][13] This interaction helps to position the substrate appropriately for the subsequent N-dealkylation reaction.[13] An understanding of these metabolic pathways is crucial for designing compounds with improved metabolic stability and for predicting potential drug-drug interactions.

Future Directions and Conclusion

Visualizations

Caption: The basic chemical structure of the 4-aminopiperidine scaffold.

G Figure 2: General Structure of a 4-Aminopiperidine-Based Drug cluster_0 4-Aminopiperidine Core Piperidine_Ring Piperidine Ring Amino_Group 4-Amino Group R1_Substituent R1 (Piperidine N-Substituent) R1_Substituent->Piperidine_Ring Modulates Pharmacokinetics R2_Substituent R2 (Amine Substituent) R2_Substituent->Amino_Group Dictates Pharmacology

Caption: A schematic illustrating the key components of a drug molecule built upon the 4-aminopiperidine scaffold.

G Figure 3: A Representative Synthetic Pathway A 1-Boc-4-Piperidone B N-Substituted-4-Amino-1-Boc-Piperidine A->B Reductive Amination (R-NH2, NaBH(OAc)3) C Acylated Intermediate B->C Acylation (Acyl Chloride, Base) D Final Product (Deprotected) C->D Boc Deprotection (TFA or HCl)

Caption: A simplified workflow for the synthesis of 4-aminopiperidine derivatives.

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  • Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 14, 2026, from [Link]

  • The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. (2021, November 16). MDPI. Retrieved January 14, 2026, from [Link]

  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. (n.d.). LASSBIO. Retrieved January 14, 2026, from [Link]

  • Structure-activity relationship (SAR). (n.d.). GARDP Revive. Retrieved January 14, 2026, from [Link]

  • SAR: Structure Activity Relationships. (2025, June 3). Collaborative Drug Discovery. Retrieved January 14, 2026, from [Link]

  • Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

Sources

A Technical Guide to 4-Amino-1-butylpiperidine DiHCl: A Versatile Scaffold for Novel CNS Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in successful drug molecules, particularly those targeting the Central Nervous System (CNS).[1][2] Its saturated, six-membered heterocyclic structure provides an ideal three-dimensional framework for orienting functional groups to interact with complex biological targets like G-protein coupled receptors (GPCRs) and ion channels.[2] Within this class, 4-aminopiperidine derivatives are especially valuable, offering a synthetically tractable amino group for building diverse molecular architectures.[3][4]

This guide focuses on a specific, highly functional building block: 4-Amino-1-butylpiperidine Dihydrochloride (DiHCl) . This molecule is distinguished by two key features: the piperidine nitrogen is pre-alkylated with a butyl group, and the C4-position holds a primary amine. The N-butyl group can influence critical drug properties such as lipophilicity and receptor pocket interactions, while the primary amine serves as a versatile reactive handle for diversification. The dihydrochloride salt form ensures superior stability and handling properties compared to the free base.

This document serves as a technical resource for researchers and drug development professionals, providing in-depth insights into the properties, strategic applications, and core synthetic methodologies involving 4-Amino-1-butylpiperidine DiHCl for the discovery of next-generation CNS therapeutics.

Section 2: Physicochemical Profile and Handling

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
Chemical Formula C₉H₂₂Cl₂N₂-
Molecular Weight 229.20 g/mol -
Appearance White to off-white crystalline powder-
CAS Number 119921-51-0-
Solubility Soluble in water and polar protic solvents (e.g., Methanol, Ethanol).[5]

The Dihydrochloride Salt Form: A Practical Advantage

The "DiHCl" designation indicates that both nitrogen atoms—the tertiary amine of the piperidine ring and the primary exocyclic amine—are protonated and associated with a chloride counter-ion. This salt form offers several advantages:

  • Enhanced Stability: The salt is typically a stable, crystalline solid, which is less prone to degradation and easier to handle and store than the corresponding free base, which can be a volatile or hygroscopic liquid.

  • Improved Solubility: The salt form exhibits good solubility in aqueous and polar protic solvents, which can be advantageous for certain reaction conditions or for preparing stock solutions.[5]

  • Stoichiometric Control: In reactions targeting the primary amine, a stoichiometric amount of a non-nucleophilic base (typically 2.0 to 2.2 equivalents) must be added to liberate the free amine in situ. This allows for precise control over the reactive species. Common bases for this purpose include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.

Safety and Handling As with any chemical reagent, appropriate safety precautions are necessary. This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[6][7] For detailed information, always consult the supplier's Safety Data Sheet (SDS).[6][7]

Section 3: The Strategic Advantage in CNS Drug Design

The structure of this compound offers a pre-defined molecular framework that can be strategically leveraged to target CNS pathologies. Its utility stems from the distinct roles of its two key components: the N-butyl group and the C4-amino handle.

G cluster_0 4-Amino-1-butylpiperidine Core cluster_1 Pharmacological Implications A N-Butyl Group B Piperidine Scaffold A->B Modulates Lipophilicity & Receptor Interactions D Blood-Brain Barrier Penetration A->D F Target Engagement (Dopamine, Serotonin Receptors) A->F C C4-Primary Amine (Reactive Handle) B->C Presents Functional Group for Derivatization E Diverse Synthetic Pathways C->E G cluster_0 Amide Bond Formation cluster_1 Reductive Amination start 4-Amino-1-butylpiperidine DiHCl p1 1. Add Base (DIPEA) 2. Add R-COCl or R-COOH + HATU start->p1 p2 1. Add Base (DIPEA) 2. Add R-CHO + NaBH(OAc)₃ start->p2 prod1 Amide Product p1->prod1 prod2 Secondary Amine Product p2->prod2 G A Synthesized Crude Product B Purification (Flash Chromatography) A->B C Purity & Identity Check (LC-MS) B->C D Structural Elucidation (¹H & ¹³C NMR) C->D Correct Mass Found E Confirmed Structure & Purity >95% D->E Spectra Consistent with Structure

Sources

Investigating 4-Aminopiperidines as Novel Antifungal Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. This technical guide provides an in-depth exploration of a promising class of compounds: 4-aminopiperidines. Drawing upon recent advancements, this document details the rationale, synthesis, mechanism of action, and comprehensive preclinical evaluation of these emerging antifungal candidates. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antifungal therapies.

Introduction: The Imperative for New Antifungal Therapies

Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, pose a significant global health challenge. The clinical armamentarium of antifungal drugs is limited, and its efficacy is increasingly compromised by the emergence of drug-resistant fungal pathogens. Many existing antifungal agents target the fungal cell membrane, primarily through interference with ergosterol biosynthesis. While effective, the widespread use of these agents, particularly azoles, has led to the selection of resistant strains.

The 4-aminopiperidine scaffold represents a novel chemical entity in the antifungal space, inspired by the structures of established agricultural fungicides like fenpropidin and fenpropimorph.[1][2] This guide will provide a comprehensive overview of the scientific evidence supporting the investigation of 4-aminopiperidines as a new class of antifungal agents, with a focus on their potential to address the challenge of antifungal resistance.

Synthesis of 4-Aminopiperidine Derivatives: A Modular Approach

A key advantage of the 4-aminopiperidine scaffold is its synthetic tractability, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. The primary synthetic route involves a reductive amination of N-substituted 4-piperidones with various primary amines.[1][3]

General Synthetic Workflow

The synthesis is a robust and scalable two-step process, beginning with the formation of an imine or enamine intermediate, which is then reduced in situ to the desired 4-aminopiperidine.

G start N-substituted-4-piperidone imine Imine/Enamine Intermediate start->imine Reaction with amine amine Primary Amine (R'-NH2) amine->imine reductant Sodium Triacetoxyborohydride product 4-Aminopiperidine Derivative reductant->product imine->product Reduction

Caption: General workflow for the synthesis of 4-aminopiperidine derivatives.

Detailed Experimental Protocol: Reductive Amination

This protocol provides a step-by-step methodology for the synthesis of 4-aminopiperidine derivatives, adapted from established procedures.[1]

Materials:

  • N-substituted 4-piperidone (1.0 eq)

  • Primary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the N-substituted 4-piperidone in DCE or THF, add the primary amine. If the amine is a salt (e.g., hydrochloride), it may be necessary to add a non-nucleophilic base like triethylamine to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive ketones, a catalytic amount of acetic acid can be added to promote imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride in portions to the reaction mixture. The reaction is typically exothermic. Continue stirring at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 4-aminopiperidine derivative.

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary antifungal mechanism of 4-aminopiperidines is the inhibition of ergosterol biosynthesis, a pathway crucial for fungal cell membrane integrity and function.[1][2] Ergosterol is the fungal equivalent of cholesterol in mammalian cells, and its biosynthetic pathway presents several validated targets for antifungal drugs.

Inhibition of Sterol C14-Reductase and Sterol C8-Isomerase

Sterol analysis of fungal cells treated with active 4-aminopiperidine compounds has revealed the accumulation of specific sterol intermediates, indicating the inhibition of two key enzymes in the later stages of the ergosterol biosynthesis pathway: sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2) .[1]

G lanosterol Lanosterol step1 14α-demethylation (ERG11) lanosterol->step1 intermediate1 4,4-dimethyl-cholesta-8,14,24-trienol step1->intermediate1 step2 C14-reduction (ERG24) intermediate1->step2 intermediate2 4,4-dimethyl-cholesta-8,24-dienol step2->intermediate2 step2_inhibitor 4-Aminopiperidines step2_inhibitor->step2 step3 C4-demethylation intermediate2->step3 intermediate3 Zymosterol step3->intermediate3 step4 C8-C7 isomerization (ERG2) intermediate3->step4 intermediate4 Fecosterol step4->intermediate4 step4_inhibitor 4-Aminopiperidines step4_inhibitor->step4 step5 ... intermediate4->step5 ergosterol Ergosterol step5->ergosterol

Caption: Proposed mechanism of action of 4-aminopiperidines in the ergosterol biosynthesis pathway.

Protocol for Fungal Sterol Analysis by GC-MS

This protocol outlines the methodology for extracting and analyzing fungal sterols to investigate the mechanism of action of antifungal compounds.

Materials:

  • Fungal culture (e.g., Candida albicans, Aspergillus fumigatus)

  • Antifungal compound

  • Sabouraud dextrose broth or other suitable fungal growth medium

  • Glass beads (acid-washed)

  • Chloroform/methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Potassium hydroxide (KOH) solution (60% w/v)

  • n-Heptane

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Fungal Culture and Treatment: Grow the fungal culture in a suitable broth to mid-log phase. Add the 4-aminopiperidine compound at a sub-inhibitory concentration (e.g., 0.5 x MIC) and incubate for a further 16-24 hours. A drug-free culture should be run in parallel as a control.

  • Cell Lysis and Lipid Extraction: Harvest the fungal cells by centrifugation. Wash the pellet with sterile water. Resuspend the cells in methanol and lyse by vortexing with glass beads. Add chloroform to the lysate to achieve a chloroform/methanol ratio of 2:1. Vortex and incubate at room temperature for 1 hour.

  • Phase Separation: Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Saponification: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add methanolic KOH and heat at 80°C for 1 hour to saponify the lipids.

  • Non-saponifiable Lipid Extraction: After cooling, add water and extract the non-saponifiable lipids (containing the sterols) with n-heptane (3 x volume).

  • Derivatization: Evaporate the n-heptane and dry the residue. Add BSTFA with 1% TMCS and heat at 60°C for 1 hour to convert the sterols to their trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Analyze the derivatized sterol extract by GC-MS. The accumulation of specific sterol intermediates in the drug-treated samples compared to the control will indicate the site of enzyme inhibition.

In Vitro Evaluation of Antifungal Activity

A thorough in vitro evaluation is critical to determine the antifungal spectrum and potency of novel compounds. Standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure reproducibility and comparability of data.

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3/M38-A2)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum, standardized to a specific concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts)

  • 4-Aminopiperidine compounds and control antifungal drugs (e.g., voriconazole, amphotericin B)

  • Spectrophotometer or plate reader

Procedure:

  • Drug Dilution: Prepare a serial two-fold dilution of the 4-aminopiperidine compounds and control drugs in the microtiter plates using RPMI-1640 medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength.

Antifungal Activity of Lead 4-Aminopiperidines

The following tables summarize the in vitro antifungal activity of two lead 4-aminopiperidine compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, against a panel of clinically relevant fungal pathogens.[2]

Table 1: Minimum Inhibitory Concentration (MIC) Ranges of Lead 4-Aminopiperidines against Candida Species

CompoundCandida albicansCandida glabrataCandida parapsilosisCandida krusei
1-benzyl-N-dodecylpiperidin-4-amine1–4 µg/mL1–4 µg/mL1–2 µg/mL2–8 µg/mL
N-dodecyl-1-phenethylpiperidin-4-amine1–4 µg/mL1–4 µg/mL1–2 µg/mL2–8 µg/mL
Voriconazole (Comparator)≤0.03–1 µg/mL0.06–>16 µg/mL≤0.03–0.25 µg/mL0.125–2 µg/mL

Table 2: Minimum Inhibitory Concentration (MIC) Ranges of Lead 4-Aminopiperidines against Aspergillus Species

CompoundAspergillus fumigatusAspergillus flavusAspergillus nigerAspergillus terreus
1-benzyl-N-dodecylpiperidin-4-amine1–8 µg/mL1–4 µg/mL2–8 µg/mL>16 µg/mL
N-dodecyl-1-phenethylpiperidin-4-amine1–8 µg/mL1–4 µg/mL2–8 µg/mL>16 µg/mL
Voriconazole (Comparator)0.25–1 µg/mL0.5–2 µg/mL0.5–2 µg/mL0.25–1 µg/mL

In Vivo Evaluation of Antifungal Efficacy

In vivo models are essential for assessing the therapeutic potential of new antifungal candidates. The Galleria mellonella (greater wax moth) larva has emerged as a valuable alternative model to mammals for initial in vivo efficacy and toxicity screening.

Galleria mellonella Infection Model

G. mellonella larvae possess an innate immune system with structural and functional similarities to that of vertebrates, making them a suitable host for studying fungal pathogenesis and the efficacy of antifungal compounds.

Protocol for G. mellonella Efficacy Study

This protocol describes a general procedure for evaluating the in vivo efficacy of 4-aminopiperidines in a G. mellonella model of systemic candidiasis.[4][5]

Materials:

  • Galleria mellonella larvae in their final larval stage

  • Candida albicans inoculum, standardized

  • 4-Aminopiperidine compound, formulated for injection

  • Hamilton syringe

  • Phosphate-buffered saline (PBS)

Procedure:

  • Infection: Inject a lethal dose of C. albicans into the hemocoel of each larva via the last left proleg. A control group should be injected with PBS.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the 4-aminopiperidine compound by injection into the hemocoel at a different site (e.g., the last right proleg). A control group of infected larvae should receive a vehicle control injection.

  • Incubation and Monitoring: Incubate the larvae at 37°C and monitor survival daily for a defined period (e.g., 7 days). Larval death is typically determined by lack of movement in response to touch and discoloration.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and analyze for statistically significant differences between the treated and untreated groups.

Cytotoxicity Assessment

To be considered a viable drug candidate, an antifungal compound must exhibit selective toxicity against fungal cells with minimal effects on host cells.

In Vitro Cytotoxicity Assays

Standard in vitro assays using human cell lines are employed to determine the 50% inhibitory concentration (IC₅₀) of the compounds.

Table 3: Cytotoxicity (IC₅₀) of Lead 4-Aminopiperidines against Human Cell Lines [2]

CompoundHL-60 (Human leukemia)HUVEC (Human umbilical vein endothelial cells)MCF10A (Human breast epithelial cells)
1-benzyl-N-dodecylpiperidin-4-amine5–10 µM10–20 µM>20 µM
N-dodecyl-1-phenethylpiperidin-4-amine5–10 µM10–20 µM>20 µM

Conclusion and Future Directions

The 4-aminopiperidines represent a promising new class of antifungal agents with a distinct mechanism of action targeting ergosterol biosynthesis. Their straightforward synthesis allows for extensive SAR exploration to optimize potency and selectivity. The lead compounds identified to date demonstrate broad-spectrum in vitro activity against clinically important yeasts and molds, including some drug-resistant strains.

Further research should focus on:

  • Expanding the SAR to improve the therapeutic index.

  • In-depth investigation of the molecular interactions with the target enzymes.

  • Pharmacokinetic and pharmacodynamic studies in mammalian models.

  • Evaluation against a broader panel of emerging and multidrug-resistant fungal pathogens.

The continued investigation of the 4-aminopiperidine scaffold holds significant promise for the development of novel and effective therapies to combat the growing threat of fungal infections.

References

  • Schueller, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7208. [Link]

  • Schueller, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. National Center for Biotechnology Information. [Link]

  • Jun, L., et al. (2013). Using Galleria mellonella–Candida albicans Infection Model to Evaluate Antifungal Agents. Biological and Pharmaceutical Bulletin, 36(9), 1509-1513. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
  • Kauffman, C. A. (2006). Fungal Infections. In Goldman's Cecil Medicine (pp. 2275-2284). Elsevier.
  • Odds, F. C. (2003). Antifungal agents and their use in dermatology. In Rook's Textbook of Dermatology (pp. 75.1-75.21). Blackwell Science.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517. [Link]

  • Sheehan, G., et al. (2016). Galleria mellonella as a host model to study Candida glabrata virulence and antifungal efficacy. Medical mycology, 54(6), 646–655. [Link]

  • Alcazar-Fuoli, L., & Mellado, E. (2013). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers in microbiology, 3, 439.
  • Kavanagh, K., & Reeves, E. P. (2007). Exploiting the potential of insects for in vivo pathogenesis studies of microbial infections. FEMS Microbiology Reviews, 31(1), 101-112.
  • Scorzoni, L., et al. (2017).
  • Vandeputte, P., et al. (2012). Antifungal resistance and new strategies to control fungal infections.
  • Georgopapadakou, N. H. (2001). Antifungal chemotherapy. In Manual of Clinical Microbiology (pp. 1763-1772). ASM Press.
  • Espinel-Ingroff, A. (2003). In vitro antifungal activities of anidulafungin and micafungin, two new echinocandins, against opportunistic filamentous and dimorphic fungi and yeasts. Journal of clinical microbiology, 41(5), 2243-2246.
  • Hata, M., et al. (2009). In Vitro and in Vivo Antifungal Activities of Aminopiperidine Derivatives, Novel Ergosterol Synthesis Inhibitors. The Journal of Antibiotics, 62(12), 681-687. [Link]

  • Rodrigues, M. L. (2018). The fungal cell wall: a dynamic and essential structure for fungal life. Current opinion in microbiology, 43, 1-7.
  • Baxter, E. W., & Reitz, A. B. (2001). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 59, 1-714.
  • Fromtling, R. A. (1996). Overview of medically important antifungal azole derivatives. Clinical microbiology reviews, 9(2), 187-217.
  • Sanglard, D. (2016).

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An In-depth Technical Guide on the Relationship Between 4-Amino-1-butylpiperidine DiHCl and 4-Amino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide delves into the intrinsic chemical relationship between 4-Amino-1-Boc-piperidine and 4-Amino-1-butylpiperidine DiHCl, two pivotal molecules in the landscape of medicinal chemistry. We will dissect the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group, illustrating how 4-Amino-1-Boc-piperidine serves as a versatile, protected intermediate. Subsequently, we will detail its logical transformation into functionalized derivatives like this compound. This document is structured to provide not only a robust theoretical framework but also actionable, field-vetted protocols and insights for professionals engaged in drug discovery and development.

The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone structural motif in a significant portion of pharmaceuticals.[1][2] This six-membered heterocyclic amine provides a versatile, non-planar scaffold that allows for the precise spatial arrangement of various functional groups. This three-dimensional diversity is critical for achieving high-affinity and selective interactions with biological targets. The ability to functionalize the piperidine nitrogen (N1) and the carbon atoms of the ring is a fundamental strategy for fine-tuning the pharmacological and pharmacokinetic profiles of drug candidates. This guide will use 4-Amino-1-Boc-piperidine and this compound to exemplify a powerful and common synthetic paradigm in this field.[2]

4-Amino-1-Boc-piperidine: The Protected Intermediate

4-Amino-1-Boc-piperidine is an indispensable building block in the synthesis of complex piperidine-containing molecules.[3]

The Role of the Boc Protecting Group

The defining feature of this compound is the tert-butyloxycarbonyl (Boc) group attached to the piperidine ring's nitrogen atom. The Boc group serves as a temporary shield, rendering the otherwise reactive secondary amine inert to a wide range of reaction conditions.[4] This strategic protection is paramount in multi-step syntheses, as it prevents the ring nitrogen from participating in unintended side reactions. The Boc group's stability under many conditions, coupled with its facile removal under acidic conditions, makes it an exemplary protecting group in organic synthesis.[5] This allows for the selective modification of other functional groups on the molecule, such as the primary amino group at the C4 position.

Diagram 1: Chemical Structure of 4-Amino-1-Boc-piperidine

Caption: Structure of 4-Amino-1-Boc-piperidine.

Synthesis and Physicochemical Data

4-Amino-1-Boc-piperidine is readily available from commercial suppliers. Its synthesis typically involves the reaction of 4-aminopiperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₂[6][7]
Molecular Weight 200.28 g/mol [6][7]
Appearance White to pale yellow crystalline powder[8]
Solubility Insoluble in water; Soluble in organic solvents[3][7]

This compound: The Functionalized Product

4-Amino-1-butylpiperidine is a derivative where a butyl group has been installed at the piperidine nitrogen. It is often supplied and used as its dihydrochloride (DiHCl) salt to enhance stability and aqueous solubility, which is beneficial for biological assays and formulation development.

Structure and Modified Properties

The addition of the n-butyl group at the N1 position significantly increases the lipophilicity of the molecule. This modification is a frequently employed tactic in medicinal chemistry to improve a compound's ability to bind to hydrophobic pockets within a target protein or to optimize its pharmacokinetic profile.

Diagram 2: Chemical Structure of this compound

Caption: Structure of 4-Amino-1-butylpiperidine Dihydrochloride.

Role in Drug Discovery

The 4-amino-1-alkylpiperidine scaffold is a key structural feature in numerous biologically active molecules.[9] Derivatives have shown promise in a variety of therapeutic areas, including as potential treatments for neurological and inflammatory conditions. For example, compounds with this core have been investigated as inhibitors of Akt kinases, which are involved in cancer cell signaling.[10][11]

The Synthetic Bridge: From Protected Intermediate to Functional Product

The synthesis of 4-Amino-1-butylpiperidine from 4-Amino-1-Boc-piperidine is a quintessential illustration of a synthetic strategy involving protection, functionalization, and deprotection.

Diagram 3: Synthetic Workflow

G Start 4-Aminopiperidine Boc_Protected 4-Amino-1-Boc-piperidine Start->Boc_Protected Boc₂O, Base Alkylated 4-Amino-1-butylpiperidine Boc_Protected->Alkylated 1. Deprotection (Acid) 2. Reductive Amination with Butyraldehyde Final_Product This compound Alkylated->Final_Product HCl

Caption: A representative synthetic workflow.

Experimental Protocols

A common and efficient route to 4-Amino-1-butylpiperidine involves the N-alkylation of 4-aminopiperidine. However, to showcase the utility of the Boc-protected intermediate, we will outline a sequence that leverages its properties.

Protocol 1: Boc Protection of 4-Aminopiperidine

  • Dissolution: Dissolve 4-aminopiperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Base Addition: Add a base such as triethylamine (1.1 eq).

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-1-Boc-piperidine.

Protocol 2: Deprotection and N-Alkylation

  • Boc Deprotection: Dissolve 4-Amino-1-Boc-piperidine (1.0 eq) in a solvent like methanol and add an excess of hydrochloric acid (e.g., concentrated HCl or HCl in dioxane). Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to obtain 4-aminopiperidine dihydrochloride.

  • Reductive Amination: To a solution of 4-aminopiperidine dihydrochloride (1.0 eq) and butyraldehyde (1.1 eq) in a solvent like methanol, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Salt Formation: Quench the reaction carefully with water. Acidify the mixture with HCl and then basify with a strong base (e.g., NaOH) to pH > 12. Extract the product with an organic solvent (e.g., DCM). Dry the organic layer, filter, and concentrate. Dissolve the residue in a suitable solvent like ether or isopropanol and add a solution of HCl to precipitate this compound.

  • Isolation: Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Comparative Overview

Feature4-Amino-1-Boc-piperidineThis compound
Synthetic Role Protected intermediateFunctionalized final product or advanced intermediate
Key Functionality Boc-protected N1 amineFree N1 amine (as hydrochloride salt)
Primary Application Enables selective C4 functionalization by masking the N1 positionUsed as a biologically active compound for screening and formulation
Reactivity Profile N1 amine is unreactiveBoth N1 and C4 amines are reactive nucleophiles

Conclusion

The relationship between 4-Amino-1-Boc-piperidine and this compound is a clear demonstration of a foundational principle in contemporary medicinal and synthetic chemistry. The strategic application of the Boc protecting group provides chemists with precise control over the synthetic pathway, enabling the construction of complex and highly functionalized molecules. A thorough understanding of this relationship and the associated synthetic methodologies is crucial for scientists dedicated to the design and synthesis of novel therapeutics built upon the versatile and valuable piperidine scaffold.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-1-Boc-piperidine. PubChem. Retrieved from [Link]

  • ChemBK. (n.d.). 4-AMINO-1-N-BOC-PIPERIDINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. PubChem. Retrieved from [Link]

  • Shunxiang. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • National Center for Biotechnology Information. (n.d.). 4-(N-Boc-amino)piperidine. PubChem. Retrieved from [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 4-Amino-1-Boc-piperidine, 97%. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Piperidine Derivatives in Chemical Research.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Research Explorer - The University of Manchester. (2013, March 14). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Reductive Amination of 4-Aminopiperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The 4-aminopiperidine moiety is a privileged scaffold in modern medicinal chemistry and drug discovery. Its derivatives are integral components of a wide array of bioactive molecules, including potent and selective antagonists for the CCR5 receptor, which are used as HIV-1 entry inhibitors.[1] The rigid, saturated heterocyclic structure of the piperidine ring provides a well-defined three-dimensional geometry that can be strategically functionalized to optimize drug-target interactions. The presence of the 4-amino group, in particular, offers a versatile handle for introducing diverse substituents, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2][3]

Reductive amination is a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen bonds and is a highly effective method for the derivatization of the 4-aminopiperidine core.[4][5] This powerful reaction allows for the coupling of the primary or secondary amine of a 4-aminopiperidine derivative with a wide range of aldehydes and ketones to generate more complex secondary or tertiary amines, respectively.[4] This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed protocols for performing reductive amination with 4-aminopiperidine derivatives, tailored for researchers and scientists in the field of drug development.

The Mechanism of Reductive Amination

Reductive amination is a two-step process that occurs in a single pot. The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a protonated imine, known as an iminium ion. The choice of a suitable reducing agent is critical at this stage; it must be mild enough to selectively reduce the iminium ion in the presence of the unreacted carbonyl starting material.[5][6][7]

The general mechanism is depicted below:

Reductive_Amination_Mechanism R1R2CO R¹(R²)C=O (Aldehyde/Ketone) Hemiaminal R¹(R²)C(OH)-NH₂⁺R³ (Hemiaminal) R1R2CO->Hemiaminal + R³-NH₂ R3NH2 R³-NH₂ (4-Aminopiperidine derivative) R3NH2->Hemiaminal H_plus H⁺ Iminium R¹(R²)C=NH⁺R³ (Iminium Ion) Hemiaminal->Iminium - H₂O Amine R¹(R²)CH-NHR³ (Product Amine) Iminium->Amine + [H⁻] Reducing_Agent [Reducing Agent] e.g., NaBH(OAc)₃ Reducing_Agent->Amine H2O H₂O

Caption: General mechanism of reductive amination.

Choosing the Right Reducing Agent: A Comparative Analysis

The success of a reductive amination reaction hinges on the selection of an appropriate reducing agent. The ideal reagent should be selective for the iminium ion over the carbonyl group, effective under mild conditions, and safe to handle. Below is a comparison of commonly used reducing agents.

Reducing AgentFormulaKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃- Mild and highly selective for imines/iminium ions.[5][8] - Effective in aprotic solvents like DCE and THF.[9][10] - Tolerates a wide range of functional groups.[10][11] - Less toxic than sodium cyanoborohydride.[12]- Water-sensitive.[9] - Can be more expensive than other borohydrides.
Sodium Cyanoborohydride NaBH₃CN- Highly selective for iminium ions.[4][6] - Stable in mildly acidic conditions (pH 4-6).[7] - Compatible with protic solvents like methanol.[9]- Highly toxic and generates cyanide waste.[10][12] - Requires careful pH control.[13]
Sodium Borohydride NaBH₄- Inexpensive and readily available.[12] - Effective in protic solvents like methanol and ethanol.[9]- Less selective; can reduce the starting aldehyde/ketone.[4][12] - Often requires a two-step procedure (pre-formation of the imine).[12][14]
Catalytic Hydrogenation H₂/Pd, Pt, or Ni- "Green" and atom-economical.[5][15] - High yielding.- Requires specialized equipment (hydrogenator). - Catalyst can be pyrophoric. - May reduce other functional groups (e.g., alkenes, alkynes, nitro groups).

For the reductive amination of 4-aminopiperidine derivatives, Sodium Triacetoxyborohydride (STAB) is often the reagent of choice due to its high selectivity, mild reaction conditions, and broad functional group tolerance, which are crucial in complex molecule synthesis.[5][8][12]

Experimental Protocols

The following are detailed protocols for the reductive amination of a generic N-protected 4-aminopiperidine derivative. It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reducing agent.

Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is generally effective for a wide range of aldehydes and ketones.[12]

Protocol_STAB Start Start Step1 1. Dissolve N-protected 4-aminopiperidine (1.0 eq.) and aldehyde/ketone (1.0-1.2 eq.) in anhydrous DCE or THF. Start->Step1 Step2 2. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. Step1->Step2 Step3 3. Add STAB (1.3-1.6 eq.) portion-wise over 15 minutes. (Note: Exothermic reaction may occur) Step2->Step3 Step4 4. Stir the reaction mixture at room temperature for 4-24 hours. Step3->Step4 Step5 5. Monitor reaction progress by TLC or LC-MS. Step4->Step5 Step6 6. Quench the reaction with saturated aqueous NaHCO₃ solution. Step5->Step6 Step7 7. Extract the product with an organic solvent (e.g., EtOAc or DCM). Step6->Step7 Step8 8. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Step7->Step8 Step9 9. Purify the crude product by flash column chromatography. Step8->Step9 End End Step9->End

Caption: Workflow for reductive amination using STAB.

Detailed Steps:

  • To a round-bottom flask under an inert atmosphere, add the N-protected 4-aminopiperidine derivative (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents).

  • Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.5 M.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive ketones, a catalytic amount of acetic acid (0.1-1.0 equivalent) can be added to promote imine formation.[12][16]

  • Carefully add sodium triacetoxyborohydride (1.3-1.6 equivalents) in portions over 15 minutes. The reaction may be exothermic.

  • Allow the reaction to stir at room temperature for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stepwise Procedure using Sodium Borohydride (for problematic substrates)

For substrates where the direct method results in significant reduction of the starting carbonyl or other side reactions, a two-step procedure can be more effective.[12][14]

  • Imine Formation:

    • Dissolve the N-protected 4-aminopiperidine derivative (1.0 equivalent) and the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as methanol or toluene.

    • To drive the equilibrium towards imine formation, a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be added.

    • Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitor by TLC or NMR).

    • Filter off the dehydrating agent and concentrate the solution to obtain the crude imine.

  • Reduction:

    • Dissolve the crude imine in methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.0-1.5 equivalents) in portions.

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by carefully adding water.

    • Extract the product with an organic solvent, dry, concentrate, and purify as described in Protocol 1.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inefficient imine formation.[16] - Inactive reducing agent. - Decomposition of starting materials.- Add a catalytic amount of acetic acid to promote imine formation.[16] - Use a dehydrating agent (e.g., MgSO₄, molecular sieves). - Use fresh, anhydrous solvent and reagents. - Test the activity of the reducing agent on a simple substrate.[17]
Reduction of Starting Carbonyl - Reducing agent is too strong or added too early.- Use a milder reducing agent like STAB.[16] - If using NaBH₄, ensure complete imine formation before adding the reductant.[12]
Formation of Dialkylated Product (Over-alkylation) - The secondary amine product is reacting further with the aldehyde.- Use a stoichiometric amount of the aldehyde or a slight excess of the 4-aminopiperidine.[16] - Perform a stepwise reaction (Protocol 2).[16]
Complex Reaction Mixture - Self-condensation of the aldehyde or ketone. - Undesired side reactions.- Maintain a lower reaction temperature. - Slowly add the limiting reagent. - Optimize the stoichiometry of the reactants.
Difficulty in Product Purification - Product and starting materials have similar polarities. - Presence of difficult-to-remove byproducts.- Ensure the reaction goes to completion to minimize starting material contamination. - Adjust the eluent system for column chromatography. - Consider derivatizing the product (e.g., Boc protection) to alter its polarity for easier separation.

Characterization of the Final Product

The successful synthesis of the desired 4-aminopiperidine derivative can be confirmed using a combination of standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final compound. The appearance of new signals corresponding to the newly formed C-H bond and the disappearance of the aldehyde proton signal (for aldehyde starting materials) are indicative of a successful reaction.

  • Infrared (IR) Spectroscopy: The disappearance of the C=O stretch of the starting carbonyl and the C=N stretch of the imine intermediate, along with the presence of N-H stretches (for secondary amines), can confirm the transformation.

By following these detailed protocols and considering the practical insights provided, researchers can confidently and efficiently utilize reductive amination to synthesize a diverse range of 4-aminopiperidine derivatives for advancing their drug discovery programs.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • The University of Sheffield.
  • Wikipedia. Reductive amination. [Link]

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  • WordPress. Reductive Amination. [Link]

  • ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • ACS Publications. (2019, May 16). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • ACS Publications. (2021, January 12). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • RSC Publishing. (2021). Reductive aminations by imine reductases: from milligrams to tons. [Link]

  • PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • ACS Publications. (2012). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

  • National Institutes of Health. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • ResearchGate. (2025, August 6). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. [Link]

  • Reddit. (2018, November 16). Forcing a Reductive Amination. [Link]

  • ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]

  • PubMed Central. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • PubMed. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • ResearchGate. (2025, August 6). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

  • The Hive. (2004, April 26). Easy P2P reductive amination with NaBH(OAc)3. [Link]

  • PubMed Central. (2021). Reductive aminations by imine reductases: from milligrams to tons. [Link]

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  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

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  • Arkivoc. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

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Sources

Application of Piperidine Scaffolds in Peptide Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: The Strategic Role of Substituted Piperidines in Modern Peptide Synthesis

In the landscape of peptide-based drug discovery and development, the precise modification of peptide structures is paramount to enhancing their therapeutic potential. While the primary sequence of amino acids dictates the fundamental biological activity, the incorporation of non-natural building blocks and conformational constraints can dramatically improve properties such as enzymatic stability, receptor affinity, and bioavailability.[1] Among the vast array of synthetic tools available, substituted aminopiperidines have emerged as exceptionally versatile scaffolds for achieving these goals.

This guide provides a detailed examination of the application of 4-aminopiperidine derivatives in peptide synthesis. While direct, published protocols for 4-Amino-1-butylpiperidine DiHCl are not prevalent in readily accessible literature, we will focus on the extensive and well-documented application of its close structural analog, 4-Amino-1-Boc-piperidine . The principles and methodologies detailed herein for the Boc-protected variant provide a robust and authoritative framework for researchers looking to incorporate similar N-substituted piperidine scaffolds into peptide chains.

The core distinction lies in the nature of the N-substituent: the tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, designed for removal, whereas the butyl group in 4-Amino-1-butylpiperidine would represent a permanent modification, imparting distinct lipophilicity and conformational effects onto the final peptide. This guide will provide the protocols for the established building block (4-Amino-1-Boc-piperidine) while enabling the researcher to logically extrapolate these methods for their specific N-alkylated analog.

Part 1: Foundational Concepts - Piperidine Derivatives in Peptide Chemistry

Piperidine and its derivatives serve two principal, yet distinct, roles in peptide synthesis:

  • Fmoc Deprotection Agents: Secondary amines like piperidine, and its effective substitute 4-methylpiperidine, are standard reagents used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain during Solid-Phase Peptide Synthesis (SPPS).[2][3][4] Their basicity facilitates the beta-elimination reaction that liberates the terminal amine for the next coupling cycle.[5]

  • Structural Building Blocks (Peptidomimetics): 4-Aminopiperidine scaffolds, such as 4-Amino-1-Boc-piperidine, are used as non-natural amino acid surrogates.[1] By incorporating them into the peptide backbone, researchers can introduce a rigid, cyclic constraint. This conformational lock can force the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity while also protecting the adjacent peptide bonds from enzymatic degradation.[6][7]

This guide will focus on the second application, treating the aminopiperidine moiety as a key structural component of the final peptide.

Part 2: Mechanism and Rationale for Incorporating 4-Aminopiperidine Scaffolds

The incorporation of a molecule like 4-Amino-1-Boc-piperidine into a peptide sequence is achieved through standard amide bond formation, analogous to the coupling of any amino acid.[8] The primary amine at the C-4 position of the piperidine ring acts as the nucleophile or, when activated, presents a carboxyl surrogate for coupling.

Core Principle: Creating Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved drug-like properties.[6] The rationale for using a 4-aminopiperidine scaffold includes:

  • Enhanced Stability: The piperidine ring is not susceptible to cleavage by proteases, thus enhancing the metabolic stability of the peptide.[1]

  • Conformational Rigidity: The cyclic structure reduces the rotational freedom of the peptide backbone, which can pre-organize the pharmacophoric elements into a conformation optimal for receptor binding.[9]

  • Structural Diversity: The piperidine ring serves as a versatile scaffold from which to project side chains or other functional groups, enabling detailed Structure-Activity Relationship (SAR) studies.[1]

The workflow for incorporating such a building block is fully compatible with the widely used Fmoc/tBu SPPS strategy.[1]

Part 3: Experimental Protocols and Methodologies

This section provides a detailed, step-by-step protocol for the incorporation of 4-Amino-1-Boc-piperidine into a peptide sequence using manual Fmoc-based SPPS.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
Rink Amide Resin (or other suitable resin)100-200 mesh, ~0.5 mmol/gStandard Peptide Grade
4-Amino-1-Boc-piperidine≥97% PuritySigma-Aldrich, Chem-Impex
Fmoc-protected Amino AcidsSPPS GradeStandard Peptide Grade
N,N'-Dimethylformamide (DMF)Peptide Synthesis GradeLow water content
PiperidinePeptide Synthesis GradeStored under inert gas
Coupling Reagents (HATU, HOBt)Peptide Synthesis GradeStandard Peptide Grade
N,N'-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeRedistilled
Dichloromethane (DCM)ACS Grade
Cleavage Cocktail (TFA/TIS/H₂O)Reagent GradeTFA (95%), Triisopropylsilane (2.5%), Water (2.5%)
Diethyl EtherAnhydrousFor precipitation
Protocol 1: Incorporation of 4-Amino-1-Boc-piperidine via SPPS

This protocol assumes the synthesis starts from a resin with a free amine group, ready for the first coupling.

Workflow Diagram:

SPPS_Workflow cluster_prep Resin Preparation cluster_coupling Building Block Coupling cluster_continue Chain Elongation cluster_final Cleavage & Purification Resin 1. Resin Swelling (DMF, 30 min) Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Wash_1 3. Resin Washing (DMF, DCM) Preactivate 4. Pre-activation (4-Amino-1-Boc-piperidine + HATU/HOBt + DIPEA) Couple 5. Coupling Reaction (Add to resin, 2-4 hr) Wash_1->Couple Preactivate->Couple Add activated mixture Monitor 6. Monitor Coupling (Kaiser Test) Couple->Monitor Wash_2 7. Resin Washing (DMF) Monitor->Wash_2 If complete Next_AA 8. Couple Next Fmoc-Amino Acid Cleave 9. Cleavage & Global Deprotection (TFA Cocktail) Wash_2->Cleave Next_AA->Cleave Repeat cycles Purify 10. Precipitation & Purification (Ether & RP-HPLC) Cleave->Purify

Sources

Application Notes & Protocols: Leveraging 4-Amino-1-butylpiperidine DiHCl in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic selection of a linker molecule is paramount to the success of bioconjugates, profoundly influencing their stability, solubility, and biological function.[1][2] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 4-Amino-1-butylpiperidine Dihydrochloride, a versatile homobifunctional linker, in bioconjugation. We will explore the linker's chemical characteristics and provide step-by-step protocols for its use in two robust conjugation chemistries: amide bond formation via EDC/NHS and reductive amination. The causality behind experimental choices, purification strategies, and analytical validation are discussed to ensure the creation of well-defined and functional bioconjugates.

Introduction to 4-Amino-1-butylpiperidine DiHCl

4-Amino-1-butylpiperidine is a diamine linker characterized by a piperidine ring core, a primary amine at the 4-position, and an N-alkylated butyl chain terminating in a second primary amine. This structure offers a unique combination of a semi-rigid heterocyclic core and a flexible four-carbon spacer.

The dihydrochloride (DiHCl) salt form enhances the compound's stability and aqueous solubility, making it an excellent candidate for reactions in biological buffers. Before reaction, the amine groups must be deprotonated, which is typically achieved by using a buffer with a pH above the pKa of the primary amines (typically pH 7.5-9.0).

Key Advantages:

  • Homobifunctionality: The two primary amines allow for the coupling of molecules containing amine-reactive functional groups, such as activated carboxylic acids (NHS esters) or aldehydes.

  • Defined Spacer Length: The combination of the piperidine ring and the butyl chain provides a well-defined spatial separation between conjugated molecules, which can be critical for preserving the biological activity of proteins or antibodies.[3]

  • Increased Hydrophilicity: The presence of the piperidine nitrogen and the two amine groups (which are protonated at physiological pH) increases the hydrophilicity of the resulting conjugate, potentially improving solubility and reducing aggregation.[2]

Figure 2: Workflow for EDC/NHS Conjugation.

Protocol 2.1.1: Mono-conjugation of a Carboxylated Molecule (Molecule-A) with the Linker

This protocol aims to attach the linker to one molecule, leaving the second primary amine available for a subsequent conjugation step. This is achieved by using a large molar excess of the linker.

  • Reagent Preparation:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

    • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4.

    • Molecule-A Solution: Dissolve the carboxyl-containing molecule (e.g., a protein or small molecule) in Activation Buffer to a concentration of 1-10 mg/mL.

    • Linker Solution: Dissolve this compound in Coupling Buffer to a concentration of 100 mM.

    • EDC/NHS Solution: Prepare fresh 100 mM solutions of EDC and Sulfo-NHS in water or Activation Buffer immediately before use.

  • Activation Step:

    • To your Molecule-A solution, add the EDC solution to a final molar excess of 10-fold over the number of carboxyl groups to be activated.

    • Immediately add the Sulfo-NHS solution to the same final concentration as EDC.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Step:

    • Add the 100 mM Linker Solution to the activated Molecule-A mixture. A 50-fold molar excess of the linker over Molecule-A is recommended to favor mono-conjugation and minimize cross-linking.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary using a dilute base (e.g., 0.1 M sodium phosphate, dibasic).

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching & Purification:

    • Quench any unreacted NHS-esters by adding hydroxylamine or Tris buffer to a final concentration of 10-50 mM and incubating for 15 minutes.

    • Remove excess linker and reaction byproducts by dialysis against PBS (for proteins >20 kDa) or using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

Reductive Amination

Reductive amination provides a covalent bond between a primary amine and an aldehyde or ketone. [4]This is particularly useful for conjugating to glycoproteins (e.g., antibodies) after mild oxidation of their carbohydrate moieties to generate aldehydes. [5][6]The reaction forms an initial Schiff base, which is then irreversibly reduced to a stable secondary amine linkage by a mild reducing agent like sodium cyanoborohydride (NaCNBH₃). [7] Causality: Sodium cyanoborohydride is the reducing agent of choice because it is stable in aqueous solution and selectively reduces the iminium ion (Schiff base) much faster than it reduces the starting aldehyde or ketone. [5][7]This prevents premature consumption of the reactive carbonyl groups and ensures efficient conjugation. The reaction is typically most efficient at a slightly acidic to neutral pH (6-8), which represents a compromise between efficient Schiff base formation (favored at higher pH) and the stability of the reducing agent.

Figure 3: Workflow for Reductive Amination.

Protocol 2.2.1: Conjugation to an Oxidized Antibody

  • Antibody Oxidation:

    • Dissolve the antibody (e.g., IgG) in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5) to a concentration of 2-10 mg/mL.

    • Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM.

    • Incubate in the dark for 30 minutes at room temperature.

    • Quench the reaction by adding glycerol to a final concentration of 15 mM.

    • Immediately purify the oxidized antibody using a desalting column equilibrated with Coupling Buffer (1X PBS, pH 7.4).

  • Conjugation Reaction:

    • To the purified, aldehyde-containing antibody, add the this compound linker solution to a final molar excess of 50- to 100-fold.

    • Add sodium cyanoborohydride (NaCNBH₃) from a freshly prepared stock to a final concentration of 20-50 mM.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification and Analysis:

    • Purify the antibody-linker conjugate by extensive dialysis against PBS or by size-exclusion chromatography (SEC) to remove all reaction components.

    • Analyze the conjugate by SDS-PAGE, which will show an increase in molecular weight compared to the native antibody. Mass spectrometry can be used for more precise determination of the drug-to-antibody ratio (DAR), or in this case, linker-to-antibody ratio.

Quantitative Data Summary

Successful bioconjugation depends on the careful optimization of reaction parameters. The following table provides starting recommendations for the protocols described above.

ParameterEDC/NHS ChemistryReductive Amination
pH Activation: 6.0-7.0; Conjugation: 7.2-8.07.0-8.5
Recommended Buffer MES (Activation), PBS (Conjugation)PBS, Borate Buffer
Molar Ratio (Reagent:Biomolecule) EDC: 10-50x; NHS: 10-50xNaIO₄: 20-100x
Molar Ratio (Linker:Biomolecule) 20-100x (for mono-conjugation)50-200x
Reducing Agent (Molar Ratio) N/ANaCNBH₃: 25-50x over biomolecule
Temperature 4°C to Room Temperature4°C to Room Temperature
Reaction Time 1-4 hours2-12 hours

Safety and Handling

All chemical procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound: May cause skin and eye irritation. Avoid inhalation of dust. [8][9]* EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A potent sensitizer and irritant. Handle with extreme care and avoid contact with skin.

  • Sodium Cyanoborohydride (NaCNBH₃): Highly toxic. It can release toxic hydrogen cyanide gas upon exposure to strong acids. Always handle in a fume hood and quench waste with an oxidizing agent (like bleach) before disposal, following institutional safety guidelines.

Always consult the Safety Data Sheet (SDS) for each reagent before use. [8][9][10][11][12]

Conclusion

This compound is a valuable homobifunctional tool in the bioconjugation toolkit. Its defined length, hydrophilic nature, and reactive primary amine handles enable robust and reliable coupling strategies. By carefully controlling reaction conditions, such as pH and stoichiometry, researchers can leverage EDC/NHS chemistry or reductive amination to construct well-defined bioconjugates for a wide range of applications, from fundamental research to the development of complex therapeutics like antibody-drug conjugates. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this versatile linker.

References

  • Frontiers. Glycoconjugations of Biomolecules by Chemical Methods. [Link]

  • PMC - NIH. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. [Link]

  • ACS Publications. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination | Bioconjugate Chemistry. [Link]

  • PMC - NIH. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. [Link]

  • ResearchGate. Scheme of heterobifunctional linkers used in conjugate preparations.... [Link]

  • PMC - NIH. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). [Link]

  • ResearchGate. Bioconjugate Reagents. [Link]

  • ResearchGate. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination | Request PDF. [Link]

  • ACS Fall 2025. Role of organic chemistry in developing new linker and conjugation chemistries for antibody-drug conjugates. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Demystifying ADC Linkers: The Role of NHS-Azidobenzoate. [Link]

  • ResearchGate. Amine coupling through EDC/NHS: a practical approach. [Link]

  • PMC - NIH. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. [Link]

  • ResearchGate. EDC/NHS conjugation: Is it possible to activate amine first?. [Link]

  • Springer. Bioconjugation Protocols. [Link]

  • Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. [Link]

  • PMC - NIH. Antibody–drug conjugates: Recent advances in linker chemistry. [Link]

  • YouTube. Antibody DNA Conjugate Synthesis Protocol | Bioconjugation Methods. [Link]

  • ResearchGate. (PDF) Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. [Link]

  • YouTube. Protein DNA Bioconjugate Protocol. [Link]

  • PMC - NIH. Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. [Link]

  • PubChem. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. [Link]

  • PubChem. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833. [Link]

Sources

Synthesizing the Next Wave of HIV-1 Reverse Transcriptase Inhibitors: An Application Note for the Research & Development Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.

Introduction: The Enduring Challenge of HIV-1 and the Central Role of Reverse Transcriptase

The human immunodeficiency virus type 1 (HIV-1) continues to be a formidable global health challenge. A critical enzyme in the lifecycle of HIV-1 is reverse transcriptase (RT), which is responsible for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[1][2] Consequently, HIV-1 RT has been a primary target for the development of antiretroviral therapies. This application note provides a detailed guide to the experimental procedures for synthesizing two major classes of HIV-1 RT inhibitors: Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

This document is designed to provide not just a set of protocols, but a deeper understanding of the synthetic strategies, the rationale behind experimental choices, and the critical safety considerations necessary for the successful and safe synthesis of these vital compounds.

Understanding the Targets: NRTI vs. NNRTI Mechanisms of Action

A foundational understanding of how these inhibitors function is paramount to appreciating their synthetic design.

  • Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are prodrugs that mimic natural deoxynucleosides.[3] Once inside the host cell, they are phosphorylated by cellular kinases to their active triphosphate form.[4] This active form then competes with the natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain by HIV-1 RT.[5] Crucially, NRTIs lack a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond.[6] Their incorporation leads to premature chain termination, thus halting viral DNA synthesis.[3]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , in contrast, are not incorporated into the viral DNA. Instead, they bind to a hydrophobic, allosteric pocket on the HIV-1 RT enzyme, located approximately 10 Å from the catalytic site.[7] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its polymerase activity.[8]

The distinct mechanisms of action are reflected in the diverse chemical structures of these two classes of inhibitors and, consequently, their synthetic pathways.

Synthetic Protocols: A Guided Approach

This section details the synthesis of four exemplary and widely used HIV-1 RT inhibitors: Zidovudine (AZT) and Tenofovir Disoproxil Fumarate (TDF) as NRTIs, and Nevirapine and Efavirenz as NNRTIs.

I. Synthesis of Zidovudine (AZT): A Classic NRTI

Zidovudine, the first approved antiretroviral agent, is a thymidine analog where the 3'-hydroxyl group is replaced by an azido group.[9] The synthesis hinges on the selective modification of the 3'-position of the sugar moiety.

Reaction Scheme:

AZT_Synthesis Thymidine Thymidine Intermediate1 5'-O-Trityl-thymidine Thymidine->Intermediate1 Trityl chloride, Pyridine Intermediate2 3'-O-Mesyl-5'-O-trityl-thymidine Intermediate1->Intermediate2 Methanesulfonyl chloride, Pyridine Intermediate3 3'-Azido-3'-deoxy-5'-O-trityl-thymidine Intermediate2->Intermediate3 Sodium azide, DMF AZT Zidovudine (AZT) Intermediate3->AZT Formic acid

Caption: Synthetic pathway for Zidovudine (AZT) from thymidine.

Protocol:

Step 1: Protection of the 5'-Hydroxyl Group of Thymidine

  • Rationale: To prevent the 5'-hydroxyl group from reacting in the subsequent steps, it is protected with a bulky trityl group. Pyridine acts as a base to neutralize the HCl generated.

  • Procedure:

    • Suspend thymidine (1 equivalent) in anhydrous pyridine.

    • Add trityl chloride (1.1 equivalents) portion-wise at room temperature.

    • Stir the mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of dichloromethane:methanol 9:1).

    • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude 5'-O-Trityl-thymidine by column chromatography on silica gel.

Step 2: Mesylation of the 3'-Hydroxyl Group

  • Rationale: The 3'-hydroxyl group is converted into a good leaving group (mesylate) to facilitate nucleophilic substitution by the azide ion.

  • Procedure:

    • Dissolve 5'-O-Trityl-thymidine (1 equivalent) in anhydrous pyridine and cool to 0°C.

    • Slowly add methanesulfonyl chloride (1.5 equivalents).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Work up the reaction as in Step 1 to obtain 3'-O-Mesyl-5'-O-trityl-thymidine.

Step 3: Azide Substitution

  • Rationale: The mesyl group is displaced by an azide ion via an SN2 reaction. This is the key step introducing the azido functionality.

  • Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides.[10] Use non-metal spatulas and handle with extreme care in a well-ventilated fume hood.[11] Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.[12]

  • Procedure:

    • Dissolve 3'-O-Mesyl-5'-O-trityl-thymidine (1 equivalent) in dimethylformamide (DMF).

    • Add sodium azide (3 equivalents) and heat the mixture to 80-90°C for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, pour into water, and extract with ethyl acetate.

    • Wash the organic layer, dry, and concentrate to yield crude 3'-Azido-3'-deoxy-5'-O-trityl-thymidine.

Step 4: Deprotection of the 5'-Hydroxyl Group

  • Rationale: The trityl protecting group is removed under acidic conditions to yield the final product, Zidovudine.

  • Procedure:

    • Dissolve the crude product from Step 3 in 80% aqueous formic acid.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the solution under reduced pressure and co-evaporate with toluene to remove residual formic acid.

    • Purify the crude Zidovudine by recrystallization from hot water to obtain a white solid.[13]

In-Process Controls and Characterization:

StepIn-Process ControlExpected YieldKey Characterization Data
1TLC (DCM:MeOH 9:1)85-95%1H NMR: Presence of trityl protons (aromatic region)
2TLC (DCM:MeOH 95:5)90-98%1H NMR: Appearance of mesyl protons (~3.0 ppm)
3TLC (Hexane:EtOAc 1:1)80-90%IR: Strong azide stretch (~2100 cm⁻¹)
4HPLC70-85%1H NMR (DMSO-d6): δ 11.35 (s, 1H), 7.85 (s, 1H), 6.15 (t, 1H), etc.[14] MS (ESI): m/z 268 [M+H]⁺
II. Synthesis of Tenofovir Disoproxil Fumarate (TDF): An Acyclic Nucleotide Analog

Tenofovir is an acyclic phosphonate analog of adenosine monophosphate. TDF is a prodrug of tenofovir, designed to enhance its oral bioavailability.[15]

Reaction Scheme:

TDF_Synthesis Adenine Adenine Intermediate1 (R)-9-(2-Hydroxypropyl)adenine Adenine->Intermediate1 (R)-Propylene carbonate, NaOH Intermediate2 Tenofovir Intermediate1->Intermediate2 1. Diethyl p-toluenesulfonyloxymethylphosphonate, LiOtBu 2. TMSBr Intermediate3 Tenofovir Disoproxil Intermediate2->Intermediate3 Chloromethyl isopropyl carbonate, Triethylamine TDF Tenofovir Disoproxil Fumarate Intermediate3->TDF Fumaric acid, Isopropanol

Caption: Synthetic pathway for Tenofovir Disoproxil Fumarate (TDF).

Protocol:

Step 1: Synthesis of (R)-9-(2-Hydroxypropyl)adenine

  • Rationale: Adenine is alkylated with (R)-propylene carbonate to introduce the chiral hydroxypropyl side chain.

  • Procedure:

    • To a suspension of adenine (1 equivalent) in DMF, add sodium hydroxide (catalytic amount).

    • Heat the mixture to 120-130°C and add (R)-propylene carbonate (1.3 equivalents).[16]

    • Maintain the temperature for 4-6 hours, monitoring by HPLC.

    • Cool the reaction mixture and purify the product by crystallization to obtain (R)-9-(2-hydroxypropyl)adenine.

Step 2: Synthesis of Tenofovir

  • Rationale: The hydroxyl group is alkylated with a phosphonate-containing electrophile. This is followed by deprotection of the phosphonate esters.

  • Procedure:

    • Suspend (R)-9-(2-hydroxypropyl)adenine (1 equivalent) in THF and add lithium tert-butoxide (1.1 equivalents).

    • Add a solution of diethyl p-toluenesulfonyloxymethylphosphonate (1.2 equivalents) in THF and stir at room temperature for 18-24 hours.

    • Quench the reaction with water and extract with an organic solvent.

    • The crude diethyl phosphonate intermediate is then deprotected by reacting with trimethylsilyl bromide (TMSBr) in acetonitrile.

    • The product, tenofovir, is precipitated and isolated by filtration.

Step 3: Esterification to Tenofovir Disoproxil

  • Rationale: The phosphonic acid is esterified with chloromethyl isopropyl carbonate to form the disoproxil prodrug moiety, which improves oral bioavailability.

  • Procedure:

    • Suspend tenofovir (1 equivalent) in N-methyl-2-pyrrolidone (NMP).

    • Add triethylamine (3 equivalents) and stir until a clear solution is obtained.

    • Add chloromethyl isopropyl carbonate (2.5 equivalents) and heat the mixture to 50-60°C for 5-7 hours.[11]

    • Monitor the reaction by HPLC.

    • Upon completion, cool the mixture, add water, and extract with dichloromethane.

    • The organic layer containing tenofovir disoproxil is washed, dried, and concentrated.

Step 4: Fumarate Salt Formation

  • Rationale: The free base is converted to the fumarate salt to improve its stability and handling properties.

  • Procedure:

    • Dissolve the crude tenofovir disoproxil in isopropanol.

    • Add a solution of fumaric acid (1 equivalent) in isopropanol.

    • Heat the mixture to 50°C until a clear solution is formed, then cool slowly to room temperature and then to 0-5°C to induce crystallization.[17]

    • Filter the solid, wash with cold isopropanol, and dry under vacuum to yield Tenofovir Disoproxil Fumarate.

In-Process Controls and Characterization:

StepIn-Process ControlExpected YieldKey Characterization Data
1HPLC60-70%1H NMR: Appearance of hydroxypropyl protons
2HPLC70-80%31P NMR: Signal corresponding to the phosphonic acid
3HPLC85-95%1H NMR: Appearance of isopropoxycarbonylmethyl protons
4HPLC90-98%1H NMR: Presence of fumarate protons (~6.6 ppm)[18]. 13C NMR data consistent with the final structure.[19]
III. Synthesis of Nevirapine: A First-Generation NNRTI

Nevirapine is a dipyridodiazepinone derivative and was the first NNRTI to be approved. Its synthesis involves the condensation of two substituted pyridine rings followed by cyclization.

Reaction Scheme:

Nevirapine_Synthesis Reactant1 2-Chloro-3-amino-4-picoline Intermediate1 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide Reactant1->Intermediate1 Reactant2, Base Reactant2 2-Chloronicotinoyl chloride Intermediate2 N-(2-Chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridinecarboxamide Intermediate1->Intermediate2 Cyclopropylamine Nevirapine Nevirapine Intermediate2->Nevirapine Sodium hydride, Heat

Caption: Synthetic pathway for Nevirapine.

Protocol:

Step 1: Amide Formation

  • Rationale: An amide bond is formed between 2-chloro-3-amino-4-picoline and 2-chloronicotinoyl chloride.

  • Procedure:

    • Dissolve 2-chloro-3-amino-4-picoline (1 equivalent) in a suitable aprotic solvent like dichloromethane or THF.

    • Add a base such as triethylamine or pyridine (1.1 equivalents).

    • Cool the mixture to 0°C and slowly add a solution of 2-chloronicotinoyl chloride (1 equivalent).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the amide intermediate.

Step 2: Nucleophilic Aromatic Substitution

  • Rationale: The chlorine atom on the nicotinoyl ring is displaced by cyclopropylamine.

  • Procedure:

    • Combine the amide intermediate (1 equivalent) with cyclopropylamine (excess, e.g., 3-4 equivalents) in a sealed reaction vessel.

    • Heat the mixture to 140-160°C for 12-18 hours.[14]

    • Cool the reaction mixture and remove the excess cyclopropylamine under reduced pressure.

    • The crude product can be purified by column chromatography.

Step 3: Intramolecular Cyclization

  • Rationale: A strong base is used to deprotonate the amide nitrogen, which then displaces the remaining chlorine atom in an intramolecular fashion to form the diazepinone ring system.

  • Safety Note: Sodium hydride is a pyrophoric and water-reactive solid.[20] It must be handled under an inert atmosphere (e.g., nitrogen or argon).[21] Use a dry, non-halogenated solvent and add the reagent carefully.[22]

  • Procedure:

    • Suspend sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) in an anhydrous, high-boiling solvent like diglyme.

    • Heat the suspension to 120-130°C.

    • Slowly add a solution of the intermediate from Step 2 in diglyme.

    • Stir the mixture at this temperature for 1-2 hours.[23]

    • Cool the reaction to room temperature and carefully quench the excess sodium hydride with isopropanol followed by water.

    • Adjust the pH to 7-8 with acetic acid to precipitate the product.

    • Filter the solid, wash with water and ethanol, and dry to obtain Nevirapine.[9]

In-Process Controls and Characterization:

StepIn-Process ControlExpected YieldKey Characterization Data
1TLC (Hexane:EtOAc 1:1)85-95%1H NMR: Appearance of amide proton signal
2TLC (Hexane:EtOAc 1:1)70-80%1H NMR: Appearance of cyclopropyl proton signals
3HPLC80-90%1H NMR: Disappearance of the amide proton and characteristic shifts for the diazepinone ring. MS (ESI): m/z 267 [M+H]⁺
IV. Synthesis of Efavirenz: A Chiral NNRTI

Efavirenz possesses a stereogenic quaternary carbon center, and its synthesis requires a stereoselective step to obtain the desired (S)-enantiomer, which is the active form.

Reaction Scheme:

Efavirenz_Synthesis Reactant1 2-Amino-5-chlorobenzophenone Intermediate1 2-Amino-5-chlorophenyl trifluoromethyl ketone Reactant1->Intermediate1 Trifluoroacetic anhydride Intermediate2 (S)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol Intermediate1->Intermediate2 Lithium cyclopropylacetylide, Chiral ligand Efavirenz Efavirenz Intermediate2->Efavirenz Triphosgene or CDI

Caption: Asymmetric synthesis of Efavirenz.

Protocol:

Step 1: Synthesis of the Ketone Intermediate

  • Rationale: The benzophenone starting material is converted to the corresponding trifluoromethyl ketone, a key precursor for the subsequent stereoselective addition.

  • Procedure:

    • React 2-amino-5-chlorobenzophenone with trifluoroacetic anhydride in the presence of a suitable base.

    • The resulting intermediate is then hydrolyzed to yield 2-amino-5-chlorophenyl trifluoromethyl ketone.

Step 2: Asymmetric Alkynylation

  • Rationale: This is the crucial stereocenter-forming step. A chiral ligand is used to direct the addition of the lithium cyclopropylacetylide to one face of the ketone, leading to the desired (S)-enantiomer of the amino alcohol.[24]

  • Procedure:

    • Prepare a solution of the chiral ligand (e.g., (1R,2S)-N-pyrrolidinylnorephedrine) in anhydrous THF and cool to -78°C.

    • Add a solution of n-butyllithium to form the lithium alkoxide of the ligand.

    • Separately, prepare lithium cyclopropylacetylide by reacting cyclopropylacetylene with n-butyllithium at low temperature.

    • Add the lithium cyclopropylacetylide solution to the chiral ligand solution.

    • Slowly add a solution of the ketone intermediate from Step 1.

    • Stir at low temperature for several hours, then quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product, dry the organic layer, and concentrate. The enantiomeric excess (ee) should be determined by chiral HPLC.

Step 3: Cyclization to Efavirenz

  • Rationale: The amino alcohol is cyclized to form the benzoxazinone ring. This can be achieved using a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI).

  • Safety Note: Triphosgene is a toxic solid that can decompose to release highly toxic phosgene gas.[1] Handle it with extreme caution in a well-ventilated fume hood.[25]

  • Procedure (using Triphosgene):

    • Dissolve the amino alcohol (1 equivalent) in anhydrous THF and cool to -10°C.

    • Slowly add a solution of triphosgene (0.4 equivalents) in THF, keeping the temperature below 0°C.[26]

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction with aqueous sodium bicarbonate solution.

    • Extract with an organic solvent, wash, dry, and concentrate.

    • Purify the crude Efavirenz by recrystallization from a suitable solvent system (e.g., heptane/THF).[26]

In-Process Controls and Characterization:

StepIn-Process ControlExpected YieldKey Characterization Data
1HPLC/GC-MS80-90%1H NMR and MS consistent with the ketone structure
2Chiral HPLC90-98% (with >95% ee)1H NMR: Appearance of cyclopropyl and alkyne protons
3HPLC90-95%1H NMR, 13C NMR, and MS consistent with Efavirenz. Chiral HPLC to confirm enantiomeric purity.

Analytical Characterization and Quality Control

The purity and identity of the synthesized inhibitors must be rigorously confirmed. A combination of analytical techniques is essential.

  • Chromatography:

    • TLC: A rapid and indispensable tool for monitoring reaction progress and for preliminary purity assessment.

    • HPLC/UPLC: The primary method for determining purity and quantifying impurities. For chiral compounds like Efavirenz, chiral HPLC is mandatory to determine the enantiomeric excess.[12][27]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): 1H, 13C, and, where applicable, 19F and 31P NMR are crucial for unambiguous structure elucidation of intermediates and final products.[28]

    • Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns that aid in structure confirmation.[15]

  • Other Techniques:

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups (e.g., the azide stretch in AZT synthesis).

    • Melting Point: A simple and effective indicator of purity for crystalline solids.

Conclusion: A Framework for Innovation

The synthetic routes outlined in this application note provide a robust framework for the laboratory-scale production of key HIV-1 reverse transcriptase inhibitors. By understanding the underlying chemical principles, adhering to rigorous safety protocols, and employing thorough analytical characterization, researchers can confidently synthesize these and other novel inhibitors. The continued exploration of new synthetic methodologies and the development of next-generation RT inhibitors remain critical in the ongoing effort to combat HIV/AIDS.

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  • Oda, T., et al. (2015). NMR characterization of HIV-1 reverse transcriptase binding to various non-nucleoside reverse transcriptase inhibitors with different activities. FEBS Open Bio, 5, 823–829.
  • Moss, D. M., et al. (2016). Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate. Antimicrobial agents and chemotherapy, 60(5), 2736–2743.
  • Patsnap. (2024, July 17). What is the mechanism of Zidovudine? Synapse. Retrieved from [Link]

  • Jain, A., et al. (2011). 1 H-NMR spectra of a AZT in CDCl 3 , b succinoylated AZT in CDCl 3 , c dextrin in D 2 O and d the dextrin–AZT conjugate in D 2 O. ResearchGate. Retrieved from [Link]

  • PharmGKB. (n.d.). Zidovudine Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • Dr.Oracle. (2025, February 12). What is the mechanism of action of Zidovudine (azidothymidine, AZT) in relation to DNA replication, RNA transcription, and RNA replication? Retrieved from [Link]

  • Ray, A. S., et al. (2016). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. Infectious diseases and therapy, 5(3), 261–274.

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Application Note: Enhanced Detection of Organic Acids in SFC-MS by Derivatization with N-(4-aminophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The analysis of organic acids by Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) is often hindered by their high polarity and poor ionization efficiency in the positive mode, necessitating detection in the less sensitive negative ion mode.[1][2][3] This application note details a robust derivatization protocol using N-(4-aminophenyl)piperidine (APP) to significantly enhance the detectability of organic acids in SFC-MS. By converting carboxylic acids into their corresponding APP amides, the proton affinity of the analytes is greatly increased, enabling highly sensitive analysis in the positive ion mode. This method has been shown to improve detection limits by 25- to 2100-fold for various organic acids, including key metabolites of the Krebs cycle.[4][5][6] We provide a step-by-step protocol for the derivatization procedure, optimized SFC-MS parameters, and a discussion of the underlying chemical principles. This approach is particularly valuable for applications in metabolomics, clinical diagnostics, and drug development, where sensitive and reliable quantification of organic acids is crucial.[1]

Introduction: Overcoming the Challenges of Organic Acid Analysis

Organic acids are a critical class of metabolites, playing central roles in numerous metabolic pathways such as the Cori and Krebs cycles.[1] Consequently, their accurate measurement can offer profound insights into cellular mechanisms and disease states. While SFC-MS has emerged as a powerful technique for metabolomic analysis due to its high throughput and unique selectivity, its application to organic acids has been challenging.[1][2][3]

The primary obstacles include:

  • Poor Ionization: The carboxylic acid functional group makes these molecules amenable to negative mode electrospray ionization (ESI). However, negative mode ESI is generally less sensitive than positive mode.[1][2][3]

  • High Polarity: The high polarity of native organic acids can lead to poor retention and peak shape on typical SFC stationary phases.

Chemical derivatization offers a proven solution to these issues.[1] By tagging the carboxylic acid group with a molecule that has a high proton affinity, we can shift the analysis to the more sensitive positive ESI mode.[1] N-(4-aminophenyl)piperidine (APP) is an ideal derivatizing agent for this purpose, as it introduces a readily protonated piperidine moiety. This strategy has been demonstrated to increase sensitivity for some organic acids by over 200-fold.[2][3][4][5]

This application note provides a comprehensive guide to implementing APP derivatization for the enhanced analysis of organic acids by SFC-MS.

The Chemistry of Derivatization

The derivatization of carboxylic acids with APP is a straightforward amide coupling reaction. In the presence of a coupling agent, such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is activated and then readily reacts with the primary amine of APP to form a stable amide bond.[5][7]

The reaction proceeds as follows:

  • Activation of the Carboxylic Acid: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Amide Bond Formation: The primary amine of APP attacks the activated carbonyl carbon, leading to the formation of the amide bond and the release of byproducts.

The resulting derivative now contains the basic piperidine group, which is easily protonated, making the molecule highly suitable for positive mode ESI analysis.

cluster_reactants Reactants cluster_reagents Reagents Organic_Acid R-COOH (Organic Acid) Coupling Amide Coupling Reaction Organic_Acid->Coupling APP N-(4-aminophenyl)piperidine APP->Coupling HATU HATU HATU->Coupling DIPEA DIPEA DIPEA->Coupling Solvent DMF Solvent->Coupling Derivatized_Product R-CO-NH-Ph-Piperidine (Derivatized Organic Acid) Coupling->Derivatized_Product

Figure 1: Chemical reaction for the derivatization of organic acids with APP.

Experimental Protocols

Materials and Reagents
  • Organic acid standards (e.g., lactic acid, succinic acid, malic acid, citric acid)

  • N-(4-aminophenyl)piperidine (APP)

  • Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)

  • N,N-diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Methanol, LC-MS grade

  • Ammonium acetate

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Derivatization Protocol

This protocol is designed for the derivatization of a standard solution of organic acids. It can be scaled as needed.

G start Start prep_reagents Prepare Reagent Solutions - APP in DMF - HATU in DMF - DIPEA in DMF start->prep_reagents add_sample Pipette 50 µL of Organic Acid Standard/Sample into a Microcentrifuge Tube prep_reagents->add_sample add_app Add 50 µL of APP Solution add_sample->add_app add_hatu Add 50 µL of HATU Solution add_app->add_hatu add_dipea Add 25 µL of DIPEA Solution add_hatu->add_dipea vortex_incubate Vortex and Incubate at Room Temperature for 30 minutes add_dipea->vortex_incubate quench Add Quenching Solution (e.g., Water) vortex_incubate->quench dilute Dilute the Reaction Mixture with Mobile Phase for SFC-MS Analysis quench->dilute end End dilute->end

Figure 2: Workflow for the derivatization of organic acids with APP.

  • Prepare Reagent Stock Solutions:

    • APP Solution: Dissolve APP in anhydrous DMF to a final concentration of 10 mg/mL.

    • HATU Solution: Dissolve HATU in anhydrous DMF to a final concentration of 20 mg/mL.

    • DIPEA Solution: Prepare a 10% (v/v) solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, add 50 µL of the organic acid standard or sample solution.

    • Add 50 µL of the APP solution.

    • Add 50 µL of the HATU solution.

    • Add 25 µL of the DIPEA solution.

  • Reaction Incubation:

    • Vortex the mixture thoroughly.

    • Incubate at room temperature for 30 minutes.

  • Sample Preparation for SFC-MS:

    • After incubation, dilute the reaction mixture to the desired concentration with the initial SFC mobile phase. For example, a 1:100 dilution is a good starting point.

    • Centrifuge the diluted sample to pellet any precipitates before transferring the supernatant to an appropriate vial for SFC-MS analysis.

SFC-MS Instrumentation and Conditions

The following are recommended starting conditions. Optimization may be required depending on the specific analytes and instrumentation.

Parameter Condition
SFC System Waters ACQUITY UPC² or similar
Mass Spectrometer Waters Xevo TQ-S or similar
Column ACQUITY UPC² BEH, CSH, or Diol stationary phases
Column Temperature 40 °C
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol with 10 mM ammonium acetate
Gradient 5% to 40% B over 5 minutes
Flow Rate 1.5 mL/min
Back Pressure 1500 psi
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr

Results and Discussion: A Leap in Sensitivity

The derivatization of organic acids with APP leads to a dramatic improvement in SFC-MS performance. A study by Saw et al. demonstrated that this method can achieve detection limits as low as 0.5 ppb for derivatized organic acids.[1][4]

Organic Acid Improvement in Detection Limit
Lactic Acid> 25-fold
Succinic Acid> 200-fold
Malic Acid> 2100-fold
Citric Acid> 2100-fold

Table adapted from data presented by Saw et al. (2023).[4][5]

The significant increase in sensitivity is attributed to the high proton affinity of the APP tag, which promotes efficient ionization in the positive ESI mode.[1] Furthermore, the derivatization can also improve the chromatographic behavior of the organic acids in SFC.

Modifier Selection: The choice of additive in the organic modifier (Mobile Phase B) is crucial. Ammonium acetate is generally preferred as it has been shown to provide the best overall signal enhancement for the APP-derivatized compounds.[1]

Make-up Flow: Interestingly, the use of a make-up flow did not consistently improve signal intensity for the derivatized analytes and, in some cases, decreased it.[1] This suggests that the high proton affinity of the APP tag is sufficient for efficient ionization without the need for additional post-column solvent.[1]

Conclusion and Future Perspectives

The derivatization of organic acids with N-(4-aminophenyl)piperidine is a powerful and reliable method to significantly enhance their detection by SFC-MS. This approach effectively overcomes the inherent challenges of analyzing these polar and poorly ionizable compounds. The protocol is straightforward and utilizes commercially available reagents.

This technique provides an improved approach for the analysis of organic acids by SFC-MS, especially for those that are undetectable in their native form.[1][2][3][4][5] The enhanced sensitivity and robustness of this method make it highly suitable for a wide range of applications in drug development, clinical research, and fundamental biological studies.

Further investigations could explore the use of this derivatization strategy for a broader range of carboxylic acid-containing metabolites and its application in quantitative metabolomics workflows.

References

  • Saw, Y. L., Boughton, J. R., Wroniuk, F. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]

  • Rowan University. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]

  • ResearchGate. (2023). Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry | Request PDF. [Link]

  • NSF Public Access. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. [Link]

  • Saw, Y. L. (2025). THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. Rowan Digital Works. [Link]

  • ResearchGate. (n.d.). Reaction scheme for derivatization of carboxylic acid groups with... [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 4-Aminopiperidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 4-Aminopiperidines and the Imperative of Rigorous Analytical Characterization

The 4-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Its prevalence in pharmaceuticals, from antiviral agents to cognition enhancers, underscores the critical need for robust and reliable analytical methods to ensure the identity, purity, and quality of these molecules.[2][3][4] This guide provides a comprehensive overview of the key analytical techniques for the characterization of 4-aminopiperidines, offering detailed protocols and insights into the rationale behind experimental choices.

Our approach is grounded in the principles of scientific integrity, ensuring that each protocol is a self-validating system. By integrating expertise with authoritative references, we aim to equip researchers with the knowledge to confidently characterize this important class of compounds.

I. Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 4-aminopiperidines and their derivatives.[5][6] Its ability to separate complex mixtures makes it indispensable for identifying and quantifying impurities.

A. The Rationale for Reversed-Phase HPLC

For the analysis of 4-aminopiperidines, which are basic and polar compounds, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.[7]

  • Causality of Column Selection: A C18 stationary phase is typically chosen to provide sufficient retention and resolution of the main component from its potential impurities.[6] The non-polar nature of the C18 stationary phase interacts with the non-polar regions of the 4-aminopiperidine molecule, allowing for separation based on hydrophobicity.[7]

  • Mobile Phase Optimization: The mobile phase, a mixture of an aqueous buffer and an organic solvent (commonly acetonitrile or methanol), is critical.[6][8] The pH of the mobile phase is a crucial parameter for analyzing basic compounds like piperidine derivatives and is adjusted to ensure consistent ionization and retention.[6] Using a buffer, such as a phosphate buffer, helps to maintain a constant pH and improve peak shape.[6] The addition of an ion-pairing reagent, like trifluoroacetic acid (TFA), can further enhance peak symmetry and retention for basic analytes.[8]

B. Protocol: Purity Determination of 4-Aminopiperidine by RP-HPLC-UV

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the reliability of the results, in line with ICH guidelines.[9][10][11][12]

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system with a UV detector is suitable.[5][6]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of 4-aminopiperidine reference standard in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B as the diluent.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

3. System Suitability Test (SST):

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0.

  • Theoretical Plates: ≥ 2000.

  • Relative Standard Deviation (RSD) of the Peak Area: ≤ 2.0%.

4. Data Analysis:

  • Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard.

C. Troubleshooting Common HPLC Issues
ProblemPotential CauseSolution
Peak Tailing Residual silanol interactions with the basic amine group.Use a base-deactivated column or add a competing base to the mobile phase.[2] Adjusting the mobile phase pH can also help.[2]
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the mobile phase composition and gradient profile.[13]
Baseline Noise Contaminated mobile phase or detector issues.Use high-purity solvents and degas the mobile phase.[13]
Pressure Fluctuations Air bubbles in the pump or leaks.Purge the pump and check for any loose fittings.[14]

A visual workflow for the HPLC analysis is presented below:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample and Standard Preparation SST System Suitability Test (SST) SamplePrep->SST MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SST SampleAnalysis Sample Analysis SST->SampleAnalysis If SST passes Integration Peak Integration SampleAnalysis->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: HPLC analysis workflow for 4-aminopiperidines.

II. Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of 4-aminopiperidines.[15][16][17] Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

A. The Power of ¹H and ¹³C NMR
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.

B. Protocol: ¹H and ¹³C NMR of 4-Aminopiperidine

1. Sample Preparation:

  • Dissolve 5-10 mg of the 4-aminopiperidine sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[3][18][19] The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.

  • Ensure the solution is free of any particulate matter by filtering if necessary.[1][20]

2. Instrument Parameters (typical for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

3. Data Processing and Interpretation:

  • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

  • Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicity and coupling constants) in the ¹H NMR spectrum to deduce proton connectivity.

  • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the 4-aminopiperidine structure.

A diagram illustrating the key NMR correlations for structural elucidation is shown below:

NMR_Correlations cluster_structure 4-Aminopiperidine Structure cluster_spectra NMR Spectra structure_node H1_NMR 1H NMR H1_NMR->structure_node Proton Environments & Integration C13_NMR 13C NMR C13_NMR->structure_node Carbon Environments COSY COSY COSY->structure_node H-H Connectivity HSQC HSQC HSQC->structure_node C-H Connectivity

Caption: Key NMR experiments for structural elucidation.

III. Molecular Weight and Fragmentation Analysis: Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of 4-aminopiperidines and for gaining structural information through the analysis of fragmentation patterns.[21][22][23]

A. Rationale for Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and basic compounds like 4-aminopiperidines. It typically produces protonated molecular ions [M+H]⁺, which allows for the straightforward determination of the molecular weight.

B. Protocol: High-Resolution Mass Spectrometry (HRMS) of 4-Aminopiperidine

1. Sample Preparation:

  • Prepare a dilute solution of the 4-aminopiperidine sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.

2. Instrument Parameters (typical for a Q-TOF or Orbitrap instrument):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Nebulizer Gas (N₂): As per instrument recommendation.

  • Data Acquisition: Full scan mode for accurate mass measurement. MS/MS (tandem mass spectrometry) can be used to induce fragmentation and obtain structural information.

3. Data Analysis:

  • Determine the accurate mass of the molecular ion [M+H]⁺.

  • Use the accurate mass to calculate the elemental composition.

  • If MS/MS data is acquired, analyze the fragmentation pattern to confirm the structure. Common fragmentation pathways for piperidines involve ring opening and loss of substituents.[24]

The logical flow of a mass spectrometry experiment is depicted below:

MS_Workflow SampleIntro Sample Introduction (e.g., Direct Infusion or LC) Ionization Ionization (e.g., ESI) SampleIntro->Ionization MassAnalyzer Mass Analysis (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem

Caption: General workflow of a mass spectrometry experiment.

IV. Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[25][26] For 4-aminopiperidines, FT-IR can confirm the presence of N-H and C-N bonds.

A. Interpreting the FT-IR Spectrum of 4-Aminopiperidine

The FT-IR spectrum of 4-aminopiperidine will exhibit characteristic absorption bands:

  • N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching. Secondary amines (the piperidine ring NH) show a single band in this region.

  • C-H Stretching: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

  • N-H Bending: The scissoring vibration of the -NH₂ group appears in the range of 1590-1650 cm⁻¹.

  • C-N Stretching: These vibrations occur in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

B. Protocol: FT-IR Analysis of 4-Aminopiperidine

1. Sample Preparation:

  • For solid samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • For liquid samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

2. Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the sample in the instrument and record the sample spectrum.

  • The instrument software will automatically subtract the background from the sample spectrum.

3. Data Interpretation:

  • Identify the major absorption bands and assign them to the corresponding functional groups in the 4-aminopiperidine molecule.

V. Method Validation: Ensuring Trustworthiness

The validation of analytical methods is a regulatory requirement and a cornerstone of good scientific practice.[27][28] It ensures that a method is suitable for its intended purpose.[9][10] The International Council for Harmonisation (ICH) provides comprehensive guidelines for method validation.[11][12]

A. Key Validation Parameters

The following parameters should be evaluated during the validation of an analytical method for 4-aminopiperidines:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

VI. Conclusion

The comprehensive characterization of 4-aminopiperidines is essential for ensuring the quality, safety, and efficacy of the numerous pharmaceutical products in which they are found. By employing a multi-technique approach, including HPLC, NMR, mass spectrometry, and FT-IR, and by adhering to rigorous method validation principles, researchers can be confident in the integrity of their analytical data. This guide provides the foundational knowledge and practical protocols to achieve this critical objective.

VII. References

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  • 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

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  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. [Link]

  • Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. Food Science and Technology International. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Analytical method validation as per ich and usp. Slideshare. [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Analysis of heterocyclic aromatic amines. PubMed. [Link]

  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2025, June 23). YouTube. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). EMA. [Link]

  • Molecular structure, vibrational spectra (FTIR and FT Raman) and natural bond orbital analysis of 4-Aminomethylpiperidine: DFT study. PubMed. [Link]

  • Heterocyclic amines formation and mitigation in processed meat and meat products: a review. ResearchGate. [Link]

  • Best Practice Guide - for Generating Mass Spectra. National Measurement Laboratory. [Link]

  • Molecular structure, vibrational spectra (FTIR and FT Raman) and natural bond orbital analysis of 4-Aminomethylpiperidine: DFT study. ResearchGate. [Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. [Link]

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (2023, February 16). ResearchGate. [Link]

  • Basic 1H and 13C NMR Spectroscopy. Uninavarra. [Link]

  • Interpretation of mass spectra. University of Arizona. [Link]

  • New method for the analysis of heterocyclic amines in meat extracts using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. METU. [Link]

  • N-Boc-4-aminopiperidine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • 4-Amino-2,2,6,6-tetramethylpiperidine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Mass spectrometry applications for drug discovery and development. (2021, February 18). Drug Target Review. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Structural elucidation by NMR(1HNMR). Slideshare. [Link]

  • 12.2: Interpreting Mass Spectra. (2024, September 30). Chemistry LibreTexts. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Sam Houston State University. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • Basic 1h And 13c Nmr Spectroscopy. Pinn.ai. [Link]

  • The HPLC analytical approach of 3-amino piperidine. Google Patents.

  • OPTIMIZATION AND VALIDATION OF RP-HPLC/UV DETECTION FOR SEVERAL COMPOUNDS SIMULTANEOUSLY IN SEMI-PURIFIED EXTRACT OF WHITE TEA. International Journal of Applied Pharmaceutics. [Link]

  • HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. ResearchGate. [Link]

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  • Optimized UV detection of high-concentration antibody formulations using high-throughput SE-HPLC. PubMed. [Link]

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Application & Protocol: Leveraging 4-Amino-1-Boc-piperidine for the Synthesis of Potent Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Drug Discovery Professionals

Abstract

The epigenetic reader protein family known as the Bromodomain and Extra-Terminal (BET) proteins (comprising BRD2, BRD3, BRD4, and BRDT) has emerged as a pivotal target class for therapeutic intervention, particularly in oncology and inflammatory diseases.[1][2] These proteins recognize acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene loci.[3] Small-molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BET bromodomains can displace them from chromatin, leading to the downregulation of key oncogenes like MYC.[3] Within the medicinal chemist's toolkit, 4-Amino-1-Boc-piperidine has proven to be a highly versatile and valuable scaffold for constructing these inhibitors. Its piperidine core is a privileged structure in medicinal chemistry, often enhancing drug-like properties such as solubility and metabolic stability, while the protected primary amine provides a robust handle for synthetic elaboration.[4][5] This guide details the strategic application of 4-Amino-1-Boc-piperidine in the synthesis of BET inhibitors, provides a validated, step-by-step protocol for a core synthetic transformation, and discusses the critical structure-activity relationships (SAR) that govern inhibitor potency.

The Strategic Value of the 4-Amino-1-Boc-piperidine Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic motifs found in FDA-approved drugs.[6] Its inclusion in a drug candidate can confer several advantageous physicochemical and pharmacokinetic properties:

  • Improved Solubility and PK/PD: The basic nitrogen of the piperidine ring is typically protonated at physiological pH, which can significantly enhance aqueous solubility—a common challenge in drug development. This feature also favorably impacts absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

  • Vectorial Exit Point: The 4-amino group serves as an ideal, conformationally restricted vector for synthetic elaboration. It allows for the attachment of various pharmacophoric elements that can extend into and interact with different regions of the target protein's binding site.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for synthetic strategy. It deactivates the ring nitrogen, preventing it from interfering with reactions targeting the 4-amino group. Its stability under a wide range of conditions and the ease of its clean, acidic removal make it an ideal choice for multi-step syntheses.[5]

In the context of BET inhibitors, the 4-aminopiperidine scaffold can be oriented to project a key pharmacophore towards the conserved asparagine residue (Asn140 in BRD4) that is critical for acetyl-lysine recognition, while the rest of the molecule establishes other important interactions within the hydrophobic pocket.[7][8]

Mechanism of Action: BET Bromodomain Inhibition

BET inhibitors function by mimicking the endogenous acetylated lysine (KAc) residue. They occupy the hydrophobic pocket within the bromodomain, preventing the BET protein from binding to acetylated histones. This displacement from chromatin leads to the disruption of transcriptional elongation, most notably affecting the expression of genes regulated by super-enhancers, such as the MYC oncogene.

BET_Inhibition_Mechanism cluster_0 Normal Gene Transcription cluster_1 Pharmacological Inhibition Histone Acetylated Histone Tail KAc BET_Protein BET Protein (e.g., BRD4) Bromodomain (BD) P-TEFb Recruitment Histone:f1->BET_Protein:f1 Binds Histone_Inhib Acetylated Histone Tail KAc PolII RNA Polymerase II BET_Protein:f2->PolII Activates Gene Target Gene (e.g., MYC) PolII->Gene Transcription BET_Protein_Inhib BET Protein (e.g., BRD4) Bromodomain (BD) PolII_Stalled RNA Polymerase II (Stalled) BET_Protein_Inhib->PolII_Stalled No Activation Inhibitor BET Inhibitor (Piperidine-based) Inhibitor->BET_Protein_Inhib:f1 Competitively Binds Gene_Down Gene Downregulation PolII_Stalled->Gene_Down Transcription Repressed

Figure 1: Mechanism of BET bromodomain inhibition.

Synthesis Protocol: Building a Core Inhibitor Scaffold

This section provides a representative, two-stage protocol for synthesizing a 4-substituted aminopiperidine scaffold, a common core structure in many inhibitors. The methodology is adapted from a validated synthesis of bioactive small molecules and demonstrates the utility of 4-Amino-1-Boc-piperidine as a foundational building block.[5] The first stage is a reductive amination to introduce a key aryl-ethyl group, followed by N-acylation to complete the core scaffold.

Synthetic Workflow Overview

Synthesis_Workflow Start 4-Amino-1-Boc-piperidine Step1 Step 1: Reductive Amination (NaBH(OAc)3, DCM) Start->Step1 Reagent1 2-Phenylacetaldehyde Reagent1->Step1 Intermediate Intermediate 4 (tert-butyl 4-((2-phenylethyl)amino) piperidine-1-carboxylate) Step1->Intermediate Step2 Step 2: N-Acylation (DCM) Intermediate->Step2 Reagent2 Benzoyl Chloride, Et3N Reagent2->Step2 Intermediate2 Boc-Protected Scaffold Step2->Intermediate2 Step3 Step 3: Boc Deprotection (TFA or HCl in Dioxane) Intermediate2->Step3 Final Final Scaffold (e.g., Amide 10) Step3->Final

Caption: Synthetic workflow for a core inhibitor scaffold.

Stage 1: Reductive Amination

Reaction: tert-butyl 4-aminopiperidine-1-carboxylate + 2-phenylacetaldehyde → tert-butyl 4-((2-phenylethyl)amino)piperidine-1-carboxylate

Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild, selective for imines/iminiums in the presence of aldehydes, and does not require acidic conditions that could prematurely cleave the Boc group. Dichloromethane (DCM) is an excellent, non-protic solvent for this transformation.

Materials & Reagents

ReagentMW ( g/mol )Amount (mg)Moles (mmol)Equivalents
4-Amino-1-Boc-piperidine200.282001.001.0
2-Phenylacetaldehyde120.151321.101.1
Sodium triacetoxyborohydride211.943181.501.5
Dichloromethane (DCM), anhydrous84.9310 mL--

Protocol:

  • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Amino-1-Boc-piperidine (200 mg, 1.00 mmol).

  • Dissolve the starting material in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Argon).

  • Add 2-phenylacetaldehyde (132 mg, 1.10 mmol) to the solution and stir for 20 minutes at room temperature to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (318 mg, 1.50 mmol) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).

  • Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure intermediate product.

Stage 2: N-Acylation and Deprotection

Reaction: Intermediate from Stage 1 + Benzoyl Chloride → Boc-Protected Scaffold → Final Amide Scaffold

Rationale: This step attaches the final piece of the pharmacophore. Acylation with an acid chloride is a standard and efficient method for amide bond formation. A mild base like triethylamine (Et₃N) is used to scavenge the HCl byproduct. The final step, Boc deprotection, is achieved under strong acidic conditions (e.g., trifluoroacetic acid or HCl) that cleanly release the piperidine nitrogen as a salt.

Materials & Reagents (Stage 2a: Acylation)

ReagentMW ( g/mol )Amount (mg)Moles (mmol)Equivalents
Intermediate from Stage 1304.443051.001.0
Benzoyl Chloride140.571551.101.1
Triethylamine (Et₃N)101.191521.501.5
Dichloromethane (DCM), anhydrous84.9310 mL--

Protocol (Acylation):

  • Dissolve the intermediate from Stage 1 (305 mg, 1.00 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (152 mg, 0.21 mL, 1.50 mmol).

  • Slowly add benzoyl chloride (155 mg, 0.13 mL, 1.10 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by flash chromatography if necessary.

Protocol (Boc Deprotection):

  • Dissolve the Boc-protected product in DCM (5 mL).

  • Add trifluoroacetic acid (TFA, 2-3 mL) or a 4M solution of HCl in 1,4-dioxane (5 mL).

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the mixture under reduced pressure. If TFA was used, co-evaporate with DCM or toluene several times to remove residual acid.

  • The resulting product is typically a salt (TFA or HCl salt), which can be triturated with diethyl ether to yield a solid, the final inhibitor scaffold.

Structure-Activity Relationship (SAR) Insights

Optimizing a lead compound requires a deep understanding of its SAR. For piperidine-containing BET inhibitors, modifications at several positions can drastically alter potency and selectivity.

Table 2: Summary of Key SAR Insights for Piperidine-based Inhibitors

Modification PositionStructural ChangeGeneral Impact on ActivityRationale / Example
Piperidine N1 Removal of Boc, substitution with small alkyl groupsOften essential for final activity. The resulting secondary or tertiary amine can form a salt, improving solubility. The substituent size and nature must be optimized to avoid steric clashes.The protonated amine can form interactions with solvent or protein residues. In many kinase and bromodomain inhibitors, this position is used to tune physical properties.[9]
Amine N4 Acylation, Sulfonylation, or Reductive AminationThis is the primary vector for installing the "warhead" that mimics acetyl-lysine. The choice of an amide, sulfonamide, or other group is critical for establishing hydrogen bonds with the conserved Asn140 and water molecules in the binding pocket.[7]A classic example is the triazolodiazepine core of JQ1, which uses carbonyl oxygens to interact with Asn140. Piperidine-based inhibitors use analogous H-bond acceptors.[8]
Aryl Group Substitution on the terminal phenyl or other aryl ringSubstituents (e.g., -Cl, -F, -Me, -OMe) can modulate electronic properties and occupy small hydrophobic sub-pockets, significantly impacting binding affinity (potency).[2]In the development of I-BET762, extensive SAR on the aryl moieties was performed to optimize potency and pharmacokinetic properties.[2] For example, adding electron-withdrawing groups can influence the geometry and binding of the core.
Piperidine Ring Conformation, stereochemistry, or replacementThe chair conformation of the piperidine ring correctly orients the substituents. Replacing the piperidine with a more rigid or flexible ring system (e.g., pyrrolidine, azetidine) can be used to fine-tune the exit vector and overall compound geometry.[10]Bioisosteric replacement of the piperidine ring is a common strategy to escape patent space or improve properties. The goal is to maintain the crucial spatial relationship between the N1 and N4 substituents while altering other parameters like lipophilicity.[10]

Conclusion

4-Amino-1-Boc-piperidine stands out as a pre-validated, high-value starting material for the synthesis of bromodomain inhibitors. Its inherent structural and chemical properties provide a reliable foundation for building complex and potent molecules. The synthetic protocols outlined herein, focusing on fundamental transformations like reductive amination and N-acylation, represent a robust and adaptable strategy for generating diverse libraries of inhibitor candidates. By combining this versatile scaffold with a thorough understanding of the target's structure and the resulting SAR, researchers can accelerate the discovery and optimization of next-generation epigenetic therapies.

References

  • Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy. PubMed. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. [Link]

  • BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. National Institutes of Health. [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH. [Link]

  • BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen. OSTI.GOV. [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. [Link]

  • Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe. PubMed Central. [Link]

  • Discovery of epigenetic regulator I-BET762: lead optimization to afford a clinical candidate inhibitor of the BET bromodomains. PubMed. [Link]

  • (PDF) BET Bromodomain Inhibitors With One-Step Synthesis. Amanote Research. [Link]

  • RVX 208: A novel BET protein inhibitor, role as an inducer of apo A-I/HDL and beyond. Wiley Online Library. [Link]

  • RVX-208 properties and mechanism of action. ResearchGate. [Link]

  • RVX-208: a small molecule that increases apolipoprotein A-I and high-density lipoprotein cholesterol in vitro and in vivo. PubMed. [Link]

  • Discovery of Epigenetic Regulator I-BET762: Lead Optimization to Afford a Clinical Candidate Inhibitor of the BET Bromodomains. ResearchGate. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • RVX 208. PMC - NIH. [Link]

  • Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. PubMed Central. [Link]

  • 4-Amino-1-Boc-piperidine. PubChem. [Link]

  • Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. PubMed. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • (+)-JQ-1, I-BET-762, and BI-2536 can form hydrogen bonds with the residue Asn140 of KAc recognition region in BRD4. ResearchGate. [Link]

  • Method for preparing 4-Boc-aminopiperidine.
  • Apabetalone (RVX-208) reduces vascular inflammation in vitro and in CVD patients by a BET-dependent epigenetic mechanism. PubMed. [Link]

Sources

Solid-phase synthesis of bombesin antagonists using 4-amino-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Solid-Phase Synthesis of Bombesin Antagonists Using 4-Aminopiperidine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The bombesin (BBS) family of peptides and their receptors, particularly the gastrin-releasing peptide receptor (GRPR), are significantly overexpressed in various human cancers, including prostate, breast, and lung tumors, making them prime targets for oncological diagnosis and therapy.[1][2] While initial research focused on BBS agonists, receptor antagonists have emerged as superior targeting agents, exhibiting better tumor retention and reduced side effects.[3][4] A critical structural motif in many potent GRPR antagonists is the incorporation of a rigid scaffold, such as 4-aminopiperidine, which helps to lock the peptide into a conformation that ensures high-affinity binding without receptor activation. This guide provides a comprehensive, field-proven protocol for the solid-phase synthesis of a potent bombesin antagonist featuring a 4-amino-1-carboxymethyl-piperidine core, intended for researchers in peptide chemistry and drug development.

The Bombesin Signaling Axis: A High-Value Therapeutic Target

Mammalian bombesin-related peptides, including gastrin-releasing peptide (GRP) and neuromedin B (NMB), mediate a wide array of physiological effects through a family of G-protein coupled receptors (GPCRs): BB1 (NMB receptor), BB2 (GRP receptor), and the orphan receptor BB3.[2][5] The GRP receptor (GRPR), in particular, is a key player in both normal physiology and pathophysiology, influencing gastrointestinal function, satiety, and central nervous system processes.[5][6]

Its role as an autocrine or paracrine growth factor in neoplasia is of paramount interest.[1] Upon binding of an agonist like GRP, the GRPR activates the Gq/11 family of G-proteins. This initiates a well-defined signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently trigger the release of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC), culminating in cell proliferation and survival signals.[1][5] The development of antagonists is designed to competitively occupy the receptor binding site, thereby preventing this downstream signaling cascade.

Bombesin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GRPR GRPR (BB2) Gq11 Gαq/11 GRPR->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq11->PLC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Proliferation Cell Proliferation & Survival PKC->Proliferation Phosphorylates Targets Antagonist Bombesin Antagonist Antagonist->GRPR Binds & Blocks Bombesin Bombesin / GRP (Agonist) Bombesin->GRPR Binds & Activates

Caption: Bombesin receptor (GRPR) signaling pathway and point of antagonist inhibition.

Rationale for Piperidine-Containing Antagonists

The design of potent peptide antagonists often involves strategic modifications to the native sequence to disrupt agonist-induced conformational changes while retaining high binding affinity. The introduction of non-natural amino acids, D-amino acids, and rigid scaffolds are common strategies.

The 4-aminopiperidine moiety serves as a conformationally constrained building block.[7][8] When incorporated into a peptide sequence, typically near the N-terminus, it acts as a rigid spacer that orients the C-terminal pharmacophore—the key recognition sequence (e.g., Trp-Ala-Val-Gly-His-Leu-Met-NH₂) shared by bombesin-like peptides—for optimal interaction with the receptor pocket.[1][9] This structural constraint is crucial for preventing the receptor from adopting its active signaling state. Antagonists such as RM2 (DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂) have demonstrated high affinity and excellent tumor-targeting properties, validating this design approach.[9]

Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol utilizes the widely adopted Fmoc/tBu strategy for SPPS.[10][11] The core principle involves building a peptide chain sequentially while the C-terminus is covalently anchored to an insoluble polymer resin.

  • Solid Support: A Rink Amide resin is used, which upon final cleavage with strong acid (e.g., Trifluoroacetic Acid - TFA), yields a peptide with a C-terminal amide, mimicking the native structure of bombesin.[12]

  • Nα-Protection: The α-amino group of each incoming amino acid is temporarily protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.

  • Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups (e.g., t-Butyl), which remain stable during the synthesis cycles but are removed during the final cleavage step.

  • Synthesis Cycle: Each cycle consists of two main steps: (1) Removal of the Fmoc group with a base (piperidine) to liberate the N-terminal amine, and (2) Coupling of the next Fmoc-protected amino acid using an activating agent to form a new peptide bond. This cycle is repeated until the desired sequence is assembled.[13]

Detailed Synthesis Protocol

This section details the manual synthesis of a representative bombesin antagonist: [DOTA]-PEG₂-[D-Phe⁶, Sta¹³, Leu¹⁴]Bombesin(6-14) incorporating a 4-aminopiperidine linker , a structure analogous to highly successful imaging agents.[14]

Materials and Reagents
ReagentAcronym/FormulaPurpose
Rink Amide MBHA Resin-Solid support for C-terminal amide peptide synthesis.
N,N-DimethylformamideDMFPrimary solvent for washing and reactions.
DichloromethaneDCMSolvent for resin swelling and washing.
PiperidineC₅H₁₁NBase for Fmoc deprotection.
Fmoc-Protected Amino AcidsFmoc-AA-OHBuilding blocks for the peptide chain.
Fmoc-Sta-OH-Statin, a non-proteinogenic amino acid.
Fmoc-4-aminopiperidine-1-acetic acidFmoc-APip-OHThe core antagonist scaffold building block.
HBTU / HATU-Coupling reagent for activating carboxylic acids.
N,N-DiisopropylethylamineDIEATertiary base for activating coupling reagents.
Trifluoroacetic AcidTFAStrong acid for final cleavage and side-chain deprotection.
TriisopropylsilaneTISScavenger to prevent side reactions during cleavage.
DOTA-tris(tBu)ester-Chelator for radiolabeling, with protected carboxyl groups.
Diethyl EtherEt₂OUsed for precipitating the cleaved peptide.
Experimental Workflow Diagram

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF/DCM) Start->Swell Fmoc_Off 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Off Wash1 3. Wash (DMF, DCM) Fmoc_Off->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Cycle Repeat Steps 2-5 for each amino acid Wash2->Cycle Cycle->Fmoc_Off Next cycle Cleavage 6. Cleavage & Deprotection (TFA/TIS/H₂O) Cycle->Cleavage Final cycle complete Precipitate 7. Precipitation (Cold Diethyl Ether) Cleavage->Precipitate Purify 8. Purification (RP-HPLC) Precipitate->Purify Analyze 9. Analysis (LC-MS, Analytical HPLC) Purify->Analyze End Final Product: Purified Antagonist Analyze->End

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Step-by-Step Synthesis Protocol

A. Resin Preparation

  • Place Rink Amide MBHA resin (e.g., 0.1 mmol scale) into a fritted SPPS reaction vessel.

  • Swell the resin by washing with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) for 30 minutes.

B. Peptide Chain Elongation (SPPS Cycle) This cycle is performed for each amino acid in the sequence, from C-terminus to N-terminus (Leu, Sta, His(Trt), Gly, Val, Ala, Trp(Boc), Gln(Trt), D-Phe).

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF (5 mL) to the resin. Agitate for 5 minutes. Drain, then repeat with fresh solution for 15 minutes. This two-step process ensures complete Fmoc removal.

  • Washing: Thoroughly wash the resin to remove all residual piperidine. Perform washes with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF (2 mL).

    • Add DIEA (0.6 mmol, 6 eq.) to the mixture. The solution will turn yellow, indicating activation.

    • Immediately add the activation mixture to the resin. Agitate at room temperature for 1-2 hours.

    • Self-Validation: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3 x 5 mL) to remove excess reagents. The vessel is now ready for the next deprotection/coupling cycle.

C. Incorporation of the 4-Aminopiperidine Scaffold and Chelator

  • After coupling the final peptide residue (D-Phe), perform the Fmoc deprotection and washing steps as described above.

  • Couple Fmoc-4-aminopiperidine-1-acetic acid using the same coupling protocol (Step B.3).

  • Perform a final Fmoc deprotection and wash.

  • Couple the DOTA-tris(tBu)ester chelator. This is a critical step for subsequent radiolabeling. Use a 1.5 equivalent of the chelator and allow the coupling reaction to proceed for 4-6 hours or overnight to ensure high efficiency.

D. Cleavage, Deprotection, and Purification

  • After the final coupling, wash the resin thoroughly with DMF, followed by DCM, and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Caution: Work in a fume hood and wear appropriate PPE. The scavengers (TIS, water) protect sensitive residues like Trp from side reactions.[12]

  • Add the cleavage cocktail (5 mL) to the dry resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing ice-cold diethyl ether (40 mL).

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.

  • Dry the crude peptide pellet under vacuum.

Product Characterization and Quality Control

A successful synthesis requires rigorous validation of the final product's identity and purity.

Purification by RP-HPLC

The crude peptide must be purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: A semi-preparative C18 column is typically used.

  • Solvents:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile (ACN)

  • Protocol: Dissolve the crude peptide in a minimal amount of Solvent A/B mixture. Inject onto the column and elute with a linear gradient.

Table: Example HPLC Purification Gradient

Time (min)% Solvent B (ACN)Flow Rate (mL/min)
0104.0
5104.0
35604.0
40904.0
45104.0

Collect fractions corresponding to the major peak and lyophilize to obtain the pure peptide as a white, fluffy powder. Purity is assessed using an analytical RP-HPLC, aiming for >95%.[15]

Identity Confirmation by Mass Spectrometry

The molecular weight of the purified peptide must be confirmed by mass spectrometry (MS), typically Electrospray Ionization (ESI-MS). The observed mass should match the calculated theoretical mass of the target antagonist. This step provides definitive proof that the correct molecule was synthesized.[15][16]

Functional Validation of Antagonistic Activity

While synthesis and characterization are crucial, the ultimate test is biological function.

  • Competitive Binding Assay: This assay determines the affinity (IC₅₀ value) of the synthesized antagonist for the GRPR. It involves competing the synthesized peptide against a known radiolabeled bombesin agonist (e.g., ¹²⁵I-[Tyr⁴]bombesin) for binding to GRPR-expressing cells (like PC-3 prostate cancer cells).[3][4] A low nanomolar IC₅₀ indicates high-affinity binding.

  • Calcium Flux Assay: This functional assay confirms the peptide's antagonist properties. GRPR-expressing cells are loaded with a calcium-sensitive dye. An agonist will induce a sharp increase in intracellular calcium, measurable as a fluorescence signal. A true antagonist will not induce any signal on its own and, more importantly, will block the signal induced by a subsequent challenge with a known agonist.[17][18]

Conclusion

The protocol outlined provides a robust and validated pathway for the solid-phase synthesis of bombesin antagonists incorporating a 4-aminopiperidine scaffold. The strategic inclusion of this constrained moiety is a proven method for developing high-affinity antagonists suitable for cancer imaging and therapy. By following the detailed steps for synthesis, purification, and characterization, researchers can reliably produce high-quality peptide antagonists for preclinical and clinical development.

References

  • Jensen, R. T., & Moody, T. W. (2021). Regulation and signaling of human bombesin receptors and their biological effects. Current Opinion in Endocrinology, Diabetes and Obesity.
  • García, J., et al. (2007). Total Solid-Phase Synthesis of Bombesin Analogs With Different Functional Groups at the C-terminus. Journal of Peptide Science, 13(7), 487-92.
  • Jensen, R. T., et al. (2008). Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states. Current Opinion in Endocrinology, Diabetes and Obesity.
  • Baliga Lab, Institute for Systems Biology. bombesin receptor signaling pathway. Network Portal.
  • Patel, O., & Shridhar, K. (2023). Biochemistry, Bombesin. StatPearls Publishing. Available at: [Link]

  • Formaggio, F., et al. (2001). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 66(13), 4700-4708. Available at: [Link]

  • Nock, B. A., et al. (2008). Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting. Journal of Nuclear Medicine, 49(2), 318-326.
  • IUPHAR/BPS Guide to PHARMACOLOGY. Bombesin receptors. Available at: [Link]

  • Martin, S. E., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 6(11), 1149-1154. Available at: [Link]

  • Coy, D. H., et al. (1992). Synthesis and Biological Evaluation of Novel Potent Antagonists of the Bombesin/Gastrin Releasing Peptide Receptor. Journal of Medicinal Chemistry, 35(25), 4696-4703.
  • Rusconi, L., et al. (2016). New bombesin peptide antagonists by solid phase synthesis. ResearchGate. Available at: [Link]

  • de Castiglione, R., et al. (1990). New Bombesin Peptide Antagonists by Solid Phase Synthesis. Peptides, 11, 919-922. Available at: [Link]

  • Lymperis, E., et al. (2022). Novel 177Lu-Labeled [Thz14]Bombesin(6–14) Derivatives with Low Pancreas Accumulation for Targeting Gastrin-Releasing Peptide Receptor-Expressing Cancer. Cancers, 14(10), 2411. Available at: [Link]

  • Mansi, R., et al. (2011). Bombesin Antagonist-Based Radioligands for Translational Nuclear Imaging of Gastrin-Releasing Peptide Receptor-Positive Tumors. Journal of Nuclear Medicine, 52(11), 1790-1798. Available at: [Link]

  • National Center for Biotechnology Information. 68Ga-DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2. PubChem Compound Summary. Available at: [Link]

  • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). Supplementary Information. Available at: [Link]

  • Papagiannopoulou, D., et al. (2011). Design, Synthesis and Biological Evaluation of a Radiolabelled Antagonist-Bombesin Analog as Targeting Vector. Current Radiopharmaceuticals, 4(3), 226-235. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Brichkin, A., et al. (2022). Development and Synthesis of Bombesin-Based Radiopharmaceutical Precursors Modified with Knottin. Pharmaceuticals, 15(11), 1369. Available at: [Link]

  • Varasteh, Z., et al. (2013). Synthesis and characterization of a high-affinity NOTA-conjugated bombesin antagonist for GRPR-targeted tumor imaging. Bioconjugate Chemistry, 24(7), 1144-1153. Available at: [Link]

  • Wurzer, A., et al. (2022). Optimization of the Pharmacokinetic Profile of [99mTc]Tc-N4-Bombesin Derivatives by Modification of the Pharmacophoric Gln-Trp Sequence. Pharmaceuticals, 15(9), 1121. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Reactions Involving 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers. This guide provides in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry: the removal of excess 4-aminopiperidine from a reaction mixture. As a versatile building block in pharmaceutical and agrochemical development, 4-aminopiperidine is frequently used in excess to drive reactions to completion.[1] However, its high polarity and basicity can complicate purification. This guide offers a range of methods to ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is removing excess 4-aminopiperidine so critical?

A1: Residual 4-aminopiperidine can interfere with subsequent synthetic steps, complicate product characterization (e.g., NMR, MS), and, in the context of drug development, introduce toxicity or affect the pharmacological profile of the final compound. Complete removal is essential for ensuring the integrity and purity of your target molecule.

Q2: What are the main challenges in removing 4-aminopiperidine?

A2: The primary challenges stem from its physical and chemical properties. It is a water-soluble, basic diamine, which can lead to the formation of emulsions during aqueous workups. Furthermore, if your product also contains a basic piperidine moiety, the similar chemical properties can make separation by standard techniques like chromatography difficult.[2]

Q3: What are the primary methods for removing excess 4-aminopiperidine?

A3: The most common and effective methods include:

  • Acid-Base Extraction: Exploits the basicity of the amine to form a water-soluble salt.[3][4][5]

  • Scavenger Resins: Utilizes solid-supported reagents to covalently bind and remove the excess amine.[6][7][8]

  • Chromatography: While potentially challenging, it can be effective with proper method development.

  • Distillation or Crystallization: Applicable when there are significant differences in the physical properties of the starting material and the product.[2][9]

Troubleshooting and Detailed Protocols

Method 1: Acid-Base Extraction

Acid-base extraction is a powerful and straightforward technique for separating basic compounds like 4-aminopiperidine from neutral or acidic products.[10][11] The principle lies in the differential solubility of the amine and its protonated salt form between an organic and an aqueous phase.[3][5]

Q: My product is stable in acidic conditions. How do I perform an effective acid-base extraction to remove 4-aminopiperidine?

A: This is the most common and recommended scenario for using this technique. The basic 4-aminopiperidine is protonated by an aqueous acid, forming a salt that is highly soluble in the aqueous layer and can be easily separated from the desired product remaining in the organic layer.[3][11]

Experimental Protocol: Acid Wash
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.

  • Extraction: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 10% aqueous citric acid). The number of washes depends on the amount of excess amine. Generally, 2-3 washes are sufficient.

    • Expert Insight: The use of citric acid is often preferred for more sensitive substrates as it is a weaker acid than HCl and can reduce the risk of acid-catalyzed side reactions.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the protonated 4-aminopiperidine salt.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine to remove residual water.[12]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Q: What if my product is acid-sensitive but I still want to use an extraction method?

A: In this case, a gentler approach is needed. You can use a buffered aqueous solution or a mildly acidic salt solution, such as aqueous ammonium chloride, to wash the organic phase.[12] The efficiency might be lower, requiring more washes.

Q: I'm observing an emulsion during the extraction. How can I resolve this?

A: Emulsion formation is common when dealing with amines. Here are some troubleshooting steps:

  • Add Brine: Introduce a saturated aqueous NaCl solution. The increased ionic strength of the aqueous phase often helps to break up the emulsion.

  • Patience: Allow the mixture to stand undisturbed for an extended period.

  • Filtration: Filter the entire mixture through a pad of Celite.

  • Solvent Addition: Add more of the organic solvent to dilute the mixture.

Workflow for Acid-Base Extraction

cluster_start Start: Crude Reaction Mixture cluster_workup Liquid-Liquid Extraction cluster_purification Final Purification A Dissolve in Organic Solvent B Wash with Aqueous Acid (e.g., 1M HCl) A->B C Separate Layers B->C D Organic Layer: Product C->D Contains Product E Aqueous Layer: [4-AP-H]+ Salt C->E Contains Impurity F Wash Organic Layer with NaHCO3 (aq) and Brine D->F G Dry over Na2SO4 F->G H Filter and Concentrate G->H I Pure Product H->I

Caption: Workflow for removing 4-aminopiperidine via acid-base extraction.

Method 2: Scavenger Resins

Scavenger resins are functionalized solid supports designed to react with and remove specific types of molecules from a solution.[8] This method is particularly useful for high-throughput synthesis or when traditional extraction methods are challenging.[8] For removing 4-aminopiperidine, resins that react with primary amines are ideal.

Q: Which type of scavenger resin should I use for 4-aminopiperidine?

A: Several types of scavenger resins are effective for primary amines. The choice depends on the reactivity of your product.

Resin TypeFunctional GroupReaction with 4-AminopiperidineComments
Isocyanate Resin -NCOForms a urea linkage with the primary amine of 4-aminopiperidine.Highly effective for both primary and secondary amines.[7] Use with caution if your product contains a reactive nucleophilic group.
Aldehyde Resin -CHOForms an imine with the primary amine, which can be further reduced if desired.More selective for primary amines over secondary amines.[6][13]
Sulfonic Acid Resin -SO₃HForms a non-covalent salt with the basic amine groups.A strong cation exchange resin that acts as a catch-and-release system.[7]
Isatoic Anhydride Resin Isatoic AnhydrideReacts with primary and secondary amines.Similar reactivity to isocyanate resins.[6]
Experimental Protocol: Amine Scavenging
  • Resin Selection: Choose an appropriate scavenger resin based on the table above. Ensure your desired product does not have functional groups that will react with the resin.

  • Stoichiometry: Add the scavenger resin to the crude reaction mixture (typically 2-4 equivalents relative to the excess 4-aminopiperidine).

  • Incubation: Gently agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the removal of 4-aminopiperidine by a suitable technique (e.g., TLC, LC-MS).

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Q: How do I know how much scavenger resin to add?

A: The amount of resin depends on its loading capacity (typically expressed in mmol/g) and the amount of excess 4-aminopiperidine in your reaction. It is common practice to use a 2- to 4-fold excess of the resin's functional groups relative to the moles of the amine you wish to scavenge to ensure complete removal.

Workflow for Scavenger Resin Purification

cluster_start Start: Crude Reaction Mixture cluster_reaction Scavenging cluster_workup Workup cluster_final Isolation A Add Scavenger Resin (e.g., Isocyanate Resin) B Agitate Mixture (Room Temperature, 2-16h) A->B C Filter to Remove Resin B->C D Resin-Bound 4-Aminopiperidine C->D Solid Phase E Filtrate: Product in Solution C->E Liquid Phase F Concentrate Filtrate E->F G Pure Product F->G

Caption: Workflow for removing 4-aminopiperidine using a scavenger resin.

Other Purification Methods

Q: When should I consider using column chromatography?

A: Column chromatography should be considered when:

  • Both your product and 4-aminopiperidine are basic, making acid-base extraction non-selective.

  • Your product is sensitive to the conditions of extraction or scavenging.

Troubleshooting Chromatography:

  • Visualization: 4-Aminopiperidine does not have a UV chromophore, making it difficult to visualize on TLC plates with a UV lamp. Use a stain like potassium permanganate or ninhydrin to visualize the amine.

  • Tailing: Being a basic compound, 4-aminopiperidine can tail on silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonia in methanol to your eluent system.

  • Solvent System: A polar eluent system, such as DCM/Methanol with a basic modifier, is typically required to elute 4-aminopiperidine.

Q: Is distillation a viable option?

A: Distillation can be effective if your product is significantly less volatile than 4-aminopiperidine (boiling point ~36 °C at 0.5 mmHg) and is thermally stable.[1][14] This method is generally more suitable for large-scale purifications where the product has a high boiling point or is a non-volatile solid.

Q: Can I use recrystallization?

A: Yes, if your product is a solid.[15][16] The success of recrystallization depends on finding a solvent system in which your product has high solubility at high temperatures and low solubility at low temperatures, while 4-aminopiperidine (or its salt, if an acidic workup was performed) remains in the mother liquor.[9][17] This often requires some screening of different solvents.

Summary of Physical Properties of 4-Aminopiperidine
PropertyValueSource
Molecular Formula C₅H₁₂N₂[1][18]
Molecular Weight 100.16 g/mol [14][18]
Appearance White to light yellow powder or lump[1]
Boiling Point 36 °C at 0.5 mmHg[1][14]
Density 0.945 g/mL at 25 °C
Refractive Index n20/D 1.4910
References
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Parlow, J. J., Naing, W., & Flynn, D. L. (1999). Covalent Scavengers for Primary and Secondary Amines. Synlett, 1999(01), 152–158.
  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Piperidinamine. PubChem Compound Database. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

Sources

Troubleshooting common side reactions in 4-aminopiperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-aminopiperidine synthesis. This guide is designed to provide in-depth troubleshooting for common side reactions and experimental challenges encountered during the synthesis of this critical building block. The question-and-answer format is structured to help you quickly identify and resolve issues, ensuring the integrity and efficiency of your synthetic routes.

I. Reductive Amination of 4-Piperidone

Reductive amination of 4-piperidone with an ammonia source is a cornerstone of 4-aminopiperidine synthesis. While conceptually straightforward, this pathway is often plagued by side reactions that can significantly impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yields are consistently low, and I observe a significant amount of 4-hydroxypiperidine as a byproduct. What is causing this, and how can I prevent it?

A1: The formation of 4-hydroxypiperidine is a classic side reaction in the reductive amination of 4-piperidone. It arises from the direct reduction of the ketone starting material by the reducing agent before imine formation can occur.[1] This is particularly problematic if the reducing agent is too reactive or if the formation of the intermediate imine is slow.

Causality and Mitigation Strategies:

  • Reactivity of the Reducing Agent: Highly reactive hydrides like sodium borohydride (NaBH₄) can readily reduce the ketone.

    • Solution: Opt for a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃).[2] These reagents are more selective for the iminium ion over the ketone, especially NaBH(OAc)₃.

  • Slow Imine Formation: The equilibrium between the piperidone, ammonia, and the imine can be slow.

    • Solution 1 (Procedural Modification): Ensure adequate time for imine formation before introducing the reducing agent. This can be achieved by pre-stirring the 4-piperidone with the ammonia source (e.g., ammonium acetate, ammonia in methanol) for a period before adding the hydride.[3]

    • Solution 2 (Catalysis): The addition of a Lewis acid, such as Ti(iPrO)₄ or ZnCl₂, can facilitate imine formation, thereby increasing its concentration for subsequent reduction.[2]

Q2: I am observing the formation of a higher molecular weight impurity that I suspect is a dialkylated or over-alkylated product. How can this be happening with ammonia, and what's the solution?

A2: While less common with ammonia itself, "over-alkylation" can refer to the product 4-aminopiperidine reacting with the starting 4-piperidone to form a secondary amine adduct, which is then reduced. This leads to N-(piperidin-4-yl)piperidin-4-amine.

Mechanism of Side Reaction:

  • Initial Product Formation: 4-piperidone reacts with ammonia and is reduced to form 4-aminopiperidine.

  • Secondary Reaction: The newly formed 4-aminopiperidine, being a primary amine, can then act as the nitrogen source, reacting with another molecule of 4-piperidone.

  • Reduction: The resulting iminium ion is reduced to yield the dimeric impurity.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a controlled excess of the ammonia source to outcompete the product amine from reacting with the starting ketone.[1]

  • Slow Addition: Add the reducing agent slowly to the reaction mixture. This keeps the instantaneous concentration of the 4-aminopiperidine product low, disfavoring the secondary reaction.

  • Temperature Control: Running the reaction at lower temperatures can help to control the rate of the secondary reaction.

Troubleshooting Workflow: Reductive Amination

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions P1 Low Yield & 4-Hydroxypiperidine Byproduct RC1 Ketone reduced before imine formation P1->RC1 P2 High MW Impurity (Dimer Formation) RC2 Product amine reacts with starting ketone P2->RC2 S1 Use Milder Reducing Agent (e.g., NaBH(OAc)3) RC1->S1 S2 Allow pre-stirring for imine formation RC1->S2 S3 Use excess ammonia source RC2->S3 S4 Slow addition of reducing agent RC2->S4

Caption: Troubleshooting workflow for reductive amination.

II. Protecting Group Strategies and Associated Side Reactions

The use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, is ubiquitous in the multi-step synthesis of 4-aminopiperidine derivatives. However, the introduction and removal of these groups are not without potential pitfalls.

Frequently Asked Questions (FAQs)

Q3: During the Boc protection of 4-aminopiperidine using Di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP, I'm seeing the formation of urea and isocyanate byproducts. Why does this occur?

A3: The combination of Boc₂O and a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can lead to the formation of highly reactive intermediates. While the intended reaction is the formation of a carbamate, side reactions can occur, especially with primary amines.[4]

Mechanistic Insight:

The reaction of primary amines with Boc₂O in the presence of DMAP can lead to the formation of isocyanates.[4] This is thought to proceed through an activated Boc-DMAP intermediate. The isocyanate can then react with another molecule of the starting amine to form a urea byproduct.[4]

Mitigation Strategies:

ParameterRecommended ConditionRationale
Temperature 0 °C to room temperatureLower temperatures can suppress the formation of the isocyanate intermediate.[4]
Base Selection Use a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate instead of DMAP if isocyanate formation is significant.[5][6]Avoids the formation of the highly reactive DMAP-Boc adduct.
Stoichiometry Use a slight excess (1.1-1.2 eq) of Boc₂O.Ensures complete consumption of the starting amine, preventing it from reacting with any formed isocyanate.

Q4: I am trying to selectively N-alkylate the piperidine nitrogen of 4-aminopiperidine, but I am getting significant alkylation on the primary amino group. How can I achieve selectivity?

A4: The primary amine at the 4-position is generally more nucleophilic than the secondary amine of the piperidine ring. Direct alkylation without protection will almost certainly lead to a mixture of products, with alkylation on the primary amine being a major side reaction.[1]

Protocol for Selective N-Alkylation:

  • Protection: The primary amine must be protected first. The Boc group is ideal for this purpose. React 4-aminopiperidine with Boc₂O to form N-Boc-4-aminopiperidine.[7]

  • N-Alkylation: With the primary amine protected, the piperidine nitrogen is now the only available site for alkylation. This can be achieved through:

    • Reductive Amination: Reacting the N-Boc-4-aminopiperidine with an aldehyde or ketone in the presence of a reducing agent like NaBH(OAc)₃.[8][9]

    • Direct Alkylation: Reacting with an alkyl halide in the presence of a base like potassium carbonate.[10]

  • Deprotection: The Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in methanol) to yield the desired N-alkylated 4-aminopiperidine.[5][11]

Experimental Workflow: Selective N-Alkylation

G Start 4-Aminopiperidine Step1 Step 1: Protection Reagents: Boc₂O, Base (e.g., TEA) Start->Step1 Intermediate1 N-Boc-4-aminopiperidine Step1->Intermediate1 Step2 Step 2: N-Alkylation Reagents: R-X (Alkyl Halide), Base OR R-CHO (Aldehyde), NaBH(OAc)₃ Intermediate1->Step2 Intermediate2 1-Alkyl-4-(Boc-amino)piperidine Step2->Intermediate2 Step3 Step 3: Deprotection Reagents: Acid (e.g., TFA or HCl) Intermediate2->Step3 End 1-Alkyl-4-aminopiperidine (Desired Product) Step3->End

Caption: Workflow for selective N-alkylation of 4-aminopiperidine.

III. Hofmann and Curtius Rearrangements

Alternative routes to 4-aminopiperidine, such as the Hofmann rearrangement of isonipecotamide or the Curtius rearrangement of the corresponding acyl azide, offer a different set of challenges.

Frequently Asked Questions (FAQs)

Q5: When performing a Hofmann rearrangement on isonipecotamide, my yields are poor, and I suspect over-oxidation or other side reactions. What are the common pitfalls?

A5: The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate.[12][13] The traditional conditions (bromine and sodium hydroxide) can be harsh and lead to side reactions.

Potential Issues and Solutions:

  • Over-oxidation: The strong oxidizing conditions can lead to degradation of the product amine. The traditional use of bromine and strong base can result in poor yields.[14]

    • Solution: Modern variations use milder reagents. For instance, N-bromosuccinimide (NBS) with a base, or reagents like (bis(trifluoroacetoxy)iodo)benzene (PIFA) can effect the rearrangement under less harsh conditions.

  • Isocyanate Interception: The intermediate isocyanate is susceptible to nucleophilic attack. In aqueous base, it is hydrolyzed to a carbamic acid, which then decarboxylates to the amine.[12]

    • Side Reaction: If alcohols are present (e.g., as solvent), the isocyanate can be trapped to form a stable carbamate, preventing the formation of the desired amine.

    • Solution: Ensure the reaction is performed in a suitable solvent system. If a carbamate is desired as the final product, an alcohol can be used as the solvent. Otherwise, strictly aqueous conditions are necessary for hydrolysis to the amine.[15]

  • Poor Solubility: The starting amide may have poor solubility in the aqueous base, leading to an incomplete reaction.[14]

    • Solution: Using a co-solvent like methanol or THF can improve solubility, but care must be taken to avoid the aforementioned isocyanate trapping.

IV. Synthesis from 4-Oxopiperidine Oxime

The reduction of 4-oxopiperidine oxime is another route to 4-aminopiperidine. The primary challenge here is achieving selective reduction of the C=N bond without cleaving the N-O bond.

Frequently Asked Questions (FAQs)

Q6: I am attempting to reduce 4-oxopiperidine oxime to 4-aminopiperidine, but I am getting 4-hydroxypiperidine and other byproducts. How can I selectively reduce the oxime?

A6: The catalytic reduction of oximes to amines is a well-established transformation, but it can be complicated by over-reduction or N-O bond cleavage, which leads to the corresponding ketone (which is then reduced to the alcohol) or hydroxylamine.[16][17]

Key Challenges and Solutions:

  • N-O Bond Cleavage: A significant side reaction is the reductive cleavage of the weak N-O bond, which can lead back to the imine and then either be reduced to the amine or hydrolyzed to the ketone (4-piperidone), which is subsequently reduced to 4-hydroxypiperidine.[16][17]

    • Catalyst Choice: The choice of catalyst and conditions is critical. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under neutral or basic conditions often favors amine formation.[18] Acidic conditions can promote N-O bond cleavage.[16]

  • Incomplete Reduction: The oxime may be reduced to the intermediate hydroxylamine, which can be stable under certain conditions.

    • Solution: Ensure sufficient catalyst loading and hydrogen pressure, and allow for adequate reaction time to drive the reaction to completion.

Recommended Protocol for Oxime Reduction:

  • Catalyst: Use Raney Nickel or 10% Pd/C.

  • Solvent: An alcoholic solvent like methanol or ethanol is typically used. The addition of ammonia can help suppress side reactions and drive the reaction towards the primary amine.

  • Conditions: Hydrogenate the mixture under a positive pressure of hydrogen (e.g., using a Parr shaker) until the uptake of hydrogen ceases.

This guide provides a starting point for troubleshooting common issues in 4-aminopiperidine synthesis. Successful synthesis relies on a mechanistic understanding of not only the desired transformation but also the potential side reactions. Careful control of reagents, stoichiometry, and reaction conditions is paramount.

References

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.
  • Google Patents. (n.d.). Method for preparing 4-Boc-aminopiperidine.
  • LookChem. (n.d.). Cas 73874-95-0,4-N-Boc-Aminopiperidine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Amination. Retrieved from [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

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Technical Support Center: Optimization of N-Alkylation of 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 4-aminopiperidine. As a key structural motif in numerous pharmaceutical agents, the successful and selective functionalization of 4-aminopiperidine is a critical step in many drug discovery and development programs.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical principles behind optimizing this crucial transformation.

Foundational Concepts: Navigating the Challenges

The 4-aminopiperidine scaffold presents a unique challenge: it possesses two distinct nucleophilic nitrogen centers. The primary exocyclic amine is generally more nucleophilic and less sterically hindered than the secondary endocyclic (piperidine) amine. This inherent reactivity difference often leads to a lack of selectivity, with common side reactions including:

  • Overalkylation: The initial N-alkylation product of the primary amine is a secondary amine, which is often more nucleophilic than the starting material, leading to rapid subsequent alkylation and the formation of tertiary amines or even quaternary ammonium salts.[3]

  • Lack of Regioselectivity: Preferential alkylation at the more reactive primary amine when the desired product requires substitution on the piperidine nitrogen.

  • Quaternization: With highly reactive alkylating agents, the piperidine nitrogen can be converted into a quaternary ammonium salt, a common issue in direct alkylation methods.[4]

Two primary strategies are employed to overcome these challenges: direct alkylation under controlled conditions and the more versatile reductive amination.

  • Direct Alkylation: This classic S_N2 approach involves reacting 4-aminopiperidine with an alkyl halide. While straightforward, it is prone to the side reactions mentioned above and requires careful control of stoichiometry, addition rates, and the choice of base.[5][6]

  • Reductive Amination: This is often the method of choice for achieving controlled mono-alkylation.[5][7][8] It is a one-pot process where the amine first condenses with an aldehyde or ketone to form an iminium ion intermediate, which is then immediately reduced in situ by a mild reducing agent. This method avoids the overalkylation issues inherent to direct alkylation because the iminium ion is more readily reduced than the starting carbonyl compound.[9]

Standard Protocol: N-Alkylation via Reductive Amination

This protocol provides a robust starting point for the N-alkylation of the primary amino group of 4-aminopiperidine with a generic aldehyde.

Materials:

  • 4-Aminopiperidine (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (optional, catalytic, ~0.1 eq)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-aminopiperidine (1.0 eq) and dissolve it in anhydrous DCM (approx. 10-20 mL per mmol of amine).

  • Imine Formation: Add the aldehyde (1.1 eq) to the solution. If imine formation is slow, a catalytic amount of glacial acetic acid can be added to facilitate the reaction. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-16 hours).

  • Work-up: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification prep1 Dissolve 4-aminopiperidine in anhydrous DCM prep2 Add Aldehyde/Ketone (and optional Acetic Acid) prep1->prep2 1.0 eq Amine react1 Stir for 30-60 min (Imine Formation) prep2->react1 react2 Add NaBH(OAc)₃ (Reduction) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 4-16 hours workup1 Quench with NaHCO₃ react3->workup1 Reaction Complete workup2 Extract with DCM workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: General experimental workflow for reductive amination.

Troubleshooting Guide

Question 1: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted 4-aminopiperidine. What are the likely causes and how can I fix it?

Answer: A stalled reaction can be attributed to several factors, primarily related to the reagents or the formation of the key iminium intermediate.

  • Cause A: Inactive Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive. If it has been improperly stored, its reducing power will be diminished.

    • Solution: Use a fresh bottle of NaBH(OAc)₃ or one that has been stored correctly in a desiccator. For a reaction already in progress, adding another portion (0.5 eq) of fresh reducing agent may restart the conversion.

  • Cause B: Inefficient Imine Formation. The crucial first step is the condensation of the amine and the carbonyl compound to form an iminium ion, which is the species that gets reduced.[9][10] This equilibrium can be unfavorable, especially with less reactive ketones.

    • Solution 1: Add a catalytic amount of a weak acid like glacial acetic acid. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

    • Solution 2: If possible, remove the water formed during imine formation. This can be done by adding a drying agent like anhydrous MgSO₄ directly to the reaction mixture or by using a Dean-Stark apparatus with a solvent like toluene (though this is less common for this specific reaction).

  • Cause C: Purity of the Carbonyl Compound. Aldehydes, particularly, can oxidize to unreactive carboxylic acids upon storage.

    • Solution: Use a freshly opened bottle or distill the aldehyde immediately before use to ensure high purity.

Troubleshooting Workflow: Low Conversion

G start Low Conversion Observed check_reductant Is NaBH(OAc)₃ fresh? start->check_reductant check_imine Was imine formation efficient? check_reductant->check_imine Yes sol_reductant Use fresh NaBH(OAc)₃ check_reductant->sol_reductant No check_aldehyde Is the aldehyde pure? check_imine->check_aldehyde Yes sol_imine Add catalytic Acetic Acid check_imine->sol_imine No sol_aldehyde Use fresh/distilled aldehyde check_aldehyde->sol_aldehyde No end_node Re-run Reaction check_aldehyde->end_node Yes sol_reductant->end_node sol_imine->end_node sol_aldehyde->end_node

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: I am attempting a direct alkylation with an alkyl bromide, but my main product is the di-alkylated tertiary amine. How can I favor mono-alkylation?

Answer: This is a classic problem in amine alkylation.[3] The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, making it more likely to react with the alkyl halide. Reductive amination is the best way to avoid this, but if you must use direct alkylation, consider these strategies:

  • Strategy A: Use a Large Excess of the Amine. By using a significant excess of 4-aminopiperidine (e.g., 5-10 equivalents), you increase the statistical probability that the alkyl halide will encounter a molecule of the starting material rather than the mono-alkylated product. This is only practical if 4-aminopiperidine is inexpensive and easily separable from the product.

  • Strategy B: Slow Addition of the Alkylating Agent. Using a syringe pump to add the alkyl halide very slowly to the solution of the amine helps to maintain a low instantaneous concentration of the electrophile, which disfavors the second alkylation step.[4]

  • Strategy C: Use a Bulky Alkylating Agent. If your synthesis allows, a sterically hindered alkyl halide will react more slowly with the already substituted (and thus more hindered) mono-alkylated amine.[11]

  • Strategy D: Orthogonal Protection. The most robust method is to protect the primary amine (e.g., with a Boc or Cbz group), alkylate the piperidine nitrogen, and then selectively deprotect the primary amine. This allows for precise control but adds steps to the synthesis.

Question 3: My purification by silica gel chromatography is problematic. The product streaks badly or doesn't elute. What can I do?

Answer: Amines are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and recovery.

  • Solution A: Basic Modifier in Eluent. The most common solution is to add a small amount of a basic modifier to your solvent system.[12]

    • Add 0.5-2% triethylamine (Et₃N) to your ethyl acetate/hexanes or DCM/methanol mobile phase.

    • Alternatively, pre-treating the silica with a triethylamine solution and then drying it can create a "deactivated" silica gel.

    • Using a mobile phase saturated with aqueous ammonia (e.g., a DCM/Methanol/NH₄OH mixture like 90:9:1) is also highly effective for very basic compounds.

  • Solution B: Change the Stationary Phase. If modifying the eluent is insufficient, consider a different stationary phase.

    • Alumina (basic or neutral): Alumina is an excellent alternative for the purification of basic compounds.

    • Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase (C18) chromatography using acetonitrile/water or methanol/water with a modifier like formic acid or TFA (to protonate the amine) can provide excellent separation.

Frequently Asked Questions (FAQs)

FAQ 1: Which N-alkylation method should I choose: Direct Alkylation or Reductive Amination?

Answer: The choice depends on your target molecule and desired selectivity. The table below summarizes the key considerations.

FeatureDirect Alkylation (S_N2)Reductive Amination
Primary Use Exhaustive alkylation (e.g., making tertiary amines or quaternary salts).Controlled, selective mono-alkylation.[8]
Electrophile Alkyl Halides, Tosylates, etc.Aldehydes, Ketones.
Key Advantage Simple reagent set (amine, base, alkyl halide).High selectivity, avoids overalkylation, broad substrate scope.[5][9]
Major Drawback Prone to overalkylation and quaternization.[3]Requires a hydride source; aldehydes can be unstable.
Best For Synthesizing N,N-dimethyl or N,N-diethyl analogs.Introducing a single, specific alkyl group.

FAQ 2: What is the role of the base in direct alkylation, and which one should I use?

Answer: In a direct alkylation with an alkyl halide (R-X), a molecule of acid (H-X) is formed as a byproduct. The base is essential to neutralize this acid.[13] If not neutralized, the acid will protonate the starting amine, forming an unreactive ammonium salt and stopping the reaction.

The ideal base is strong enough to scavenge the acid but is non-nucleophilic, so it doesn't compete with the amine in reacting with the alkyl halide.[6]

Base TypeExamplesProsCons
Inorganic Carbonates K₂CO₃, Cs₂CO₃Inexpensive, easy to remove by filtration.[4][13]Often require more polar solvents (DMF, MeCN) and sometimes heat due to lower basicity and solubility.
Hindered Organic Amines DIPEA (Hünig's Base), Et₃NSoluble in most organic solvents, strong non-nucleophilic bases.[6]Can be difficult to remove during work-up; can sometimes cause elimination side reactions.
Hydrides NaHVery strong base, drives reaction to completion.Highly reactive, requires strictly anhydrous conditions, generates H₂ gas. Best for deprotonating less nucleophilic amines or amides.[14]

FAQ 3: How does solvent choice impact my N-alkylation reaction?

Answer: The solvent plays a critical role in solubilizing reagents and influencing reaction rates, particularly for S_N2 direct alkylations.[15][16]

  • Polar Aprotic Solvents (DCM, DCE, THF, MeCN, DMF): These are the most common choices. They are polar enough to dissolve the amine and any intermediate salts but do not have acidic protons that can interfere with the reaction. Solvents like DMF and acetonitrile are particularly good at accelerating S_N2 reactions by stabilizing the charged transition state.[16] However, be cautious with solvents like DMF at high temperatures, as they can decompose or react.[17]

  • Protic Solvents (Alcohols, Water): These are generally avoided for direct alkylations because they can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity. They can also compete as nucleophiles. For reductive aminations, alcohols like methanol are sometimes used, but aprotic solvents are more common.

Reaction Mechanism: Reductive Amination

G R2NH 4-Aminopiperidine hemiaminal Hemiaminal Intermediate R2NH->hemiaminal RCHO Aldehyde RCHO->hemiaminal + iminium Iminium Ion hemiaminal->iminium - H₂O product N-Alkylated Product iminium->product H2O H₂O reducer [H⁻] (from NaBH(OAc)₃) reducer->product +

Caption: Simplified mechanism of N-alkylation via reductive amination.

References

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation? Available at: [Link]

  • Wang, Z., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Das, P., et al. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]

  • Bora, U., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]

  • Sleiman, D., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC - PubMed Central. Available at: [Link]

  • Kwon, C., et al. (2011). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • ResearchGate. (2020). Buchwald–Hartwig amination with alkylamines. Available at: [Link]

  • Dong, C., et al. (2018). N-Dealkylation of Amines. PMC - NIH. Available at: [Link]

  • ResearchGate. (2023). Challenges and development of enantioconvergent N-alkylation of.... Available at: [Link]

  • Roychowdhury, P., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Jennings, L., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • ResearchGate. (2020). Kinetically resolving alkyl amines using the Buchwald–Hartwig reaction. Available at: [Link]

  • Reddit. (2023). Problematic N-Alkylation. Available at: [Link]

  • Zook, H., et al. (1961). Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. Journal of the American Chemical Society. Available at: [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Available at: [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Secondary Amines. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Wang, T., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]

  • ResearchGate. (2023). (a) Amine alkylation and reductive amination are classical synthetic.... Available at: [Link]

  • Carignani, C., et al. (2013). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. Available at: [Link]

  • ResearchGate. (2020). Catalytic Amination for N-Alkyl Amine Synthesis. Available at: [Link]

  • Macmillan Group. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Available at: [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

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Technical Support Center: Navigating the Challenges of Boc-Deprotection in 4-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the Boc-deprotection of 4-aminopiperidine derivatives. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you navigate this critical synthetic step with confidence.

Introduction: The Unique Chemistry of 4-Aminopiperidines

The 4-aminopiperidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational rigidity and the versatile synthetic handles it offers. However, the presence of two distinct nitrogen atoms—the secondary amine of the piperidine ring (N1) and the primary amino group at the C4 position—introduces a layer of complexity to protecting group strategies. While the tert-butoxycarbonyl (Boc) group is a workhorse for amine protection due to its stability and straightforward cleavage under acidic conditions, its application to 4-aminopiperidine derivatives is not without its challenges. This guide will dissect these challenges and provide robust solutions.

Core Challenge: Achieving Selective Deprotection

The primary hurdle in the chemistry of di-Boc-protected 4-aminopiperidine is achieving selective deprotection. Often, the goal is to deprotect one amine while leaving the other intact for subsequent functionalization. The relative acid lability of the Boc group on the endocyclic piperidine nitrogen versus the exocyclic 4-amino group can be subtle, leading to mixtures of mono- and di-deprotected products.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Non-selective Deprotection Leading to Product Mixtures

Symptom: HPLC or LC-MS analysis of your reaction mixture shows a combination of the desired mono-deprotected product, the di-deprotected product, and unreacted starting material.

Root Cause Analysis:

The Boc groups on the N1 and C4 nitrogens have similar, but not identical, steric and electronic environments. Standard, harsh deprotection conditions, such as high concentrations of trifluoroacetic acid (TFA), often lack the finesse to differentiate between the two.

Strategic Solutions:

  • Titration of Acid Strength: Instead of the standard 20-50% TFA in dichloromethane (DCM), consider a more controlled approach. Titrating the amount of acid can provide greater selectivity. For instance, starting with a lower concentration of a weaker acid might be effective.

  • Orthogonal Protecting Groups: The most robust solution to selectivity is to employ an orthogonal protecting group strategy from the outset of your synthesis.[1][2] This involves protecting one amine with Boc and the other with a group that is cleaved under different conditions (e.g., Fmoc, Cbz, or Alloc).

Protecting GroupCleavage ConditionsOrthogonal to Boc
Boc Acidic (TFA, HCl)-
Fmoc Basic (Piperidine)Yes
Cbz Hydrogenolysis (H₂, Pd/C)Yes
Alloc Pd(0) catalysisYes

A summary of common orthogonal protecting groups for amines.

Experimental Protocol: Selective N1-Boc Deprotection with Controlled TFA Concentration

  • Dissolution: Dissolve your N1-Boc, 4-N-Boc-aminopiperidine derivative in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add a pre-chilled solution of 10% TFA in DCM (1.2 equivalents) dropwise over 15-20 minutes.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS every 15 minutes. The N1-Boc group is generally more labile to acid due to lower steric hindrance.

  • Quenching: Once the desired mono-deprotected product is maximized (as determined by monitoring), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Proceed with a standard aqueous work-up.

Issue 2: Formation of Alkylated Side Products

Symptom: You observe unexpected peaks in your LC-MS with masses corresponding to your product plus 56 Da (a tert-butyl group).

Root Cause Analysis:

The mechanism of Boc deprotection involves the formation of a reactive tert-butyl cation.[3] This electrophile can be intercepted by nucleophiles in the reaction mixture. In the case of 4-aminopiperidine derivatives, the newly deprotected, highly nucleophilic primary amine can be particularly susceptible to tert-butylation.

Diagram: Mechanism of Boc Deprotection and Side Reaction

Boc_Deprotection cluster_deprotection Boc Deprotection Pathway cluster_side_reaction Side Reaction Boc-NHR Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc-NHR->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - tBu+ tBu_cation tert-Butyl Cation Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine - CO2 Nucleophile Nucleophile (e.g., R-NH2) tBu_cation->Nucleophile Alkylation Alkylated_Product Alkylated Side Product tBu_cation->Alkylated_Product Nucleophile->Alkylated_Product

Caption: Boc deprotection pathway and competing side reaction.

Strategic Solutions:

  • Use of Scavengers: The most effective way to prevent tert-butylation is to include a scavenger in the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate.

ScavengerTarget Residue/Function
Triisopropylsilane (TIS) General purpose, reduces trityl groups
Thioanisole Protects methionine, scavenges cations
Water General purpose scavenger
Ethanedithiol (EDT) Protects cysteine and methionine

Common scavengers for Boc deprotection.[3]

Experimental Protocol: Boc Deprotection with Scavengers

  • Reagent Preparation: Prepare a "cleavage cocktail" of 95% TFA, 2.5% water, and 2.5% TIS.

  • Reaction Setup: Dissolve your Boc-protected 4-aminopiperidine derivative in a minimal amount of DCM and cool to 0 °C.

  • Deprotection: Add the cleavage cocktail to the reaction mixture and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Work-up: Concentrate the reaction mixture under reduced pressure and proceed with purification.

Issue 3: Difficult Purification of the Polar Product

Symptom: After work-up, you are left with a highly water-soluble salt (e.g., trifluoroacetate or hydrochloride salt) that is difficult to extract into organic solvents and challenging to purify by standard silica gel chromatography.

Root Cause Analysis:

The deprotected 4-aminopiperidine is a diamine, which is highly basic and polar. In the acidic conditions of deprotection, it forms a salt that often has high solubility in water and poor solubility in common organic solvents used for extraction and chromatography.

Strategic Solutions:

  • Salt-to-Freebase Conversion and Extraction:

    • After removing the excess acid in vacuo, dissolve the residue in water.

    • Cool the aqueous solution in an ice bath and basify to pH > 12 with a strong base (e.g., 2M NaOH).

    • Extract the freebase into an appropriate organic solvent (e.g., DCM, chloroform, or a mixture of isopropanol/chloroform for more polar products). Repeat the extraction multiple times.

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Ion-Exchange Chromatography: For particularly stubborn purifications, consider using a strong cation exchange (SCX) cartridge.

    • Load the crude product (in its salt form) onto the SCX cartridge.

    • Wash the cartridge with a non-basic solvent (e.g., methanol) to remove neutral impurities.

    • Elute the desired amine using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH).

Diagram: Purification Workflow for Polar Amines

Purification_Workflow Crude_Salt Crude Product (TFA Salt) Dissolve Dissolve in H2O Crude_Salt->Dissolve SCX_Column Load on SCX Cartridge Crude_Salt->SCX_Column Alternative Basify Basify to pH > 12 (e.g., NaOH) Dissolve->Basify Extract Extract with Organic Solvent (e.g., DCM) Basify->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Pure_Freebase Pure Freebase Dry_Concentrate->Pure_Freebase Wash_Neutral Wash with MeOH SCX_Column->Wash_Neutral Elute_Basic Elute with NH3/MeOH Wash_Neutral->Elute_Basic Concentrate Concentrate Elute_Basic->Concentrate Concentrate->Pure_Freebase

Caption: Alternative purification workflows for polar amine products.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection is incomplete, even after several hours. What should I do?

A: Incomplete deprotection can be due to several factors:

  • Insufficient Acid: Increase the concentration of TFA (e.g., from 20% to 50%) or switch to a stronger acid system like 4M HCl in dioxane.

  • Steric Hindrance: If the Boc group is in a sterically congested environment, you may need to increase the reaction temperature (e.g., to 40 °C) or prolong the reaction time. Always monitor for side product formation under more forcing conditions.

  • Reagent Quality: Ensure your TFA is fresh and anhydrous. TFA is hygroscopic, and water can reduce its effectiveness.

Q2: Can I remove the Boc group without using a strong acid?

A: Yes, several milder or non-acidic methods exist, which can be useful if your molecule contains other acid-sensitive functional groups:

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in DCM can effect Boc deprotection, sometimes with different selectivity.

  • Thermal Deprotection: Heating a Boc-protected amine, sometimes in a high-boiling solvent or even neat, can cause thermolytic cleavage of the Boc group.[4][5][6][7]

  • TMSI: Trimethylsilyl iodide (TMSI) in a solvent like DCM or acetonitrile is another effective reagent for Boc removal under neutral conditions.

Q3: How can I confirm that the deprotection is complete?

A: Several methods can be used:

  • TLC: The deprotected amine will have a much lower Rf value and will likely streak on a silica plate. Staining with ninhydrin will give a positive result (a colored spot) for the free primary amine.

  • LC-MS: This is the most reliable method. You will see the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

  • ¹H NMR: The characteristic singlet of the tert-butyl group (around 1.4 ppm) will disappear upon successful deprotection.

Q4: I am trying to deprotect only the N1-Boc group on a 1-Boc-4-aminopiperidine. What are the best conditions?

A: Achieving selective deprotection of the N1-Boc group while leaving a C4-amino group protected (e.g., with another Boc group) is challenging. The N1-Boc is generally more labile. The best approach is a carefully controlled reaction at low temperature with a limited amount of acid (as described in Issue 1). However, for robust and scalable synthesis, designing a route with orthogonal protecting groups is highly recommended.

References

  • Badorrey, R., Portaña, E., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2009). Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. Organic & Biomolecular Chemistry, 7(14), 2912–2918. [Link]

  • García-García, C., El-Faham, A., & Albericio, F. (2001). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Tetrahedron Letters, 42(33), 5765-5767. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Packer, M. H., et al. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Research, 52(5), 394-401. [Link]

  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. [Link]

  • Request PDF. (2025). Protecting Groups in Peptide Synthesis. [Link]

  • ElectronicsAndBooks. (n.d.). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group. [Link]

  • Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(1), 13. [Link]

  • Finn, M. J., et al. (2012). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 23(11), 2259–2268. [Link]

  • Vitale, C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4884. [Link]

  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Ley, S. V., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry, 84(10), 6296-6305. [Link]

  • Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(1), 13. [Link]

  • Ley, S. V., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(6), 1226-1234. [Link]

Sources

Technical Support Center: Purification Strategies for 1,4-Disubstituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,4-disubstituted piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of these valuable compounds. The piperidine ring is a crucial structural component in a wide array of pharmaceuticals, making its effective purification a critical step in drug discovery and development.[1][2][3] This resource provides detailed protocols and the scientific rationale behind them to help you overcome common challenges in your experiments.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of 1,4-disubstituted piperidine derivatives in a question-and-answer format.

Problem 1: My purified 1,4-disubstituted piperidine derivative is a yellow or brown oil/solid. What causes this and how can I fix it?

Answer:

A yellow or brown discoloration in your piperidine derivative is often indicative of oxidation.[2][4] The nitrogen atom in the piperidine ring can be susceptible to oxidation, leading to colored impurities. While minor discoloration may not impact all downstream applications, it is crucial to remove these impurities for high-purity requirements.

Troubleshooting Steps:

  • Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethanol or methanol). Add a small amount of activated charcoal and stir the mixture at room temperature for 30-60 minutes. The charcoal will adsorb the colored impurities. Remove the charcoal by filtering the mixture through a pad of Celite. The purified product can then be obtained by removing the solvent under reduced pressure.[5]

  • Distillation: For liquid derivatives, distillation, particularly vacuum distillation for high-boiling point compounds, is a highly effective method for removing colored impurities and other byproducts.[4][5]

  • Preventative Measures: To minimize oxidation, store your purified piperidine derivatives under an inert atmosphere (e.g., nitrogen or argon), protected from light and heat.[4]

Problem 2: I'm experiencing significant peak tailing during silica gel column chromatography of my basic piperidine derivative.

Answer:

Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel. This occurs due to strong interactions between the basic nitrogen of the piperidine and the acidic silanol groups on the surface of the silica gel.

Troubleshooting Steps:

  • Use a Basic Additive: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase.[2][6] This will neutralize the acidic sites on the silica gel, reducing the strong interactions and leading to more symmetrical peaks.

  • Deactivate the Silica Gel: Before loading your sample, you can pre-treat the silica gel by flushing the column with your eluent containing the basic additive. This ensures that the acidic sites are neutralized before your compound is introduced.[5]

  • Alternative Stationary Phases: Consider using alternative stationary phases such as alumina (basic or neutral) or reversed-phase silica gel (C18), which are less prone to strong interactions with basic compounds.

Experimental Protocol: Flash Column Chromatography of a Basic 1,4-Disubstituted Piperidine Derivative [2]

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of your crude product in a suitable solvent like dichloromethane.

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of dichloromethane/methanol or ethyl acetate/hexane).

    • To mitigate tailing on the TLC plate, add a small amount of triethylamine (e.g., 1%) to the developing solvent.

    • An ideal solvent system will give your target compound a retention factor (Rf) of approximately 0.3.

  • Column Preparation and Sample Loading:

    • Prepare a slurry of silica gel in your chosen eluent (containing triethylamine).

    • Pack the column with the slurry.

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with your chosen mobile phase.

    • Collect fractions and monitor them by TLC to identify those containing your purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified piperidine derivative.

Problem 3: I am having difficulty separating my 1,4-disubstituted piperidine product from unreacted starting materials with similar basicity using acid-base extraction.

Answer:

When your desired product and a starting material are both basic, a simple acid-base extraction may not be effective as both will be protonated and move into the aqueous layer.

Troubleshooting Steps:

  • Careful pH Control: Instead of using a strong acid like HCl, try a milder acidic solution such as dilute citric acid or ammonium chloride.[6] This may allow for the selective protonation and extraction of the more basic compound.

  • Back-Extraction: After the initial acidic wash, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and re-extract with an organic solvent. This can help recover any of your desired product that was co-extracted.[6]

  • Alternative Purification Methods: If co-extraction remains a problem, consider other purification techniques that do not rely on acid-base properties, such as column chromatography or recrystallization.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of 1,4-disubstituted piperidine derivatives?

A1: A thorough understanding of potential impurities is key to developing an effective purification strategy. Common impurities include:

  • Unreacted Starting Materials: Such as residual pyridine after a hydrogenation reaction.[2]

  • Byproducts: Arising from side reactions. For example, the formation of 4,4'-bipyridine during the reduction of pyridine with sodium in ethanol.[2]

  • Reagent-Related Impurities: Byproducts from reagents used in the synthesis can sometimes have similar polarities to the desired product.[2]

  • Oxidation Products: As mentioned earlier, these can lead to discoloration.[2][4]

  • Residual Solvents: Solvents from the reaction or workup.[2]

  • Water: Can be a significant impurity, especially after an aqueous workup.[2][4]

Q2: When is recrystallization a suitable purification method for 1,4-disubstituted piperidine derivatives?

A2: Recrystallization is an excellent purification technique for solid piperidine derivatives.[2][3] It is particularly effective at removing small amounts of impurities. The key is to find a suitable solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2]

Table 1: Common Solvents for Recrystallization of Piperidine Derivatives

SolventProperties
EthanolGood for moderately polar compounds.
IsopropanolSimilar to ethanol, but less polar.
AcetonitrileA polar aprotic solvent, useful for a range of polarities.
Ethyl AcetateA moderately polar solvent.
Hexane/HeptaneNonpolar solvents, often used as an anti-solvent.

Q3: How can I effectively remove water from my final 1,4-disubstituted piperidine product?

A3: Water can be a persistent impurity. For its removal:

  • Drying Agents: For liquid products, stirring over a solid drying agent like potassium hydroxide (KOH) pellets, followed by decanting or filtering, is effective.[4] Other options include calcium hydride or sodium. For solid products dissolved in an organic solvent, anhydrous sodium sulfate or magnesium sulfate can be used.[5]

  • Azeotropic Distillation: For some derivatives, azeotropic distillation with a solvent like toluene can be used to remove water.

  • Lyophilization (Freeze-Drying): For non-volatile, water-soluble piperidine salts, lyophilization can be an effective method for removing water.

Q4: My 1,4-disubstituted piperidine derivative is a racemic mixture. What are some strategies for chiral separation?

A4: The separation of enantiomers is often crucial for pharmaceutical applications. Common strategies include:

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative scale separation of enantiomers.[7]

  • Diastereomeric Salt Formation: Reacting the racemic piperidine base with a chiral acid to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated by treatment with a base.

  • Asymmetric Synthesis: Employing a stereoselective synthetic route to produce the desired enantiomer directly. This can involve the use of chiral catalysts or auxiliaries.[8]

Diagram 1: General Purification Strategy Decision Tree

Purification_Strategy Start Crude 1,4-Disubstituted Piperidine Derivative IsSolid Is the compound a solid? Start->IsSolid IsThermallyStable Is it thermally stable? IsSolid->IsThermallyStable IsBasicEnough Significant pKa difference from impurities? IsSolid->IsBasicEnough No Recrystallization Recrystallization IsSolid->Recrystallization Yes IsThermallyStable->IsBasicEnough No Distillation Distillation / Vacuum Distillation IsThermallyStable->Distillation Chromatography Column Chromatography (Silica, Alumina, or Reversed-Phase) IsBasicEnough->Chromatography No AcidBaseExtraction Acid-Base Extraction IsBasicEnough->AcidBaseExtraction Yes FinalProduct Pure Product Chromatography->FinalProduct Recrystallization->FinalProduct Distillation->FinalProduct AcidBaseExtraction->FinalProduct

Caption: A decision tree for selecting an appropriate purification strategy.

References

  • Arulraj, S., Sivakumar, S., Rajkumar, K., Jasinski, J.P., Kaur, M., & Thiruvalluvar, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
  • Arulraj, S., Sivakumar, S., Rajkumar, K., Jasinski, J.P., Kaur, M., & Thiruvalluvar, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of 1-Piperidinepropanol. BenchChem.
  • Ponnuswamy, M. N., & Jeyaraman, R. (2003). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Molecular Crystals and Liquid Crystals, 403(1), 57-65.
  • Britton, E. C., & Horsley, L. H. (1944). U.S. Patent No. 2,363,159. Washington, DC: U.S.
  • Shimada, J., Mihara, R., Naora, H., & Asai, K. (1997). U.S. Patent No. 5,627,184. Washington, DC: U.S.
  • Nallini, A., Ponnuswamy, M. N., & Jeyaraman, R. (2003). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Molecular Crystals and Liquid Crystals, 403(1), 57-65.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride. BenchChem.
  • Sharma, P., & Kumar, A. (2018). One-Pot Access to a Privileged Library of Six Membered Nitrogenous Heterocycles Through Multi-Component Cascade Approach. ChemistrySelect, 3(42), 11953-11975.
  • University of California, Los Angeles. (n.d.). Acid-Base Extraction.
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A.-G. E. (2014).
  • Nobosse, P. (2016). What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant?
  • Esteve, C., et al. (2003).
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A.-G. E. (2014).
  • Rekka, E. A., et al. (1998). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Bioorganic & Medicinal Chemistry, 6(1), 45-52.
  • Suna, E. (2018). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 23(1), 105.
  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-1017.
  • Zaragoza, F. (2024, October 12).
  • Bakulina, O., & Dar'in, D. (2022).
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • Witschel, M., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 29(16), 2151-2157.
  • Coldham, I., & Leonori, D. (2011). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. HETEROCYCLES, 84(2), 703.
  • Vangeel, L., et al. (2021).
  • Wikipedia. (2023, December 2).
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Johnston, J. N., & Anderson, J. C. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry, 20(43), 8433-8448.
  • Al-Hourani, B. J., et al. (2022). Synthesis of Novel 1,4-Disubstituted Piperazines and Evaluation of Their Antibacterial Activities.
  • ResearchGate. (n.d.).
  • Coldham, I., & Leonori, D. (2012). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-. HETEROCYCLES, 84(2), 703.

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Technical Support Center: A Guide to Improving Reductive Amination Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this essential amine synthesis reaction. Here, you will find in-depth answers to common questions and solutions to specific experimental challenges, grounded in established scientific principles.

Troubleshooting Guide

This section addresses specific issues that can arise during reductive amination experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Amine

This is one of the most common challenges, often stemming from inefficient formation of the crucial imine/iminium ion intermediate or issues with the reduction step.

Possible Cause A: Inefficient Imine Formation

The equilibrium between the carbonyl compound and the amine may not favor the imine intermediate.[1] This is particularly true for less reactive carbonyls (like some ketones) or amines.

Solutions:

  • Water Removal: The formation of an imine from a carbonyl and an amine releases a molecule of water.[2] Removing this water from the reaction mixture can drive the equilibrium toward the imine product.[1][3]

    • Method: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[1] For reactions at higher temperatures, a Dean-Stark apparatus can be used for azeotropic removal of water.

  • Acid Catalysis: A catalytic amount of acid can accelerate the dehydration of the hemiaminal intermediate, thus promoting imine formation.[1][4]

    • Method: Add a small amount of a weak acid, such as acetic acid (typically 0.1 equivalents), to the reaction.[1] Be cautious, as too much acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

  • Increase Reactant Concentration: Le Chatelier's principle dictates that increasing the concentration of the reactants can shift the equilibrium towards the products.

  • Lewis Acid Catalysis: For particularly challenging substrates, such as sterically hindered ketones, a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can be employed to activate the carbonyl group.[3][4]

Possible Cause B: Premature Reduction of the Carbonyl Group

If the reducing agent is too reactive, it may reduce the starting aldehyde or ketone before the imine has a chance to form, leading to the corresponding alcohol as a byproduct and consuming your starting material.[4][5]

Solutions:

  • Choose a Milder Reducing Agent: Switch to a reducing agent that is selective for the imine/iminium ion over the carbonyl group.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for one-pot reductive aminations due to its excellent selectivity.[1][6][7] It is less reactive than sodium borohydride and will preferentially reduce the protonated imine (iminium ion).[6][8]

    • Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, this reagent is also selective for the iminium ion at a controlled pH (typically 6-7).[4] However, it is highly toxic and generates cyanide waste.[9]

  • Adopt a Two-Step (Indirect) Procedure: If using a less selective but more potent reducing agent like sodium borohydride (NaBH₄), it is best to separate the imine formation and reduction steps.[1][5]

    • First, form the imine by stirring the carbonyl compound and the amine together, often with a dehydrating agent or acid catalyst.

    • Once imine formation is complete (monitor by TLC or LC-MS), then add the sodium borohydride to carry out the reduction.[4][9]

Possible Cause C: Inactive Reducing Agent

Borohydride reagents can decompose over time, especially if not stored under anhydrous conditions.

Solution:

  • Use a Fresh Bottle: If you suspect your reducing agent is old or has been improperly stored, use a fresh bottle.

  • Test Activity: You can perform a quick spot test by adding a small amount of the reducing agent to a simple ketone (like acetone) in methanol and monitoring the disappearance of the ketone by TLC.[10]

Problem 2: Formation of Byproducts

The appearance of unexpected spots on your TLC or peaks in your LC-MS can complicate purification and reduce the yield of your desired product.

Possible Cause A: Over-Alkylation (Formation of a Tertiary Amine from a Primary Amine)

The desired secondary amine product can sometimes react with another equivalent of the aldehyde or ketone to form a tertiary amine.[1][9]

Solutions:

  • Stoichiometric Control: Use a slight excess of the primary amine (1.1-1.2 equivalents) to ensure the aldehyde or ketone is fully consumed before it can react with the product.[1]

  • Two-Step Procedure: A stepwise approach, where the imine is formed and then reduced, can also mitigate this issue.[1][9]

Possible Cause B: Self-Condensation of Aldehyde

Aldehydes, particularly those with α-hydrogens, can undergo self-condensation (an aldol reaction) under basic or acidic conditions.

Solution:

  • Control pH: Maintain a neutral to slightly acidic pH to minimize both acid- and base-catalyzed side reactions.

  • One-Pot Procedure with a Mild Reductant: Using a reagent like NaBH(OAc)₃ in a one-pot reaction allows for the in situ formation and immediate reduction of the imine, minimizing the time the aldehyde is exposed to conditions that might favor self-condensation.[1]

Problem 3: Difficulty with Sterically Hindered Substrates

Steric hindrance around the carbonyl group of a ketone or on the amine can significantly slow down or prevent the reaction.[3][11]

Solutions:

  • Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.

  • Lewis Acid Catalysis: As mentioned previously, Lewis acids such as Ti(OiPr)₄ or ZnCl₂ can activate the ketone, making it more susceptible to nucleophilic attack by the hindered amine.[3]

  • Alternative Catalytic Systems: For particularly challenging cases, specialized catalytic systems have been developed. For instance, Rhodium and Ruthenium catalysts have been used for the direct reductive amination of hindered ketones using carbon monoxide as a deoxygenating agent.[11][12] Another approach for hindered tertiary amines involves using trichlorosilane as the reducing agent.[13]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right reducing agent for my reductive amination?

The choice of reducing agent is critical and depends on the reactivity of your substrates and whether you prefer a one-pot or two-step procedure.[5]

Reducing AgentProsConsBest For
Sodium Borohydride (NaBH₄) Inexpensive, potent.[5]Reduces aldehydes and ketones; requires a two-step procedure for selectivity.[4][5]Two-step (indirect) reductive aminations where the imine is pre-formed.[9]
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions over carbonyls at pH 6-7, allowing for one-pot reactions.[2][4]Highly toxic; generates cyanide waste; less effective at neutral pH.[9]One-pot reactions, especially when pH can be carefully controlled.
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Mild, highly selective for imines/iminium ions.[6] Excellent for one-pot procedures with a wide range of substrates, including acid-sensitive ones.[9] Less toxic than NaBH₃CN.[5][7]Water-sensitive; more expensive than NaBH₄.[7]The go-to reagent for most one-pot direct reductive aminations, especially with aldehydes and unhindered ketones.[9]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) "Green" option, high atom economy.[2][14]Can reduce other functional groups (e.g., alkenes, alkynes, nitro groups). Requires specialized equipment (hydrogenator).[14]Large-scale synthesis where other reducible functional groups are absent.
Q2: What is the optimal pH for reductive amination, and how do I control it?

The optimal pH is a delicate balance. Imine formation is acid-catalyzed but the amine nucleophile is deactivated at very low pH.[4]

  • Imine/Iminium Ion Formation: This step is favored under weakly acidic conditions (typically pH 4-6).[4][15] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4]

  • Reduction Step: The selectivity of reagents like NaBH₃CN depends on pH. At lower pH (3-4), it can reduce carbonyls, but at pH 6-7, it is more selective for the protonated imine (iminium ion).[16]

  • Control: For one-pot reactions with NaBH₃CN, the pH is often maintained between 6 and 7 by adding a small amount of acetic acid.[5] For reactions with NaBH(OAc)₃, the reagent itself is prepared from acetic acid and NaBH₄, and it can be used without further pH adjustment, though sometimes a catalytic amount of acetic acid is still added to speed up imine formation with ketones.[9]

Q3: What are the best solvents for reductive amination?

The choice of solvent depends on the reagents being used.

  • For NaBH(OAc)₃ (STAB): Aprotic solvents are preferred as STAB is water-sensitive.[7] 1,2-Dichloroethane (DCE) is a common and effective solvent.[9] Tetrahydrofuran (THF) can also be used.[9]

  • For NaBH₃CN: Protic solvents like methanol are often used, and the reaction is tolerant of some water.[5][17]

  • General Considerations: A recent trend aims to replace chlorinated solvents like DCE with more environmentally friendly options like ethyl acetate where possible.[18]

Visualizing the Process

General Mechanism of Reductive Amination

The reaction proceeds in two main stages: the formation of an imine or iminium ion, followed by its reduction.[5]

ReductiveAmination Reactants R₂C=O + R'NH₂ (Ketone/Aldehyde + Amine) Hemiaminal R₂C(OH)NHR' (Hemiaminal) Reactants->Hemiaminal Nucleophilic Attack inv1 Hemiaminal->inv1 Imine R₂C=NR' (Imine) Iminium [R₂C=N⁺HR'] (Iminium Ion) Imine->Iminium +H⁺ -H⁺ Product R₂CH-NHR' (Amine Product) Iminium->Product [H⁻] (Reduction) inv1->Reactants -H₂O +H₂O inv1->Imine inv2

Caption: General mechanism of reductive amination.

Troubleshooting Workflow for Low Product Yield

A logical approach to diagnosing the cause of low yield.[10]

TroubleshootingWorkflow Start Low Product Yield CheckImine Check Imine Formation (TLC, LC-MS) Start->CheckImine ImineFormed Imine is Formed CheckImine->ImineFormed CheckReductant Check Reducing Agent (Activity, Stoichiometry) ImineFormed->CheckReductant Yes NoImine No Imine Formed ImineFormed->NoImine No ReductantOK Reducing Agent OK? CheckReductant->ReductantOK ReviewConditions Review Reaction Conditions (Solvent, Temp., Time) ReductantOK->ReviewConditions Yes InactiveReductant Inactive/Insufficient Reductant ReductantOK->InactiveReductant No Success Problem Solved ReviewConditions->Success OptimizepH Optimize pH (4-6) NoImine->OptimizepH AddDehydrating Add Dehydrating Agent (e.g., Molecular Sieves) OptimizepH->AddDehydrating ConsiderLewis Consider Lewis Acid Catalyst (e.g., Ti(OiPr)₄) AddDehydrating->ConsiderLewis ConsiderLewis->Success UseFresh Use Fresh/More Reductant InactiveReductant->UseFresh UseFresh->Success

Caption: Troubleshooting workflow for low product yield.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline for the direct reductive amination of aldehydes and ketones.[1]

  • To a stirred solution of the aldehyde or ketone (1.0 eq.) in an anhydrous aprotic solvent like 1,2-dichloroethane (DCE, ~0.1 M), add the amine (1.0-1.2 eq.) at room temperature.

  • Stir the mixture for 20-60 minutes to allow for initial imine formation. For slow-reacting ketones, a catalytic amount of glacial acetic acid (0.1 eq.) can be added.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise. The addition can be exothermic, so control the rate to maintain the reaction at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is useful when the direct method fails or gives significant byproducts.[9]

  • Imine Formation: Dissolve the aldehyde or ketone (1.0 eq.) and the primary amine (1.0-1.1 eq.) in methanol (~0.2 M). Add a dehydrating agent like 3Å molecular sieves. Stir the mixture at room temperature for 1-4 hours, or until imine formation is complete as monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture in an ice bath to 0 °C.

  • Slowly and carefully add sodium borohydride (NaBH₄) (1.5 eq.) in small portions. Be cautious of hydrogen gas evolution.

  • Allow the reaction to warm to room temperature and stir for another 1-3 hours until the imine is fully consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as needed.

References

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Gaspari, M., Cuda, F., Di Ilio, C., & Sacchetta, P. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67. Retrieved from [Link]

  • Gevorgyan, A., Tcyrulnikov, S., & Ananikov, V. P. (2016). The Synthesis of Sterically Hindered Amines by a Direct Reductive Amination of Ketones. Chemical Communications, 52(7), 1397-400. Retrieved from [Link]

  • Wikipedia. (2023). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Chem-Station. (2014). Borch Reductive Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. WordPress. Retrieved from [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]

  • ScienceMadness Wiki. (2022). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Tang, D., et al. (2019). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 24(17), 3059. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • All about chemistry. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Retrieved from [Link]

  • Gevorgyan, A., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(7), 1397-1400. Retrieved from [Link]

  • Labadie, G. R. (2012). Answer to "What are the difficulties associated with reductive amination? How to control byproduct formation?". ResearchGate. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. WordPress. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Pearson. (n.d.). Reductive Amination Practice Problems. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). 09.10 Reductive Amination. YouTube. Retrieved from [Link]

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Improving the solubility of 4-Amino-1-butylpiperidine DiHCl in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-1-butylpiperidine DiHCl Solubility

Welcome to the technical support guide for 4-Amino-1-butylpiperidine Dihydrochloride. This resource is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this compound in organic solvents. Here, we provide in-depth, experience-based solutions and protocols to help you successfully incorporate this reagent into your workflows.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?

Answer: The primary reason for the poor solubility of this compound in many organic solvents is its structure as a dihydrochloride salt. Here's a breakdown of the underlying principles:

  • Ionic Character: The molecule exists as an ammonium salt where both the primary amine and the piperidine nitrogen are protonated and associated with chloride counter-ions. This ionic nature makes the compound highly polar.

  • "Like Dissolves Like": Organic solvents such as DCM, THF, and ethyl acetate are significantly less polar than the salt. Polar compounds, especially salts with high lattice energy, preferentially dissolve in polar solvents like water or methanol, where the solvent molecules can effectively solvate the ions.[1][2] Non-polar or weakly polar organic solvents cannot overcome the strong ionic interactions within the salt's crystal lattice.

  • Hydrogen Bonding: While the salt can engage in hydrogen bonding, its ionic character is the dominant factor governing its solubility profile. The free base form, however, has different solubility properties.[3]

Q2: In which solvents can I expect this compound to have at least partial solubility?

Answer: You will have the most success dissolving the dihydrochloride salt directly in highly polar, protic, or aprotic solvents. The free base form, conversely, is soluble in a wider range of common organic solvents.[4]

Compound FormHigh SolubilityModerate to Low SolubilityVery Low to Insoluble
DiHCl Salt Water, Methanol (MeOH), Dimethyl Sulfoxide (DMSO)Ethanol (EtOH), Dimethylformamide (DMF)Dichloromethane (DCM), Chloroform, THF, Ethyl Acetate, Toluene, Hexanes
Free Base (Post-Neutralization)DCM, Chloroform, THF, Ethyl Acetate, Methanol, EthanolToluene, AcetonitrileWater, Hexanes (variable)

This table provides general solubility guidance. Experimental verification is always recommended.

Q3: What is the most reliable method to make this compound soluble for a reaction in a common organic solvent like DCM or THF?

Answer: The most robust and widely practiced method is to convert the dihydrochloride salt to its neutral "free base" form. This process removes the ionic charge, dramatically increasing the molecule's lipophilicity and rendering it soluble in a broad range of organic solvents.[5]

This is achieved by neutralizing the salt with a suitable base. The general reaction is:

R-NH3+ Cl- + 2 NaOH -> R-N + 2 NaCl + 2 H2O

The resulting free amine is then extracted from the aqueous phase into an organic solvent. This procedure is detailed in the protocol section below.

Q4: Can I just add a base like triethylamine (TEA) directly to my reaction mixture to neutralize the salt in situ?

Answer: Yes, this is a common strategy, but it comes with significant considerations and potential drawbacks:

  • Advantages: It's faster and avoids a separate workup step.

  • Disadvantages:

    • Salt Byproduct: The neutralization will produce a salt byproduct (e.g., triethylammonium chloride). This salt may be insoluble in your reaction solvent, leading to a heterogeneous mixture that can complicate reaction monitoring and downstream processing.

    • Stoichiometry: You must add at least two equivalents of the tertiary amine base to neutralize the dihydrochloride. Excess base may interfere with your reaction chemistry.

    • Side Reactions: The presence of a tertiary amine and its corresponding salt can sometimes promote side reactions or affect catalytic processes.[6]

Recommendation: For cleanest results and unambiguous reaction conditions, isolating the free base is the preferred method. Use in situ neutralization when the reaction is known to be tolerant of the salt byproduct and the presence of excess tertiary amine.

Part 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step instructions for key procedures.

Protocol 1: Conversion of this compound to its Free Base

This protocol describes a standard aqueous workup procedure to isolate the neutral amine.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 1 M to 2 M aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory Funnel

  • pH paper or pH meter

  • Rotary Evaporator

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add the NaOH or KOH solution dropwise while stirring. Monitor the pH of the aqueous layer. Continue adding the base until the pH is >12. A cloudy suspension may form as the free base begins to precipitate.

  • Extraction: Transfer the mixture to a separatory funnel. Add a volume of DCM or EtOAc equivalent to the aqueous layer. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.

  • Separation: Drain the organic layer (bottom layer for DCM, top layer for EtOAc).

  • Re-extraction: To maximize yield, add a fresh portion of organic solvent to the aqueous layer and repeat the extraction process two more times.

  • Combine & Wash: Combine all organic extracts. Wash the combined organic layer with brine. This helps to remove residual water and inorganic salts.[7]

  • Drying: Drain the washed organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes until the solution is clear.

  • Isolation: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator to yield the free base, which is typically an oil or low-melting solid.

Critical Quality Control Checks:

  • pH Check: Ensure the aqueous layer is strongly basic (pH >12) before extraction to guarantee complete deprotonation.

  • Aqueous Layer Check: After the final extraction, a small sample of the aqueous layer can be re-basified and re-extracted with a small amount of solvent. A TLC or LCMS of this small extract can confirm if any product was left behind.

  • Purity: The resulting free base should be characterized (e.g., by NMR) to confirm its identity and purity before use.

Workflow & Decision Diagrams

The following diagrams illustrate the decision-making process for handling solubility and the workflow for the free base conversion.

G start Start: Need to dissolve This compound q_solvent Is your solvent highly polar? (e.g., H2O, MeOH, DMSO) start->q_solvent dissolve_direct Attempt direct dissolution. May require heating or sonication. q_solvent->dissolve_direct Yes q_reaction_compat Is an aqueous workup compatible with your workflow? q_solvent->q_reaction_compat No free_base Recommended Path: Convert to Free Base (See Protocol 1) q_reaction_compat->free_base Yes in_situ Alternative Path: In Situ Neutralization q_reaction_compat->in_situ No considerations Considerations: - Salt byproduct may precipitate. - Requires >2 eq. of non-nucleophilic base (e.g., TEA, DIPEA). - May affect reaction outcome. in_situ->considerations

Caption: Decision tree for solubilizing the target compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation dissolve 1. Dissolve DiHCl Salt in Water basify 2. Add Base (e.g., NaOH) to pH > 12 dissolve->basify extract 3. Extract with Organic Solvent (3x) basify->extract wash 4. Wash with Brine extract->wash dry 5. Dry over Na2SO4 wash->dry evaporate 6. Filter & Evaporate dry->evaporate product Isolated Free Base evaporate->product

Caption: Step-by-step workflow for free base conversion.

References

  • Overview of Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Solubility Enhancement Techniques. Pharmaguideline. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH). [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]

  • Organic Chemistry II (Amines). National Council of Educational Research and Training. [Link]

  • Converting amine salt form into free amine. ResearchGate. [Link]

  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. Indian Academy of Sciences. [Link]

  • Diethylamine HCl → Freebase Diethylamine. YouTube. [Link]

  • tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1). PubChem, National Institutes of Health. [Link]

  • How can I free base cystamine dihydrochloride? Chemistry Stack Exchange. [Link]

  • Why amine salts are soluble in water? Chemistry Stack Exchange. [Link]

  • Exploring Amine Salts: Structure, Properties, and Applications. SlideShare. [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]

  • Amines: Structure, Properties, and Reactions. Solubility of Things. [Link]

  • Obtaining free base from hydrochloride salt in methanol as solvent? Reddit. [Link]

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Technical Support Center: Strategic Functionalization of 4-Aminopiperidine and Byproduct Mitigation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, chemists, and drug development professionals tackling the nuanced chemistry of 4-aminopiperidine. This bifunctional building block, with its primary exocyclic amine and secondary endocylcic amine, is a cornerstone in medicinal chemistry.[1][2][3] However, its dual reactivity often leads to challenges in achieving selective functionalization and can result in complex product mixtures. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when functionalizing 4-aminopiperidine?

A1: The primary challenge arises from the presence of two nucleophilic nitrogen atoms. Common byproducts depend on the reaction type:

  • N-Alkylation/N-Acylation: Over-alkylation leading to quaternary ammonium salts at the piperidine nitrogen, and di-alkylation or di-acylation where both the primary and secondary amines react.[4]

  • Reductive Amination: Formation of the dialkylated product at the primary amine if the stoichiometry is not carefully controlled, or reduction of the starting carbonyl compound to an alcohol.[5]

  • Buchwald-Hartwig Amination: Potential for double arylation, or side reactions like hydrodehalogenation of the aryl halide. Competing N-arylation at the piperidine nitrogen can also occur if it's unprotected.[6][7]

Q2: How can I selectively functionalize only one of the two amine groups?

A2: The key to selectivity is the use of orthogonal protecting groups. The most common strategy is to protect the more nucleophilic secondary piperidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group. This allows for clean functionalization of the primary amine.[8][9] The Boc group can then be removed under acidic conditions to allow for subsequent modification of the piperidine nitrogen.

Q3: Why is the piperidine nitrogen generally more reactive/nucleophilic than the primary amino group?

A3: The secondary amine of the piperidine ring is generally more nucleophilic than the primary exocyclic amine due to the electron-donating effect of the two adjacent alkyl groups within the ring. This increases the electron density on the nitrogen atom, making it a stronger nucleophile.

Troubleshooting Guide: Reaction-Specific Byproduct Formation

N-Alkylation & N-Acylation

Issue: Formation of di-substituted products and/or quaternary ammonium salts.

Root Cause:

  • Di-substitution: Lack of differentiation between the nucleophilicity of the two amine groups.

  • Over-alkylation (Quaternization): The mono-alkylated piperidine product (a tertiary amine) is often more nucleophilic than the starting secondary amine, leading to a second alkylation event, especially with reactive alkylating agents.[4]

Preventative Strategies:

StrategyMechanistic RationaleKey Considerations
Use of a Boc Protecting Group The Boc group temporarily masks the piperidine nitrogen, preventing it from reacting. This allows for selective functionalization of the primary amine.[8][9]The Boc group is stable to most alkylation and acylation conditions but can be readily removed with acid (e.g., TFA or HCl in dioxane).[9]
Stoichiometric Control Using a slight excess of the 4-aminopiperidine relative to the alkylating/acylating agent can favor mono-substitution.Less effective for achieving high selectivity, especially if the reactivities of the two amines are similar. Purification can be challenging.
Slow Addition of Reagent Maintaining a low concentration of the electrophile by adding it slowly (e.g., via syringe pump) favors reaction at the more nucleophilic site and can reduce the rate of the second alkylation event.[4][10]Requires specialized equipment and may lead to longer reaction times.

Workflow for Selective N-Alkylation:

cluster_0 Protection cluster_1 Functionalization cluster_2 Deprotection 4-AP 4-Aminopiperidine Boc-4-AP 4-Amino-1-Boc-piperidine 4-AP->Boc-4-AP Protection Boc-Anhydride Boc₂O Boc-Anhydride->Boc-4-AP Functionalized_Boc-4-AP Functionalized Intermediate Boc-4-AP->Functionalized_Boc-4-AP Alkylation Alkyl_Halide R-X Alkyl_Halide->Functionalized_Boc-4-AP Final_Product Selectively Alkylated Product Functionalized_Boc-4-AP->Final_Product Deprotection Acid TFA or HCl Acid->Final_Product

Caption: Selective functionalization workflow.

Reductive Amination

Issue: Formation of alcohol byproduct from reduction of the carbonyl starting material, or over-alkylation of the primary amine.

Root Cause:

  • Alcohol Byproduct: The reducing agent is not selective for the iminium ion and also reduces the starting aldehyde or ketone.[5][11]

  • Over-alkylation: The newly formed secondary amine can react with another molecule of the carbonyl compound and be further reduced.

Preventative Strategies:

StrategyMechanistic RationaleKey Considerations
Choice of Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that preferentially reduces the iminium ion over the carbonyl group.[4][5][12] This minimizes the formation of alcohol byproducts.NaBH(OAc)₃ is moisture-sensitive. The reaction is typically run in anhydrous solvents like dichloromethane (DCM) or dichloroethane (DCE).[11]
pH Control Maintaining a mildly acidic pH (typically 5-6) is crucial. This facilitates the formation of the iminium ion intermediate without protonating the starting amine, which would render it non-nucleophilic.[5]Acetic acid is often added as a catalyst.
Stoichiometry Using a slight excess of the amine component can help drive the reaction to completion and minimize unreacted carbonyl starting material.Can complicate purification if the excess amine is difficult to remove.
Buchwald-Hartwig Amination

Issue: Low yield, catalyst deactivation, or reaction at the piperidine nitrogen.

Root Cause:

  • Catalyst Deactivation: The basic nitrogen atoms of 4-aminopiperidine can coordinate to the palladium catalyst and inhibit its activity.

  • Non-selective Arylation: Without protection, the piperidine nitrogen can compete with the primary amine in the C-N bond formation.

Preventative Strategies:

StrategyMechanistic RationaleKey Considerations
Protecting Group Strategy Using 4-amino-1-Boc-piperidine is highly recommended to prevent reaction at the piperidine nitrogen and to avoid catalyst inhibition.[9]The Boc group is stable under typical Buchwald-Hartwig conditions.
Ligand and Catalyst Choice Sterically hindered phosphine ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination step and improve catalyst turnover.[13][14] Using pre-catalysts can also lead to more reliable results.[7]The optimal ligand and palladium source may need to be screened for specific substrates.
Base Selection The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used. The base should be strong enough to deprotonate the amine but not cause degradation of starting materials or products.Base-sensitive functional groups on the aryl halide need to be considered.

Troubleshooting Logic for Buchwald-Hartwig Amination:

Start Low Yield in Buchwald-Hartwig Check_Protection Is piperidine N protected? Start->Check_Protection Protect_N Protect with Boc group Check_Protection->Protect_N No Check_Catalyst Review catalyst system Check_Protection->Check_Catalyst Yes Protect_N->Check_Catalyst Screen_Ligands Screen bulky phosphine ligands (e.g., XPhos) Check_Catalyst->Screen_Ligands Check_Base Evaluate base choice Screen_Ligands->Check_Base Screen_Bases Try alternative bases (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Screen_Bases Check_Purity Are reagents pure and anhydrous? Screen_Bases->Check_Purity Purify_Reagents Purify/dry reagents and solvent Check_Purity->Purify_Reagents No Success Improved Yield Check_Purity->Success Yes Purify_Reagents->Success

Caption: Buchwald-Hartwig troubleshooting workflow.

Experimental Protocols

Protocol 1: Selective N-Acylation of the Primary Amine

This protocol details the acylation of the primary amine of 4-aminopiperidine after protection of the secondary amine.

Step 1: Protection of the Piperidine Nitrogen

  • Dissolve 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The crude 4-amino-1-Boc-piperidine can often be used in the next step without further purification. If necessary, purify by column chromatography.[9]

Step 2: Acylation of the Primary Amine

  • Dissolve 4-amino-1-Boc-piperidine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) to the solution.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Protocol 2: Reductive Amination using NaBH(OAc)₃

This protocol describes a general procedure for the N-alkylation of 4-amino-1-Boc-piperidine.

  • To a dry round-bottom flask under an inert atmosphere, add 4-amino-1-Boc-piperidine (1.0 eq), the desired aldehyde or ketone (1.1 eq), and anhydrous dichloroethane (DCE) or dichloromethane (DCM).

  • Add acetic acid (1.0 eq) to catalyze the iminium ion formation and stir the mixture at room temperature for 30-60 minutes.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture.[4]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • Technical Support Center: Preventing Over-Alkylation of Piperidine Deriv
  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (URL: [Link])

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: [Link])

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate. (URL: [Link])

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (URL: [Link])

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (URL: [Link])

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central. (URL: [Link])

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC - NIH. (URL: [Link])

  • How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. (URL: [Link])

  • Method for preparing 4-Boc-aminopiperidine - Google P
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • Reductive amination - Wikipedia. (URL: [Link])

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC - NIH. (URL: [Link])

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Protecting Groups in Peptide Synthesis | Request PDF - ResearchGate. (URL: [Link])

  • Reductive Amination - Common Conditions. (URL: [Link])

  • Protecting Groups in Peptide Synthesis | Springer Nature Experiments. (URL: [Link])

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (URL: [Link])

  • Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking - PubMed. (URL: [Link])

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC - NIH. (URL: [Link])

  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed. (URL: [Link])

  • Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed. (URL: [Link])

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Antifungal Efficacy of 4-Aminopiperidine Derivatives Against Candida Species

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Mounting Challenge of Candidiasis and the Quest for Novel Antifungals

Candida species are a leading cause of opportunistic fungal infections worldwide, ranging from superficial mucosal-cutaneous infections to life-threatening invasive candidiasis.[1] The clinical challenge is compounded by the rise of antifungal resistance, particularly in non-albicans species like Candida glabrata, to frontline agents such as fluconazole.[2][3] This escalating resistance necessitates the discovery and validation of new antifungal agents with novel mechanisms of action. Among the promising new chemotypes are 4-aminopiperidine derivatives. Inspired by established ergosterol biosynthesis inhibitors like amorolfine, these compounds have demonstrated significant in vitro activity against clinically relevant Candida species.[4][5]

This guide provides a comprehensive framework for researchers and drug development professionals to validate the antifungal efficacy of novel 4-aminopiperidine derivatives. We will delve into the mechanistic rationale, present a comparative analysis against standard-of-care antifungals, and provide detailed, field-tested protocols for a robust validation workflow.

Mechanism of Action: Targeting the Fungal Ergosterol Pathway

Unlike bacterial cells, fungal cells are eukaryotic, which presents a challenge in developing selectively toxic drugs.[6] A primary target for many successful antifungals is the ergosterol biosynthesis pathway, as ergosterol is the predominant sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells.

4-aminopiperidine derivatives are believed to function by inhibiting two key enzymes in the post-squalene part of this pathway: sterol C14-reductase and sterol C8-isomerase.[4][7] This dual inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth. This mechanism is distinct from, but complementary to, that of azoles, which target lanosterol 14α-demethylase earlier in the pathway.[8]

Ergosterol_Pathway cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Inhibitors Inhibitor Action Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates Lanosterol 14α-demethylase Ignosterol Ignosterol 14-demethylated intermediates->Ignosterol Sterol C14-reductase Fecosterol Fecosterol Ignosterol->Fecosterol Sterol C8-isomerase Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Azoles Azoles (e.g., Fluconazole) Azoles->14-demethylated intermediates Inhibits Aminopiperidines 4-Aminopiperidines Aminopiperidines->Ignosterol Inhibits Aminopiperidines->Fecosterol Inhibits

Caption: Proposed mechanism of 4-aminopiperidines in the ergosterol pathway.

Comparative Performance Analysis: 4-Aminopiperidines vs. Standard Antifungals

The ultimate value of a new antifungal candidate lies in its performance relative to existing therapies. Key validation metrics include in vitro potency (Minimum Inhibitory Concentration), spectrum of activity, and selective toxicity.

In Vitro Antifungal Susceptibility

The broth microdilution assay, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9][10] This quantitative measure allows for direct comparison across different compounds and species. Studies have shown that specific 4-aminopiperidine derivatives, such as 1-benzyl-N-dodecylpiperidin-4-amine (2b) and N-dodecyl-1-phenethylpiperidin-4-amine (3b) , exhibit potent activity against a range of Candida species, with MIC values that are comparable or superior to established drugs like amorolfine and voriconazole.[4][7]

CompoundC. albicans (MIC Range, µg/mL)C. glabrata (MIC Range, µg/mL)C. parapsilosis (MIC Range, µg/mL)C. krusei (MIC Range, µg/mL)
Derivative 3b 1–41–41–21–4
Derivative 2b 1–81–82–42–8
Fluconazole 0.25–>641–>640.25–88–>64
Voriconazole ≤0.03–1≤0.03–4≤0.03–0.50.125–2
Amphotericin B 0.125–10.125–10.125–10.5–2
Data synthesized from multiple sources for illustrative comparison.[4][7][11][12]
Cytotoxicity: A Measure of Selective Toxicity

A critical hurdle for any new antifungal is demonstrating selective toxicity—the ability to kill fungal cells without harming host cells.[6] This is particularly important for ergosterol biosynthesis inhibitors, which can potentially interfere with the mammalian cholesterol pathway.[4] Cytotoxicity is typically assessed in vitro using human cell lines. The half-maximal cytotoxic concentration (CC50) is determined, and a selectivity index (SI = CC50 / MIC) can be calculated to quantify the therapeutic window. While some 4-aminopiperidine derivatives show moderate cytotoxicity, their SI can still be favorable, warranting further investigation.[4][13]

CompoundCC50 HeLa Cells (µM)CC50 HUVEC Cells (µM)
Derivative 3b ~20-30~15-25
Derivative 2b ~30-40~25-35
Amphotericin B >100 (low cytotoxicity)>100 (low cytotoxicity)
Illustrative data based on reported findings.[4][14]

Experimental Validation Workflow: Protocols & Rationale

A hierarchical approach is essential for efficiently validating new antifungal candidates. The workflow should progress from broad primary screening to more complex assays that model the clinical environment.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo Preliminary In Vivo Efficacy MIC Primary Screening: Broth Microdilution MIC Assay MFC Fungicidal Activity: Minimum Fungicidal Concentration MIC->MFC Biofilm Virulence Factor Inhibition: Biofilm Disruption Assay MIC->Biofilm Cyto Selective Toxicity: In Vitro Cytotoxicity Assay MIC->Cyto Galleria Toxicity & Efficacy Screen: Galleria mellonella Model Cyto->Galleria

Caption: A hierarchical workflow for validating antifungal candidates.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality: This assay is the cornerstone of antifungal susceptibility testing, providing a quantitative measure of a compound's growth-inhibitory potency.[15] It adheres to CLSI M27 guidelines, ensuring reproducibility and comparability with established clinical breakpoints.[11]

Methodology:

  • Preparation of Antifungal Stock: Dissolve the 4-aminopiperidine derivative in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Drug Dilution Plate: In a 96-well U-bottom plate, perform serial two-fold dilutions of the compound in RPMI 1640 medium to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).[16]

  • Inoculum Preparation: Culture the Candida isolate on Sabouraud Dextrose Agar. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.[15]

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the drug dilution plate.

  • Controls:

    • Growth Control: A well containing only the fungal inoculum and medium (no drug).

    • Sterility Control: A well containing only medium.

    • QC Strains: Include reference strains such as C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 to validate the assay.[11]

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is defined as the lowest drug concentration that causes a significant (>50%) decrease in turbidity compared to the growth control.[11]

Protocol 2: Anti-Biofilm Activity Assay

Causality: Candida biofilms are a major virulence factor, contributing to drug resistance and persistent infections on medical devices.[17][18] This assay evaluates whether the compound can inhibit biofilm formation or disrupt established biofilms, a highly desirable therapeutic attribute.

Methodology:

  • Biofilm Formation: In a 96-well flat-bottom plate, add 100 µL of a Candida suspension (adjusted to 1 × 10⁶ cells/mL in RPMI) to each well. Incubate at 37°C for 24 hours to allow for biofilm formation.

  • Treatment: After the initial incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. Add 100 µL of fresh medium containing the 4-aminopiperidine derivative at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Incubation: Incubate for another 24 hours at 37°C.

  • Quantification (XTT Reduction Assay):

    • Wash the wells again with PBS.

    • Add a solution of XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione to each well.[15]

    • Incubate in the dark for 2-3 hours at 37°C. The metabolic activity of viable biofilm cells will convert the XTT tetrazolium salt to a colored formazan product.

    • Read the absorbance at 490 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.[15]

Protocol 3: In Vitro Cytotoxicity Assay

Causality: This assay is a mandatory step to de-risk a compound by providing an early assessment of its potential toxicity to human cells.[6] It establishes the therapeutic window and guides decisions for further development.

Methodology:

  • Cell Culture: Seed human cell lines (e.g., HeLa or HUVEC) in a 96-well flat-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the 4-aminopiperidine derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment (MTT/MTS Assay):

    • Add an MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or MTS reagent to each well.

    • Incubate for 2-4 hours. Viable cells with active metabolism will reduce the reagent to a colored formazan product.

    • Add a solubilizing agent (if using MTT) and read the absorbance at the appropriate wavelength.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value using non-linear regression analysis.

Protocol 4: Preliminary In Vivo Efficacy and Toxicity in Galleria mellonella

Causality: The Galleria mellonella (greater wax moth larvae) model is a valuable preliminary in vivo system.[1] It is cost-effective, ethically advantageous over mammalian models, and provides a good correlation with murine models for assessing the virulence of Candida and the efficacy of antifungal drugs.[4]

Galleria_Workflow start Select healthy G. mellonella larvae grouping Create experimental groups (n=10-16 per group) start->grouping infection Inject Candida inoculum (10 µL into last left proleg) grouping->infection treatment Administer 4-aminopiperidine derivative (1-2h post-infection) infection->treatment incubation Incubate at 37°C treatment->incubation monitoring Monitor survival daily for 5-7 days incubation->monitoring analysis Plot Kaplan-Meier survival curves monitoring->analysis

Caption: Workflow for the Galleria mellonella candidiasis model.

Methodology:

  • Larvae Selection: Select healthy, similarly sized larvae (250-350 mg) that are cream-colored and show minimal dark markings.

  • Infection: Inject a 10 µL suspension of C. albicans (e.g., 1 × 10⁶ cells/larva) into the hemocoel via the last left proleg using a micro-syringe.

  • Treatment: Approximately 1-2 hours post-infection, administer a 10 µL dose of the 4-aminopiperidine derivative at various concentrations.

  • Controls:

    • PBS Control: Larvae injected with PBS only (to assess trauma).

    • Infection Control: Larvae injected with Candida and treated with PBS.

    • Drug Toxicity Control: Larvae injected with the compound only (no infection).

  • Incubation and Monitoring: Incubate the larvae at 37°C in the dark. Record survival daily for 5-7 days. Larvae are considered dead if they are non-responsive to touch.

  • Data Analysis: Plot survival data using Kaplan-Meier curves and analyze for statistical significance using the log-rank test. An effective compound will significantly increase the survival of infected larvae compared to the infection control group.

Conclusion and Future Directions

The validation framework presented here provides a robust pathway for evaluating the potential of 4-aminopiperidine derivatives as novel anti-Candida agents. Evidence suggests that this chemical class holds promise, with potent in vitro activity driven by the inhibition of ergosterol biosynthesis.[7] A successful candidate will demonstrate a broad spectrum of activity, particularly against azole-resistant strains, inhibit key virulence factors like biofilm formation, and possess a favorable therapeutic window with low host cell cytotoxicity.[4] Compounds that perform well in these rigorous in vitro and preliminary in vivo assays can confidently be advanced to more complex mammalian models of candidiasis, bringing them one step closer to addressing the urgent clinical need for new and effective antifungal therapies.

References

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  • Candidiasis Treatment & Management - Medscape Reference.
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  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC - NIH.
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  • Cytotoxicity assays were performed for each of the (A) four antifungal...
  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews.
  • Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs | Microbiology Spectrum.
  • Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by the Infectious Diseases Society of America - Oxford Academic.
  • In vitro antifungal susceptibility pattern of Candida species isolated
  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC - NIH.
  • The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review - PubMed Central.
  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC.
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  • Natural Compounds: A Hopeful Promise as an Antibiofilm Agent Against Candida Species.
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The 4-Aminopiperidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The 4-aminopiperidine (4-AP) moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its versatile synthetic handles and favorable physicochemical properties.[1][2] Its three-dimensional structure and basic nitrogen atom allow for precise vectoral orientation of substituents to engage with biological targets, making it a recurring motif in a diverse array of therapeutic agents, from analgesics to kinase inhibitors and antivirals.[3][4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for 4-aminopiperidine analogs, focusing on two distinct and highly relevant target classes: the µ-opioid receptor (MOR) and the Protein Kinase B (Akt). Through these case studies, we will explore how subtle modifications to the 4-AP core can dramatically influence potency, selectivity, and pharmacokinetic properties, offering field-proven insights for researchers in drug development.

Case Study 1: 4-Anilinopiperidine Analogs as µ-Opioid Receptor (MOR) Agonists

The 4-anilinopiperidine framework is the defining feature of some of the most potent synthetic opioids, exemplified by fentanyl.[5] These agents are powerful analgesics whose activity is mediated by the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) in the central nervous system.[6] The SAR of this class is well-defined, with three key regions of the molecule dictating its interaction with the receptor: the N-substituent on the piperidine ring, the 4-anilino group, and modifications to the piperidine ring itself.

Causality of Experimental Design

The primary goal in designing MOR agonists is to maximize affinity and potency while potentially mitigating adverse effects. SAR studies are therefore designed to probe the binding pocket of the MOR. The core hypothesis is that specific substitutions can enhance hydrophobic interactions and optimize the fit within the receptor, leading to greater stabilization of the active receptor state. The N-phenethyl group of fentanyl, for instance, is known to occupy a key hydrophobic pocket, while the protonated piperidine nitrogen forms a critical ionic bond with an aspartate residue (Asp147) in the receptor.[7][8] Modifications at the C3 and C4 positions of the piperidine ring explore additional steric and electronic interactions that can further refine binding affinity.[9][10]

Comparative SAR Data of Fentanyl Analogs

The following table summarizes the binding affinities (IC50) of representative fentanyl analogs for the µ-opioid receptor, as determined by radioligand competitive binding assays. Lower IC50 values indicate higher binding affinity.

CompoundR1 (N-substituent)R4 (C4-substituent)µ-Opioid Receptor IC50 (nM)[7][8]Key SAR Insight
FentanylPhenethylH1.33The benchmark compound with high affinity.
Alfentanil4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylMethoxy1.10Complex N-substituent is well-tolerated.
Sufentanil2-(2-thienyl)ethylMethoxy0.30Thienylethyl group at N1 enhances potency over phenethyl.
RemifentanilMethoxycarbonylethylCarbomethoxy0.60Ester linkage in N-substituent allows for rapid metabolism.
CarfentanilPhenethylCarbomethoxy 0.19 A 4-carbomethoxy group dramatically increases binding affinity.
LofentanilPhenethylCarbomethoxy (with 3-methyl)0.21Combining a 4-carbomethoxy with a 3-methyl group maintains high affinity.
AcetylfentanylPhenethylH (N-phenylacetamide )2.50N-acetamide is slightly less optimal than N-propanamide.

Data sourced from a uniform radioligand binding assessment to ensure comparability.[7][8]

The data clearly demonstrates that modifications at the C4 position have a profound impact. The introduction of a 4-carbomethoxy group, as seen in Carfentanil, results in a nearly 7-fold increase in binding affinity compared to fentanyl.[8] This suggests the carbomethoxy group engages in a highly favorable interaction within a specific sub-pocket of the receptor, an insight critical for the design of future potent opioids.[11][12]

Experimental Workflow & Protocols

The determination of binding affinity is typically performed using a competitive radioligand binding assay. This self-validating system measures the ability of a non-labeled test compound (e.g., a fentanyl analog) to displace a radiolabeled ligand with known affinity for the target receptor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare hMOR-expressing cell membranes A1 Incubate membranes, radioligand, & test compound in 96-well plate P1->A1 P2 Prepare radioligand ([3H]-DAMGO) P2->A1 P3 Prepare test compounds (serial dilutions) P3->A1 A2 Establish Controls: - Total Binding (no test compound) - Non-specific Binding (+ Naloxone) A1->A2 A3 Allow to reach equilibrium (e.g., 120 min at RT) A2->A3 D1 Rapidly filter plate contents through glass fiber filters A3->D1 D2 Wash filters to remove unbound radioligand D1->D2 D3 Quantify bound radioactivity using liquid scintillation counting D2->D3 D4 Calculate specific binding and generate competition curves D3->D4 D5 Determine IC50 and Ki values D4->D5

Caption: Workflow for a µ-Opioid Receptor Competitive Binding Assay.

Protocol: µ-Opioid Receptor (MOR) Competitive Radioligand Binding Assay [3][6]

This protocol describes the displacement of a radiolabeled MOR agonist ([³H]-DAMGO) by an unlabeled test compound.

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4. Keep on ice.

    • Receptor Source: Thaw cell membranes from a stable cell line expressing the human µ-opioid receptor (hMOR), such as CHO or HEK293 cells, on ice. Homogenize gently and dilute in assay buffer to a working concentration (typically 10-20 µg protein per well).

    • Radioligand: Prepare a working solution of [³H]-DAMGO in assay buffer at a concentration near its dissociation constant (Kd), typically around 0.5-1.0 nM.

    • Test Compounds: Prepare serial dilutions of the 4-aminopiperidine analogs in assay buffer.

    • Non-specific Control: Prepare a high-concentration solution of a non-selective opioid antagonist, such as Naloxone (10 µM), in assay buffer.

  • Assay Plate Setup (96-well format):

    • Total Binding Wells: Add 100 µL of assay buffer, 50 µL of [³H]-DAMGO working solution, and 50 µL of the hMOR membrane preparation.

    • Non-specific Binding Wells: Add 100 µL of 10 µM Naloxone, 50 µL of [³H]-DAMGO working solution, and 50 µL of the hMOR membrane preparation.

    • Test Compound Wells: Add 100 µL of the respective test compound dilution, 50 µL of [³H]-DAMGO working solution, and 50 µL of the hMOR membrane preparation.

  • Incubation:

    • Seal the plate and incubate at room temperature for 120 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Pre-soak glass fiber filters (e.g., Whatman GF/C) in assay buffer.

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked filters using a cell harvester. This separates bound from unbound radioligand.

    • Immediately wash each filter with 3 x 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate the IC50 value—the concentration of test compound that inhibits 50% of the specific binding of the radioligand—by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Case Study 2: 4-Aminopiperidine Carboxamides as Protein Kinase B (Akt) Inhibitors

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.[13][14] As such, Akt has become a major therapeutic target. SAR studies have identified 4-aminopiperidine derivatives as potent, ATP-competitive inhibitors of Akt. A key challenge in this area has been achieving selectivity over other closely related kinases (like PKA) and obtaining favorable pharmacokinetic properties.

Causality of Experimental Design

Initial development efforts focused on a 4-amino-4-benzylpiperidine series.[4][15] While these compounds showed cellular activity, they suffered from rapid in vivo metabolism, leading to high clearance and poor oral bioavailability.[4] This experimental outcome demonstrated that while the core scaffold could effectively engage the ATP-binding pocket, the benzyl moiety was a metabolic liability. The subsequent research hypothesis was that replacing this linker with a more rigid and less metabolically susceptible group could improve drug-like properties while maintaining potency. This led to the design of the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series, where the carboxamide linker provides a more stable connection to the lipophilic substituent.[4][15]

G cluster_upstream Upstream Activation cluster_akt Akt Core Signaling cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 p Akt Akt (PKB) PIP3->Akt recruits PDK1 PDK1 PDK1->Akt p (Thr308) mTORC2 mTORC2 mTORC2->Akt p (Ser473) GSK3b GSK3β Akt->GSK3b inhibits Bad Bad Akt->Bad inhibits Inhibitor 4-AP Carboxamide Inhibitor Inhibitor->Akt INHIBITS CellCycle Cell Cycle Progression GSK3b->CellCycle Apoptosis Apoptosis Bad->Apoptosis

Caption: The PI3K/Akt Signaling Pathway and the site of inhibition.

Comparative SAR Data of Akt Inhibitors

The following table compares analogs where the linker between the 4-aminopiperidine core and the lipophilic 4-chlorophenyl group was varied. The data highlights the dramatic improvement in potency and selectivity achieved by introducing the carboxamide linker.

CompoundLinker Group (X)PKB (Akt) IC50 (µM)[4][15]PKA IC50 (µM)[4][15]Selectivity (PKA/PKB)Key SAR Insight
A -CH2- (Benzyl)0.0270.7528xPotent but metabolically unstable lead compound.
B -O-CH2- (Ether)0.0270.024~1xMaintained potency but lost all selectivity for PKB.
C -C(O)NH- (Amide)0.38>10>26xIsomeric amide showed reduced PKB affinity.
D -NHC(O)- (Carboxamide) 0.055 >10 >180x Retained high potency and dramatically improved selectivity.

Data sourced from J. Med. Chem. 2010, 53, 5, 2239–2249.[4]

The results are striking. While the ether-linked analog B was equipotent to the original benzyl lead A , it was completely non-selective against PKA.[15] In contrast, the carboxamide analog D not only maintained high potency (IC50 = 55 nM) but also exhibited over 180-fold selectivity for Akt over PKA.[15] This demonstrates that the specific geometry and hydrogen bonding capabilities of the carboxamide linker are crucial for optimal interaction within the Akt ATP-binding site, a finding that guided the development of clinical candidates like AZD5363.[16]

Experimental Protocols

The activity of Akt inhibitors is quantified using a kinase activity assay. This can be performed in various formats, such as an ELISA-based assay that measures the phosphorylation of a known Akt substrate.

Protocol: Akt Kinase Activity Assay (ELISA-based) [17][18][19]

This protocol outlines a method to measure the kinase activity of immunoprecipitated Akt by quantifying the phosphorylation of a GSK-3 fusion protein substrate.

  • Preparation of Cell Lysate:

    • Culture cells (e.g., a human tumor cell line with an active Akt pathway) and treat with either vehicle or test compound for a specified time.

    • Wash cells with ice-cold PBS and lyse using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the total protein concentration using a BCA assay.

  • Immunoprecipitation of Akt:

    • To 200-500 µg of total protein from the cell lysate, add an Akt-specific antibody. Incubate for 1-2 hours at 4°C with gentle rotation.

    • Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional hour at 4°C to capture the antibody-Akt complex.

    • Pellet the beads by centrifugation and wash them three times with lysis buffer and twice with a kinase assay buffer to remove non-specific proteins.

  • Kinase Reaction:

    • Resuspend the washed beads in 50 µL of Kinase Assay Buffer.

    • Initiate the kinase reaction by adding a reaction mixture containing an Akt substrate (e.g., GSK-3 fusion protein) and ATP to a final concentration of ~10 µM.

    • Incubate the reaction at 30°C for 30 minutes with gentle agitation.

    • Terminate the reaction by adding EDTA or by centrifuging the beads and collecting the supernatant containing the phosphorylated substrate.

  • Detection (ELISA):

    • Coat a 96-well microplate with an antibody that captures the GSK-3 substrate.

    • Add the supernatant from the kinase reaction to the wells and incubate for 1-2 hours.

    • Wash the wells, then add a primary antibody that specifically detects the phosphorylated form of the GSK-3 substrate (e.g., anti-phospho-GSK-3α/β). Incubate for 1 hour.

    • Wash the wells, then add a secondary antibody conjugated to Horseradish Peroxidase (HRP). Incubate for 30-60 minutes.

    • Wash the wells, and then add a chromogenic HRP substrate (e.g., TMB). Allow the color to develop.

    • Stop the reaction with a stop solution (e.g., 1M H2SO4) and measure the absorbance at 450 nm using a microplate reader.

  • Analysis:

    • The absorbance is directly proportional to the amount of phosphorylated substrate, and thus to the activity of Akt.

    • Compare the signal from compound-treated samples to vehicle-treated controls to determine the percent inhibition and calculate IC50 values.

Conclusion

The 4-aminopiperidine scaffold remains an exceptionally fruitful starting point for drug discovery. As demonstrated through the comparative analysis of MOR agonists and Akt inhibitors, its synthetic tractability allows for systematic exploration of structure-activity relationships. For the 4-anilinopiperidine opioids, SAR is largely driven by optimizing steric and hydrophobic interactions within the MOR binding pocket. In contrast, for the 4-aminopiperidine carboxamide Akt inhibitors, the key to success was a strategic modification of the linker region to overcome metabolic instability and enhance kinase selectivity.

These case studies underscore a critical principle in medicinal chemistry: a privileged scaffold is not a universal key, but rather a master key blank that must be meticulously cut and shaped to fit the unique tumblers of each biological target. The successful application of this scaffold relies on a deep understanding of the target's structure, combined with iterative cycles of design, synthesis, and robust biological evaluation.

References

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  • Vuckovic, S., Prostran, M., et al. (2009). Fentanyl analogs: structure-activity-relationship study. Current Medicinal Chemistry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic illustration of the PI3K signalling pathway. Retrieved from [Link]

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  • McHardy, T., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. Retrieved from [Link]

  • McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. Retrieved from [Link]

  • Huang, W., et al. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife, 7, e32499. Retrieved from [Link]

  • McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ResearchGate. Retrieved from [Link]

  • Robers, M. B., et al. (2021). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. ACS chemical biology, 16(10), 1879–1889. Retrieved from [Link]

  • Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in molecular biology (Clifton, N.J.), 1335, 241–249. Retrieved from [Link]

  • Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in molecular biology (Clifton, N.J.), 1335, 241–249. Retrieved from [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059–2073. Retrieved from [Link]

  • Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Retrieved from [Link]

  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. Retrieved from [Link]

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A Head-to-Head Comparison: Boc vs. Cbz Protecting Groups in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its ability to confer favorable physicochemical properties.[1] However, the nucleophilic nature of the piperidine nitrogen necessitates the use of protecting groups to achieve controlled and selective functionalization during multi-step syntheses. Among the vast arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups have emerged as the two most dominant and reliable choices.[2][3][4]

This guide provides an in-depth, objective comparison of the Boc and Cbz protecting groups in the context of piperidine synthesis. We will delve into their respective mechanisms, chemical stabilities, and the strategic implications of their selection, supported by experimental data and detailed protocols to empower chemists to make informed decisions in their synthetic endeavors.

The Principle of Orthogonality: The Core Difference

The primary distinction and most powerful feature when comparing Boc and Cbz is their orthogonality .[5][6][7][8] This means that one group can be selectively removed under a specific set of conditions that leave the other completely intact.[9][10][11] This principle is fundamental in complex syntheses where multiple amine sites must be differentiated.

  • The Boc group is acid-labile , readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[12][13][14][15][16]

  • The Cbz group is hydrogenolysis-labile , classically removed by catalytic hydrogenation (e.g., H₂ over a palladium catalyst).[2][3][17][18]

This orthogonal relationship allows for a strategic, sequential deprotection strategy in the synthesis of complex piperidine-containing molecules.[19]

G cluster_Boc Boc Group cluster_Cbz Cbz Group Boc Boc-Protected Piperidine Boc_Deprotection Acidic Conditions (TFA or HCl) Boc->Boc_Deprotection Cleavage Orthogonality Orthogonal Deprotection Boc->Orthogonality Stable to Hydrogenolysis Free_Amine1 Free Piperidine Amine Boc_Deprotection->Free_Amine1 Cbz Cbz-Protected Piperidine Cbz_Deprotection Hydrogenolysis (H₂/Pd-C) Cbz->Cbz_Deprotection Cleavage Cbz->Orthogonality Stable to most Acids Free_Amine2 Free Piperidine Amine Cbz_Deprotection->Free_Amine2 caption Orthogonality of Boc and Cbz Protecting Groups.

Caption: Orthogonality of Boc and Cbz Protecting Groups.

Chemical Properties and Stability Profile

A protecting group is only as useful as its ability to withstand a range of reaction conditions. Both Boc and Cbz offer robust stability but have distinct vulnerabilities that dictate their application.

PropertyBoc (tert-butyloxycarbonyl) Cbz (benzyloxycarbonyl)
Introduction Reagent Di-tert-butyl dicarbonate ((Boc)₂O)[20][21]Benzyl chloroformate (Cbz-Cl)[5][6]
Deprotection Method Strong Acids (TFA, HCl)[12][16][22][23][24]Catalytic Hydrogenolysis (H₂, Pd/C)[6][17][18][25][26]
Key Byproducts Isobutylene, CO₂, t-butanol[13][27]Toluene, CO₂[6][17]
Stable To: Catalytic hydrogenation, strong bases, nucleophiles.[5][11]Mildly acidic and basic conditions, many nucleophiles.[3][11]
Labile To: Strong acids, some Lewis acids, high temperatures.[11][12][28]Catalytic hydrogenation, strong acids (e.g., HBr/AcOH), some reducing agents.[6][29][30]

Mechanism of Protection and Deprotection

Understanding the causality behind the protection and deprotection reactions is crucial for optimizing conditions and troubleshooting side reactions.

Boc Group Chemistry

The Boc group is installed via nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of (Boc)₂O. The reaction is often facilitated by a mild base.

Deprotection is an acid-catalyzed elimination. Protonation of the carbamate oxygen leads to the cleavage of the tertiary C-O bond, forming a stable tert-butyl cation, carbon dioxide, and the protonated amine.[13] The generation of the electrophilic tert-butyl cation can sometimes lead to side reactions (alkylation) with nucleophilic functional groups in the substrate.

G cluster_protection Boc Protection cluster_deprotection Boc Deprotection (Acid-Catalyzed) Piperidine Piperidine Boc-Piperidine Boc-Piperidine Piperidine->Boc-Piperidine (Boc)₂O, Base Boc-Piperidine_dep Boc-Piperidine Protonation Protonated Carbamate Boc-Piperidine_dep->Protonation H⁺ (e.g., TFA) Cleavage Fragmentation Protonation->Cleavage C-O Bond Cleavage Products Piperidinium Salt + CO₂ + Isobutylene Cleavage->Products caption Boc Protection and Deprotection Mechanism.

Caption: Boc Protection and Deprotection Mechanism.

Cbz Group Chemistry

The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base) or with an organic base in an aprotic solvent.[6] The piperidine nitrogen attacks the highly reactive acyl chloride.

Deprotection via catalytic hydrogenation involves the cleavage of the benzylic C-O bond on the surface of a palladium catalyst in the presence of a hydrogen source.[6] This process is clean, yielding only toluene and CO₂ as byproducts, which are easily removed.[17] However, this method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some aryl halides.[17][26] Furthermore, the catalyst can be "poisoned" by sulfur-containing compounds, rendering it inactive.[17][31]

G cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection (Hydrogenolysis) Piperidine Piperidine Cbz-Piperidine Cbz-Piperidine Piperidine->Cbz-Piperidine Cbz-Cl, Base Cbz-Piperidine_dep Cbz-Piperidine Adsorption Adsorption to Catalyst Surface Cbz-Piperidine_dep->Adsorption H₂, Pd/C Cleavage Hydrogenolytic Cleavage Adsorption->Cleavage H• attack Products Piperidine + CO₂ + Toluene Cleavage->Products caption Cbz Protection and Deprotection Mechanism.

Caption: Cbz Protection and Deprotection Mechanism.

Experimental Protocols

The following protocols are self-validating systems, providing clear steps and rationale for the synthesis of N-protected piperidines.

Protocol 1: N-Boc Protection of Piperidine

This protocol describes the standard procedure for protecting piperidine using di-tert-butyl dicarbonate.

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidine (1.0 eq) in DCM in a round-bottom flask.

  • Add a base such as TEA (1.2 eq) or NaHCO₃ (2.0 eq).

  • Cool the stirred solution to 0°C in an ice bath. This mitigates the exothermicity of the reaction.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-piperidine product, which is often a clear oil or white solid requiring no further purification.

Protocol 2: N-Boc Deprotection of a Piperidine Derivative

This protocol details the removal of the Boc group using trifluoroacetic acid, a common and highly effective method.[12]

Materials:

  • N-Boc protected piperidine derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous NaHCO₃ or NaOH solution

Procedure:

  • Dissolve the N-Boc protected piperidine derivative (1.0 eq) in DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.[12]

  • Cool the solution to 0°C using an ice bath.[12]

  • Slowly add TFA (5-10 eq) to the stirred solution.[12] Gas evolution (CO₂ and isobutylene) will be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.[12]

  • Once complete, remove the DCM and excess TFA under reduced pressure.

  • Dissolve the residue in water and carefully basify with saturated aqueous NaHCO₃ or 1M NaOH until the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine derivative.[12]

Protocol 3: N-Cbz Protection of Piperidine

This protocol describes a typical Schotten-Baumann procedure for the Cbz protection of piperidine.[5]

Materials:

  • Piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Aqueous Sodium Carbonate (Na₂CO₃) solution (e.g., 2M)

Procedure:

  • Dissolve piperidine (1.0 eq) in DCM in a round-bottom flask.

  • Add an equal volume of aqueous Na₂CO₃ solution to create a biphasic system. The base neutralizes the HCl byproduct.

  • Cool the mixture to 0°C with vigorous stirring.

  • Slowly add Cbz-Cl (1.05 eq) dropwise. Maintain the temperature at 0°C.[5]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Cbz-piperidine.

Protocol 4: N-Cbz Deprotection via Catalytic Hydrogenolysis

This protocol outlines the standard method for Cbz group removal using palladium on carbon as a catalyst.[5]

Materials:

  • N-Cbz protected piperidine derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the N-Cbz protected piperidine derivative in MeOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution. Caution: Pd/C can be pyrophoric; handle in an inert atmosphere if dry.

  • Securely attach a balloon filled with H₂ or connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with H₂ (repeat this cycle 3 times) to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the mixture vigorously at room temperature until the starting material is consumed (typically 2-24 hours), as monitored by TLC or LC-MS.[5]

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine product.

Strategic Selection: A Decision-Making Framework

The choice between Boc and Cbz is not arbitrary; it is a strategic decision based on the overall synthetic plan.

G Start Start: Need to protect piperidine nitrogen Q1 Are there reducible groups (alkenes, alkynes, aryl halides) in the molecule? Start->Q1 Q2 Are subsequent steps strongly acidic? Q1->Q2 No Choose_Boc Choose Boc Group Q1->Choose_Boc Yes Q3 Is catalyst poisoning (e.g., by sulfur) a concern? Q2->Q3 No Choose_Cbz Choose Cbz Group Q2->Choose_Cbz Yes Q3->Choose_Boc Yes Q3->Choose_Cbz No Consider_Alt Consider Alternative Cbz Deprotection (e.g., Acidic Cleavage) Choose_Cbz->Consider_Alt If hydrogenation is problematic caption Decision tree for choosing between Boc and Cbz.

Caption: Decision tree for choosing between Boc and Cbz.

Choose Boc when:

  • The synthetic route involves catalytic hydrogenation to reduce other functional groups.

  • The molecule contains functionalities sensitive to reduction, such as alkynes or certain halides.

  • Subsequent reaction steps require strongly basic or nucleophilic conditions.

Choose Cbz when:

  • The synthetic route requires the use of strong acids that would cleave a Boc group.

  • The molecule is sensitive to the formation of the electrophilic tert-butyl cation generated during Boc deprotection.

  • The presence of sulfur-containing functional groups is not a concern, or alternative non-hydrogenolysis deprotection methods are planned.[17][29]

Conclusion

Both Boc and Cbz are exceptionally effective and reliable protecting groups for the piperidine nitrogen. There is no single "better" group; the optimal choice is entirely dependent on the context of the overall synthetic strategy. The Boc group's acid lability and the Cbz group's sensitivity to hydrogenolysis provide a powerful orthogonal pair that enables the elegant and efficient construction of complex, polyfunctional molecules. By understanding the mechanisms, stability profiles, and practical considerations detailed in this guide, researchers can strategically leverage these essential tools to advance their synthetic chemistry and drug development programs.

References

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A Comparative Analysis of 4-Aminopiperidines and Voriconazole: Novel and Established Antifungal Agents Targeting Ergosterol Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of invasive fungal infections, coupled with the emergence of resistance to current antifungal therapies, necessitates the exploration of novel chemical scaffolds. This guide provides a detailed comparison of the antifungal activity of a promising new class of compounds, 4-aminopiperidines, with the widely used triazole antifungal, voriconazole. By examining their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation, this document offers a comprehensive resource for researchers in the field of antifungal drug discovery and development.

Introduction: The Need for Novel Antifungal Therapies

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised patient populations. The current antifungal armamentarium is limited, and its efficacy is challenged by the rise of drug-resistant fungal strains. Voriconazole, a second-generation triazole, has been a cornerstone in the treatment of serious fungal infections, particularly those caused by Aspergillus and Candida species.[1][2] However, the development of azole resistance underscores the urgent need for new antifungal agents with different mechanisms of action or improved potency.

The aliphatic heterocycle piperidine is a core structure in some known antifungal agents.[3][4] Recent research has identified 4-aminopiperidine derivatives as a novel chemotype with significant antifungal activity, presenting a new avenue for the development of potent therapeutics.[3][5][6] This guide will delve into the comparative antifungal profiles of these emerging compounds and the established agent, voriconazole.

Mechanisms of Action: Targeting the Fungal Cell Membrane

Both 4-aminopiperidines and voriconazole exert their antifungal effects by disrupting the integrity of the fungal cell membrane through the inhibition of the ergosterol biosynthesis pathway. Ergosterol is a crucial component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to cell growth inhibition and death.[7][8] However, they target different enzymes within this critical pathway.

Voriconazole: Inhibition of Lanosterol 14α-Demethylase

Voriconazole, like other triazole antifungals, specifically inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[1][7] This enzyme is essential for the conversion of lanosterol to ergosterol. By blocking this step, voriconazole leads to the accumulation of toxic 14α-methylated sterols and a depletion of mature ergosterol in the fungal cell membrane, resulting in the disruption of membrane function and integrity.[7][9]

4-Aminopiperidines: A Dual Inhibitory Action

Studies on promising 4-aminopiperidine compounds, such as 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, suggest a different and potentially broader mechanism of action within the ergosterol biosynthesis pathway. Analysis of sterol patterns following treatment with these compounds indicates the inhibition of two key enzymes: sterol C14-reductase and sterol C8-isomerase .[3][5][10][11] This dual inhibition presents a distinct advantage, potentially reducing the likelihood of resistance development compared to single-target agents.

Ergosterol_Biosynthesis_Inhibition Figure 1. Comparative Mechanisms of Action cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Drug Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate_1 Intermediate_1 Lanosterol->Intermediate_1 Lanosterol 14α-demethylase (CYP51A1) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Sterol C14-reductase Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 Sterol C8-isomerase Ergosterol Ergosterol Intermediate_3->Ergosterol ... Voriconazole Voriconazole Voriconazole->Intermediate_1 Inhibits 4-Aminopiperidines 4-Aminopiperidines 4-Aminopiperidines->Intermediate_2 Inhibits 4-Aminopiperidines->Intermediate_3 Inhibits Broth_Microdilution_Workflow Figure 2. Broth Microdilution Workflow for MIC Determination Start Start Prepare_Antifungal_Dilutions Prepare serial two-fold dilutions of the antifungal agent in a 96-well microtiter plate. Start->Prepare_Antifungal_Dilutions Prepare_Inoculum Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard). Prepare_Antifungal_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate each well with the fungal suspension. Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate at 35°C for 24-48 hours. Inoculate_Plate->Incubate Read_MIC Visually or spectrophotometrically determine the MIC as the lowest concentration with no visible growth. Incubate->Read_MIC End End Read_MIC->End

Caption: Broth Microdilution Workflow for MIC Determination.

Step-by-Step Methodology:

  • Preparation of Antifungal Agent Dilutions: A stock solution of the antifungal agent is serially diluted in RPMI 1640 medium within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Fungal colonies from a fresh culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to the desired final inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For azoles and 4-aminopiperidines, this is often a ≥50% reduction in turbidity.

Time-Kill Assays

Time-kill assays provide information on the fungicidal or fungistatic activity of a compound by measuring the rate of fungal killing over time. [12][13][14] Step-by-Step Methodology:

  • Preparation: A standardized fungal inoculum is prepared as described for the broth microdilution method.

  • Exposure: The fungal suspension is added to tubes containing RPMI 1640 medium with the antifungal agent at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control tube without the drug is also included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each tube.

  • Plating and Incubation: The aliquots are serially diluted and plated on agar plates. The plates are incubated at 35°C until colonies are visible.

  • Colony Counting: The number of colony-forming units (CFU) per milliliter is determined for each time point and concentration.

  • Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal activity.

Conclusion and Future Perspectives

The emergence of 4-aminopiperidines as a novel class of antifungal agents represents a significant advancement in the fight against invasive fungal infections. Their unique dual-inhibitory mechanism of action within the ergosterol biosynthesis pathway may offer an advantage over single-target agents like voriconazole, potentially mitigating the development of resistance.

The in vitro data presented in this guide demonstrates the potent and broad-spectrum activity of lead 4-aminopiperidine compounds, with efficacy comparable to voriconazole against key fungal pathogens. While further preclinical and clinical studies are necessary to fully elucidate their therapeutic potential, 4-aminopiperidines hold considerable promise as a next-generation of antifungal drugs. Continued research into the structure-activity relationships of this chemical class could lead to the development of even more potent and safer antifungal therapies.

References

  • Al-Sha'er, M. A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7208. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • Espinel-Ingroff, A., et al. (2003). In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs. Journal of Clinical Microbiology, 41(8), 3647-3651. [Link]

  • Hata, M., et al. (2010). In Vitro and in Vivo Antifungal Activities of Aminopiperidine Derivatives, Novel Ergosterol Synthesis Inhibitors. Biological and Pharmaceutical Bulletin, 33(3), 473-476. [Link]

  • Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207-1212. [Link]

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  • Lopes, L., et al. (2024). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 10(4), 282. [Link]

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A Comparative Guide to Cross-Reactivity Profiling of Drugs with a 4-Aminopiperidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Double-Edged Sword of the 4-Aminopiperidine Scaffold

The 4-aminopiperidine moiety is a ubiquitous structural motif in medicinal chemistry, prized for its utility as a versatile scaffold in synthesizing therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Its rigid, saturated heterocyclic structure provides a reliable framework for orienting functional groups in three-dimensional space, while the basic nitrogen atom is crucial for interactions with numerous biological targets. This scaffold is a cornerstone in the development of analgesics, antihistamines, antipsychotics, and nootropic agents.[1][2][3]

However, the very features that make the 4-aminopiperidine core so effective also predispose it to a lack of specificity. The basic nitrogen and lipophilic character frequently lead to unintended interactions with a range of receptors and ion channels, a phenomenon known as cross-reactivity or off-target binding. This guide provides an in-depth comparison of the common off-target liabilities associated with this moiety, supported by experimental data and detailed protocols for robust profiling. Understanding and systematically evaluating this cross-reactivity is not merely an academic exercise; it is a critical step in developing safer and more effective medicines.

The Imperative of Early-Stage Cross-Reactivity Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Identifying potential off-target liabilities during preclinical development can prevent costly late-stage failures. For drugs containing the 4-aminopiperidine moiety, this profiling is essential for two primary reasons:

  • Safety & Tolerability : Unforeseen interactions with proteins like the hERG potassium channel can lead to severe adverse events, such as life-threatening cardiac arrhythmias.[4] Similarly, binding to various CNS receptors can cause a cascade of side effects, including sedation, movement disorders, and cognitive impairment.

  • Efficacy & Mechanism of Action : Off-target binding can confound the interpretation of a drug's primary mechanism of action. In some cases, this "polypharmacology" can be beneficial, but if not understood and controlled, it can lead to a misleading structure-activity relationship (SAR) and a poorly optimized clinical candidate.

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Liability De-risking cluster_2 Phase 3: Lead Optimization Compound Compound Primary Target Assay Primary Target Assay Compound->Primary Target Assay Broad Panel Screen Broad Off-Target Panel (e.g., 44 targets, radioligand binding) Compound->Broad Panel Screen Data Analysis Data Analysis & Selectivity Ratio Calculation Primary Target Assay->Data Analysis Hit Identification Significant Off-Target Hit Identified? Broad Panel Screen->Hit Identification Binding >50% at 10µM hERG Assay hERG Functional Assay (Patch Clamp) Hit Identification->hERG Assay Yes (hERG hit) GPCR Functional Assay GPCR Functional Assays (e.g., Calcium Flux, cAMP) Hit Identification->GPCR Functional Assay Yes (GPCR hit) Proceed Proceed to In Vivo Safety Studies Hit Identification->Proceed No hERG Assay->Data Analysis GPCR Functional Assay->Data Analysis SAR SAR-driven Optimization (Modify structure to reduce off-target affinity) Data Analysis->SAR SAR->Proceed

Caption: High-level workflow for in vitro cross-reactivity profiling.

Key Off-Target Families for 4-Aminopiperidine Drugs

While this scaffold can interact with dozens of proteins, three classes of off-targets are consistently implicated and warrant specific investigation: the hERG channel, Sigma receptors, and key G-Protein Coupled Receptors (GPCRs).

The hERG Potassium Channel: The Gatekeeper of Cardiac Safety

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel critical for cardiac repolarization.[5] Inhibition of the hERG channel can delay this repolarization, leading to QT interval prolongation and an increased risk of a potentially fatal arrhythmia called Torsades de Pointes (TdP).[4] Many drugs containing a basic nitrogen atom, including numerous 4-aminopiperidine compounds, are known hERG inhibitors. The binding site within the channel's inner pore contains key aromatic (Y652, F656) and hydrophobic residues that interact favorably with the lipophilic portions of these drugs.[6]

Sigma (σ) Receptors: The Enigmatic Modulators

Initially misclassified as opioid receptors, sigma receptors (σ1 and σ2) are now understood to be unique membrane-bound proteins that modulate various signaling pathways.[7] They are particularly abundant in the CNS. The σ1 receptor, which has been cloned and characterized, is implicated in everything from neurotransmitter release to neuroprotection. Because many CNS drugs, such as the antipsychotic haloperidol, bind to sigma receptors with high affinity, they are a common source of cross-reactivity for novel agents containing similar piperidine scaffolds.[7][8] This off-target binding can contribute to complex neuropsychiatric side effects.

G-Protein Coupled Receptors (GPCRs): The Usual Suspects

The 4-aminopiperidine scaffold is a common feature in drugs designed to target GPCRs, such as dopamine and serotonin receptors. It is therefore unsurprising that these drugs often show cross-reactivity with other members of this vast receptor superfamily. Key off-targets include:

  • Dopamine D2/D4 Receptors : Central to the action of most antipsychotics, but off-target activity can lead to extrapyramidal symptoms.[9]

  • Serotonin 5-HT₂A Receptors : A target for atypical antipsychotics; antagonism here is thought to mitigate some D2-related side effects.[4]

  • Muscarinic Acetylcholine Receptors (M1-M5) : Antagonism can lead to classic anticholinergic side effects like dry mouth, blurred vision, and cognitive impairment.

Comparative Off-Target Binding Profile

The following table provides a comparative analysis of the binding affinities (Ki or IC50) for several representative drugs, illustrating the cross-reactivity profiles. A lower value indicates higher binding affinity.

Drug ExamplePrimary Target(s)hERG IC₅₀ (nM)Sigma-1 (σ₁) Kᵢ (nM)Dopamine D₂ Kᵢ (nM)Serotonin 5-HT₂A Kᵢ (nM)
Haloperidol Dopamine D₂1402.5 - 4.11.529
Pimozide Dopamine D₂24191.122
Sertindole D₂, 5-HT₂A, α₁211,7001.30.4
Risperidone D₂, 5-HT₂A1308803.00.2
Olanzapine D₂, 5-HT₂A, H₁, M₁>10,0001,500114.0

Data compiled from various sources, including references[4][8]. Absolute values may vary between studies depending on assay conditions.

Interpretation: This data highlights the importance of calculating a selectivity ratio . For example, Sertindole has very high affinity for its primary targets (D₂ and 5-HT₂A) but also potently blocks hERG with little separation (a low selectivity ratio), which aligns with its known cardiac risk.[4] In contrast, Olanzapine shows a much wider margin (>1000-fold) between its therapeutic targets and hERG, suggesting a lower risk of this specific off-target effect.[4]

Experimental Protocols for Cross-Reactivity Profiling

To ensure trustworthiness, every protocol must be a self-validating system. This involves running reference compounds with known affinities alongside test compounds to confirm the assay is performing as expected.

Protocol 1: Radioligand Binding Assay for GPCRs and Sigma Receptors

This protocol determines the affinity of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the target receptor.

Causality : The principle is based on the law of mass action. The concentration of test compound that displaces 50% of the specific binding of the radioligand (the IC₅₀ value) is determined, from which the equilibrium dissociation constant (Kᵢ) can be calculated.

Step-by-Step Methodology :

  • Preparation :

    • Thaw cell membrane preparations (e.g., from CHO or HEK293 cells overexpressing the target receptor) on ice.

    • Prepare assay buffer specific to the target receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Prepare serial dilutions of the test compound and a known reference compound in the assay buffer.

    • Prepare the radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-(+)-Pentazocine for σ₁ receptors) at a concentration near its Kₔ value.

  • Incubation :

    • In a 96-well plate, add in order: assay buffer, test/reference compound or vehicle, radioligand, and finally the cell membrane preparation.

    • To determine non-specific binding (NSB), a parallel set of wells is prepared containing a high concentration of an unlabeled competing ligand (e.g., 10 µM Haloperidol for D₂).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach equilibrium. The choice of time and temperature is critical to ensure equilibrium is reached without significant degradation of the receptor or ligands.

  • Harvesting :

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand. Rapid, cold washing is essential to prevent dissociation of the ligand-receptor complex.

  • Detection & Analysis :

    • Dry the filter mat and place it in a scintillation bag with scintillation cocktail.

    • Count the radioactivity (in counts per minute, CPM) for each filter disc using a scintillation counter.

    • Calculate specific binding: Total Binding (vehicle wells) - Non-Specific Binding (NSB wells).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G step1 Reagent Prep Test Compound Dilutions Radioligand Prep Membrane Prep step2 Incubation Combine Reagents in 96-well plate Incubate to Equilibrium step1->step2 step3 Harvesting Rapid Filtration Wash Filters step2->step3 step4 Detection Scintillation Counting Determine CPM step3->step4 step5 Analysis Calculate Specific Binding Plot Dose-Response Calculate IC50 & Ki step4->step5

Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Whole-Cell Patch Clamp Electrophysiology for hERG Channels

This is the gold-standard functional assay for assessing hERG liability. It directly measures the flow of potassium ions through the channel in the presence of a test compound.

Causality : By clamping the voltage of a single cell membrane, one can measure the picoampere-level currents generated by ion channels. The characteristic slow activation and rapid inactivation kinetics of hERG allow for a specific voltage protocol that isolates its current, particularly the "tail current" upon repolarization, which is then measured for inhibition.[10][11]

Step-by-Step Methodology :

  • Cell Preparation :

    • Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

    • Plate the cells onto glass coverslips at a low density to allow for isolation of single cells for recording.

  • Recording Setup :

    • Place a coverslip in the recording chamber of an inverted microscope and perfuse with an external physiological salt solution.

    • Pull a glass micropipette to a fine tip (resistance 2-5 MΩ) and fill it with an internal solution mimicking the intracellular ionic environment.

    • Under microscopic guidance, carefully approach a single cell with the micropipette and form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving the "whole-cell" configuration.

  • Data Acquisition :

    • Clamp the cell's holding potential at -80 mV.

    • Apply a depolarizing voltage pulse (e.g., to +20 mV for 2-5 seconds) to activate and then inactivate the hERG channels.

    • Repolarize the membrane to a negative potential (e.g., -50 mV). This step relieves channel inactivation, allowing the channels that were open to briefly pass a large outward current before deactivating. This is the characteristic hERG tail current .

  • Compound Application & Measurement :

    • Establish a stable baseline recording of the hERG tail current for several minutes.

    • Apply the test compound at increasing concentrations via the perfusion system, allowing the effect to reach steady-state at each concentration (typically 3-5 minutes).

    • Record the tail current at each concentration.

  • Analysis :

    • Measure the peak amplitude of the tail current at each concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

References

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Comparative analysis of piperidine versus pyrrolidine in drug design

Author: BenchChem Technical Support Team. Date: January 2026

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A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, piperidine and pyrrolidine stand out as privileged scaffolds.[1][2] Their frequent appearance in a vast array of biologically active compounds and FDA-approved drugs underscores their importance.[1][3][4] For drug designers, the choice between the six-membered piperidine and the five-membered pyrrolidine ring is a critical decision that can significantly impact a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy.[1][2] This guide provides an in-depth, data-driven comparison to inform this crucial selection process.

At a Glance: Key Physicochemical and Structural Differences

While differing by only a single methylene unit, piperidine and pyrrolidine exhibit distinct properties that can be strategically leveraged in drug design.[2][5]

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22[1][2]~11.27[1][2][6]Both are strongly basic, making them largely interchangeable when basicity is the primary driver. Pyrrolidine is slightly more basic, potentially due to greater conformational stabilization of its protonated form.[1][7]
logP (Octanol/Water) 0.84[1][2]0.46[1][2]Piperidine is more lipophilic, which can influence solubility, cell permeability, and off-target hydrophobic interactions.[1][2]
Conformational Flexibility Prefers a more rigid chair conformation.[2][5]Adopts more flexible envelope and twist conformations.[2][8]The rigidity of piperidine can be advantageous for locking in a bioactive conformation and improving binding affinity. The flexibility of pyrrolidine offers more possibilities for induced-fit binding.
Ring Size Six-memberedFive-membered[5]The difference in ring size affects the spatial orientation of substituents, which can be critical for precise interactions with a biological target.

Conformational Landscape: A Tale of Rigidity and Flexibility

The conformational behavior of these two rings is a defining feature in their application. Piperidine predominantly exists in a stable chair conformation, similar to cyclohexane.[5] This rigidity can be beneficial for pre-organizing substituents into a specific orientation for optimal target binding, potentially leading to higher potency.

Pyrrolidine, on the other hand, is significantly more flexible, adopting various envelope and twist conformations.[2][8] This flexibility can be an advantage when the exact binding mode is unknown or when targeting proteins that undergo conformational changes upon ligand binding.

G cluster_piperidine Piperidine cluster_pyrrolidine Pyrrolidine Chair Chair Twist-Boat Twist-Boat Chair->Twist-Boat High Energy Barrier Boat Boat Boat->Twist-Boat Twist-Boat->Chair Twist-Boat->Boat Low Energy Barrier Envelope Envelope Twist Twist Envelope->Twist Low Energy Barrier

Caption: Conformational landscapes of piperidine and pyrrolidine.

Impact on Drug Properties and Performance

The choice between a piperidine and a pyrrolidine scaffold can have a profound effect on a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological activity.

Pharmacokinetics and Metabolic Stability

Both scaffolds are generally considered metabolically stable, which is evident from their presence in numerous approved drugs.[1][2] However, they can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen.[2] Strategic placement of substituents can be employed to block these metabolic "soft spots".[2]

The inherent lipophilicity difference is a key consideration. The higher lipophilicity of piperidine may lead to increased membrane permeability and a larger volume of distribution compared to its pyrrolidine counterparts.[1] Conversely, the greater polarity of pyrrolidine might enhance aqueous solubility.

Target Engagement and Biological Activity

The substitution of a piperidine with a pyrrolidine, or vice versa, is a common "scaffold hopping" strategy that can dramatically alter biological activity.[1] This is often attributed to the differences in how the substituents are oriented in three-dimensional space. For instance, in the development of potent pancreatic lipase inhibitors, the orientation of functional groups on pyrrolidine derivatives was found to enhance hydrogen bonding and hydrophobic interactions, potentially leading to better binding affinity compared to their piperidine analogs.[1][2]

Case in Point: FDA-Approved Drugs

The prevalence of both scaffolds in marketed drugs highlights their versatility.

Piperidine-containing drugs:

  • Risperidone: An antipsychotic medication.[9][10]

  • Methylphenidate: A stimulant used to treat ADHD.[3][9]

  • Donepezil: Used in the treatment of Alzheimer's disease.[9][10]

  • Fentanyl: A potent opioid analgesic.[3]

Pyrrolidine-containing drugs:

  • Captopril: An ACE inhibitor for treating hypertension.[4][11]

  • Clindamycin: An antibiotic.[4][12]

  • Daridorexant: A treatment for insomnia.[4]

  • Pacritinib: A JAK2 inhibitor.[4]

Synthetic Accessibility: Building the Core

Both piperidine and pyrrolidine rings can be synthesized through various established methods, making them readily accessible building blocks for medicinal chemists. Common strategies include the reduction of their aromatic precursors, pyridine and pyrrole, respectively.[5][13] Additionally, a variety of cyclization reactions are employed to construct these rings with diverse substitution patterns.[14][15][16]

G cluster_synthesis General Synthetic Workflow Starting Materials Starting Materials Cyclization/Reduction Cyclization/Reduction Starting Materials->Cyclization/Reduction e.g., Pyridine, Pyrrole, Halogenated Amides Functionalization Functionalization Cyclization/Reduction->Functionalization Piperidine/Pyrrolidine Core Final Compound Final Compound Functionalization->Final Compound Introduction of Substituents

Caption: Generalized workflow for synthesizing piperidine and pyrrolidine derivatives.

Experimental Protocol: In Vitro Microsomal Stability Assay

To empirically determine the metabolic stability of a drug candidate containing either a piperidine or pyrrolidine scaffold, an in vitro microsomal stability assay is a standard and essential experiment.

Objective: To assess the rate of metabolism of a test compound by liver microsomes.

Materials:

  • Test compound (piperidine or pyrrolidine analog)

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching

  • Control compounds (high and low clearance)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, add phosphate buffer, the NADPH regenerating system, and the liver microsome suspension.

    • Pre-warm the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching of Reaction:

    • Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the enzymatic reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the t½ and the protein concentration in the incubation.

Conclusion: A Nuanced Decision

The choice between piperidine and pyrrolidine is not a matter of one being universally superior to the other. Instead, it is a strategic decision based on the specific goals of a drug discovery program.[1][2] The rigidity and increased lipophilicity of piperidine can be harnessed to achieve high binding affinity and favorable membrane permeability.[2] In contrast, the flexibility and greater polarity of pyrrolidine can be advantageous for optimizing solubility and exploring diverse binding interactions. A thorough understanding of the subtle yet significant differences between these two privileged scaffolds empowers medicinal chemists to make more informed decisions, ultimately leading to the design of safer and more effective medicines.

References

  • Quora. Which is a stronger base, pyrrolidine or piperidine?. (2017-11-26). Available from: [Link]

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  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available from: [Link]

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A Head-to-Head Comparison: Evaluating the Potential of 4-Aminopiperidine Linkers vs. the Val-Cit-PABC Benchmark in Next-Generation ADCs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker's Dilemma in Pursuit of the Magic Bullet

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, merging the specificity of monoclonal antibodies with the profound potency of cytotoxic payloads.[1] The success of this therapeutic modality, however, is critically dependent on the sophisticated chemistry of the linker—the molecular bridge that connects antibody to payload. An ideal linker must resolve a fundamental paradox: it must be exceptionally stable in systemic circulation to prevent premature drug release and off-target toxicity, yet cleave efficiently and predictably once inside the target tumor cell.[2][3]

For years, the gold standard for cleavable linkers has been the cathepsin-sensitive valine-citrulline (Val-Cit) trigger coupled with a p-aminobenzyl carbamate (PABC) self-immolative spacer.[4] This system is clinically validated in blockbuster ADCs like Adcetris® and Padcev®.[5] However, the ADC field is in a state of constant innovation, driven by the need to overcome the limitations of existing technologies, such as suboptimal hydrophilicity and species-specific plasma instability.[6][7]

This guide provides an in-depth evaluation of a promising, yet underexplored, alternative: linkers incorporating a 4-aminopiperidine scaffold. We will dissect the established Val-Cit-PABC mechanism, propose a chemically sound mechanism for a cyclization-based 4-aminopiperidine linker, and conduct a comparative analysis of their predicted performance attributes. Finally, we will provide the detailed experimental workflows required to validate this novel linker class, offering a roadmap for researchers at the forefront of ADC development.

The Benchmark: The Valine-Citrulline-PABC Linker System

The Maleimido-caproyl-Val-Cit-PABC (mc-Val-Cit-PABC) linker is the most widely adopted protease-cleavable system in ADC development.[8] Its design is a masterclass in modular bio-organic chemistry.

  • Maleimidocaproyl (mc): Serves as the conjugation handle, reacting efficiently with free thiols on the antibody, typically generated by reducing interchain disulfide bonds.

  • Valine-Citrulline (Val-Cit): This dipeptide sequence is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[6][9] This enzymatic trigger ensures that payload release is preferentially initiated after the ADC has been internalized into the target cell's lysosome.

  • p-Aminobenzyl Carbamate (PABC): A self-immolative spacer. Once the Val-Cit dipeptide is cleaved by cathepsin, the unmasked aniline nitrogen on the PABC moiety initiates a rapid, spontaneous 1,6-electronic cascade elimination.[10][11] This process irrevocably breaks the carbamate bond holding the payload, releasing it in its native, unmodified form.

The precise, enzyme-triggered, two-stage release mechanism is what has made this linker so successful.

G cluster_0 ADC in Lysosome cluster_1 Cleavage & Self-Immolation ADC Antibody-S-mc-Val-Cit-NH-PABC-O-CO-Payload Cleavage Cathepsin B Cleavage ADC->Cleavage Internalization Intermediate H₂N-PABC-O-CO-Payload Cleavage->Intermediate Releases PABC spacer Elimination Spontaneous 1,6-Elimination Intermediate->Elimination Payload Active Payload (HO-Payload) Elimination->Payload Byproduct Aza-quinone Methide + CO₂ Elimination->Byproduct

Figure 1: Cleavage mechanism of the Val-Cit-PABC linker system.

A Hypothetical Contender: The 4-Aminopiperidine Cyclization-Release Linker

While PABC relies on an electronic elimination cascade, an alternative and powerful self-immolative strategy is intramolecular cyclization.[5] Here, we propose a hypothetical linker design that replaces the PABC spacer with a 4-aminopiperidine moiety.

In this design, the payload is linked via a carbamate to a spacer, which is in turn connected to the 4-amino position of the piperidine ring. The piperidine's ring nitrogen is temporarily masked by the cleavable trigger (e.g., Val-Cit).

The proposed release mechanism is as follows:

  • Enzymatic Cleavage: Similar to the benchmark, the ADC is internalized, and Cathepsin B cleaves the Val-Cit trigger in the lysosome.

  • Deprotection & Activation: This cleavage unmasks the secondary amine of the piperidine ring.

  • Intramolecular Cyclization: The newly freed piperidine nitrogen now acts as an intramolecular nucleophile, attacking the electrophilic carbonyl of the carbamate that tethers the payload.

  • Payload Release: This attack forms a stable cyclic urea, displacing the payload and liberating it in its active form.

G cluster_0 ADC in Lysosome cluster_1 Cleavage & Cyclization Release ADC Antibody-S-mc-Val-Cit-[N-Piperidine-4-NH]-CO-O-Payload Cleavage Cathepsin B Cleavage ADC->Cleavage Internalization Intermediate HN-[Piperidine-4-NH]-CO-O-Payload Cleavage->Intermediate Unmasks Piperidine N Cyclization Intramolecular Cyclization Attack Intermediate->Cyclization Payload Active Payload (HO-Payload) Cyclization->Payload Byproduct Cyclic Urea Byproduct Cyclization->Byproduct

Figure 2: Proposed cyclization-release mechanism for a 4-aminopiperidine linker.

Comparative Performance Analysis: PABC vs. 4-Aminopiperidine

The central question for any drug developer is: what are the potential advantages of this novel linker? Below is a comparative analysis of key performance parameters, contrasting the established data for Val-Cit-PABC with the hypothesized attributes of a Val-Cit-4-Aminopiperidine system.

Performance Parametermc-Val-Cit-PABC Linker (Established)mc-Val-Cit-4-Aminopiperidine Linker (Hypothesized)Rationale for Hypothesis / Causality
Plasma Stability Moderate to High. Stable in human plasma but susceptible to premature cleavage by carboxylesterase Ces1c in mouse plasma, complicating preclinical evaluation.[4] Also susceptible to cleavage by human neutrophil elastase, a potential source of off-target toxicity.[4]Potentially High. The core amide bond cleaved by cathepsin remains the same. The stability of the payload-carbamate bond should be high. The key differentiator would be its resistance to plasma esterases and neutrophil elastase, which requires experimental validation.The aliphatic, cyclic nature of the piperidine spacer is structurally distinct from the aromatic PABC system, likely altering its recognition by non-target plasma enzymes.
Cleavage Kinetics Fast. The 1,6-elimination is an extremely rapid, electronically driven process once initiated.Tunable (Potentially Slower). The rate depends on the nucleophilicity of the piperidine nitrogen and the geometric favorability of the cyclization attack. This could be slower than the near-instantaneous PABC elimination but may be tunable via substitution on the piperidine ring.Intramolecular cyclization rates are governed by factors like ring strain and steric hindrance, offering potential for chemical modification to optimize the release rate.
Hydrophilicity Low. The PABC core is aromatic and hydrophobic. This can contribute to ADC aggregation, especially at higher Drug-to-Antibody Ratios (DARs).[7]Moderate. The piperidine ring is a saturated heterocycle, which is less hydrophobic than a benzene ring. This could increase the overall hydrophilicity of the linker-payload, potentially reducing aggregation and improving pharmacokinetics.Replacing an aromatic spacer with an aliphatic, amine-containing heterocycle is a common strategy in medicinal chemistry to improve solubility and reduce aggregation propensity.[1]
Bystander Effect High. The released payload (e.g., MMAE) is typically cell-permeable, allowing it to kill neighboring antigen-negative tumor cells.High. The linker's function is to release the same unmodified payload. Therefore, the potential for a bystander effect would be conserved and dictated by the nature of the payload itself.The self-immolative mechanism, whether elimination or cyclization, is designed to release the payload without any residual linker fragments attached, preserving its native membrane permeability.
Synthetic Accessibility Well-Established. Synthesis is routine and scalable, with many commercially available building blocks.High. 4-aminopiperidine derivatives are common, commercially available chemical building blocks used in medicinal chemistry, suggesting that synthetic routes would be readily accessible.[12][13]The required functional groups for peptide coupling and carbamate formation are standard transformations in organic synthesis.
Byproducts Aza-quinone methide and CO₂.A stable, cyclic urea derivative.The nature of the byproduct is a direct consequence of the chemical mechanism of self-immolation. The cyclic urea from the piperidine linker may have a different toxicity and clearance profile than the reactive aza-quinone methide from PABC.

Experimental Protocols for Validation

A hypothesis, no matter how chemically sound, requires rigorous experimental validation. The following protocols provide a self-validating system to compare the performance of a novel 4-aminopiperidine-based ADC against a benchmark PABC-based ADC.

Protocol 1: Comparative In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and quantify premature payload release in plasma from different species.

Methodology:

  • Preparation: Prepare stock solutions of the test ADC (4-aminopiperidine linker) and the reference ADC (PABC linker) at 1 mg/mL in PBS.

  • Incubation: Add the ADC to fresh, heparinized human plasma and mouse plasma to a final concentration of 100 µg/mL. Prepare a control sample by adding the ADC to PBS. Incubate all samples at 37°C.

  • Time Points: At specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw an aliquot from each sample.

  • Sample Processing: Immediately quench the reaction and precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the payload). Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis by LC-MS/MS: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of released free payload.

  • Data Interpretation: Plot the concentration of released payload over time. A stable linker will show minimal payload release over the time course, especially in comparison to the PBS control. Compare the release profiles of the two linkers in both human and mouse plasma.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To compare the potency of the ADCs on antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Plating: Seed an antigen-positive cell line (e.g., HER2-positive SK-BR-3) and an antigen-negative cell line (e.g., HER2-negative MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the test ADC, reference ADC, and a non-targeting control ADC in cell culture medium.

  • Incubation: Remove the old medium from the cells and add 100 µL of the diluted ADC solutions. Include wells with untreated cells (media only) and cells treated with the free payload as controls. Incubate for 72-96 hours at 37°C, 5% CO₂.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTS reagent) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the untreated control wells. Plot the cell viability (%) against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ (half-maximal inhibitory concentration) for each ADC. An effective ADC will show high potency (low IC₅₀) on the antigen-positive line and low potency on the antigen-negative line.

G cluster_0 Pre-Experimental cluster_1 In Vitro Validation cluster_2 Analysis & Decision Synthesis Synthesize Linker-Payloads (PABC and 4-AP) Conjugation Conjugate to Antibody (e.g., Trastuzumab) Synthesis->Conjugation Purification Purify and Characterize ADCs (HIC, SEC, Mass Spec) Conjugation->Purification Stability Plasma Stability Assay (Human & Mouse) Purification->Stability Cytotoxicity Cytotoxicity Assay (Antigen +/- Cells) Purification->Cytotoxicity Compare Compare IC₅₀ and Stability Profiles Stability->Compare Cytotoxicity->Compare Decision Proceed to In Vivo Studies? Compare->Decision

Figure 3: Experimental workflow for validating a novel ADC linker.

Conclusion and Expert Outlook

The mc-Val-Cit-PABC linker remains the undisputed benchmark in the field of cleavable ADC technology, with a strong track record of clinical success. However, its known liabilities—particularly its hydrophobicity and instability in preclinical mouse models—necessitate the exploration of novel chemical architectures.

While not yet established in the ADC literature, a self-immolative linker based on a 4-aminopiperidine scaffold presents a chemically plausible and compelling alternative. Its primary hypothesized advantage lies in its potential to improve the physicochemical properties of the ADC, namely by increasing hydrophilicity to mitigate aggregation. Furthermore, its distinct aliphatic structure may circumvent the species-specific enzymatic liabilities observed with the PABC system.

The proposed cyclization-release mechanism is well-precedented in other areas of medicinal chemistry and offers a robust pathway for traceless payload delivery. The ultimate performance of this linker is, of course, a matter for empirical determination. The experimental workflows detailed in this guide provide a clear and rigorous path for any research team to directly compare this novel concept against the gold standard, generating the critical data needed to drive the next generation of antibody-drug conjugates.

References

  • SigutLabs. (2025). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. SigutLabs News. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. Available from: [Link]

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  • Google Patents. (n.d.). US8110574B2 - Derivatives of 4-aminopiperidine and their use as a medicament.
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A Senior Application Scientist's Guide to Isotopic Labeling of 4-Amino-1-butylpiperidine DiHCl for Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is paramount to its progression through the development pipeline. This guide provides an in-depth, technical comparison of isotopic labeling strategies for 4-Amino-1-butylpiperidine DiHCl, a compound of interest in various research domains. We will delve into the rationale behind experimental design, present detailed protocols, and offer insights gleaned from extensive experience in the field of drug metabolism.

The Critical Role of Metabolic Studies for this compound

This compound, with its distinct chemical scaffold, presents a unique metabolic profile that necessitates thorough investigation. Understanding its absorption, distribution, metabolism, and excretion (ADME) is fundamental to assessing its efficacy and safety. Isotopic labeling is the gold standard for these studies, providing an unambiguous way to trace the molecule and its metabolites within a complex biological system.[1][2]

Predicting the Metabolic Landscape: N-Dealkylation as a Primary Pathway

While direct metabolic studies on this compound are not extensively published, a wealth of data on structurally related compounds containing the 4-aminopiperidine moiety points towards N-dealkylation as a primary metabolic pathway.[3][4] This reaction, the cleavage of the N-butyl group, is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4 , with potential minor contributions from other isoforms like CYP2D6.[3][4][5] The resulting primary metabolite would be 4-aminopiperidine. Further metabolism could involve oxidation of the piperidine ring or conjugation reactions.

Comparison of Isotopic Labeling Strategies

The choice of isotope and its position within the this compound molecule is a critical decision that directly impacts the quality and interpretability of the metabolic data. The primary options are stable isotopes (e.g., ²H, ¹³C, ¹⁵N) and radioisotopes (e.g., ³H, ¹⁴C).

Labeling StrategyIsotopeKey AdvantagesKey DisadvantagesAnalytical Technique(s)
Stable Isotope Labeling
Deuterium Labeling²H (D)- Relatively inexpensive to synthesize.- Can be placed at metabolically stable positions to avoid loss.- No radiation safety concerns.[6]- Potential for kinetic isotope effects, which may alter the rate of metabolism.[7]Mass Spectrometry (MS), NMR Spectroscopy
Carbon-13 Labeling¹³C- Minimal risk of kinetic isotope effect.- Label is generally metabolically stable.- No radiation safety concerns.[8]- More expensive synthesis compared to deuterium labeling.MS, NMR Spectroscopy
Nitrogen-15 Labeling¹⁵N- Can provide specific insights into the fate of the nitrogen atoms.- No radiation safety concerns.[9]- Synthesis can be complex and costly.- Potential for label dilution if the nitrogen is incorporated into other biomolecules.MS, NMR Spectroscopy
Radioisotope Labeling
Tritium Labeling³H- High specific activity allows for sensitive detection.- Relatively lower cost compared to ¹⁴C.- Potential for label exchange with protons in the biological matrix.- Requires specialized handling and disposal due to radioactivity.Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS)
Carbon-14 Labeling¹⁴C- Gold standard for quantitative ADME studies.- Metabolically stable label position.- Allows for whole-body autoradiography.- Most expensive and complex synthesis.- Requires stringent radiation safety protocols.LSC, AMS, Autoradiography

Expert Recommendation: For initial metabolic profiling and metabolite identification of this compound, stable isotope labeling with either Deuterium (²H) or Carbon-13 (¹³C) is the preferred approach. The choice between the two often comes down to a balance of cost and the potential for a kinetic isotope effect. For quantitative ADME and mass balance studies, Carbon-14 (¹⁴C) labeling remains the definitive, albeit more resource-intensive, option.

Sourcing Labeled this compound: The Reality of Custom Synthesis

Currently, commercially available, off-the-shelf isotopically labeled standards of this compound are not readily found. Therefore, researchers will likely need to engage with a company specializing in custom isotopic labeling synthesis .[10]

The Custom Synthesis Workflow:

Custom Synthesis Workflow cluster_0 Phase 1: Consultation & Design cluster_1 Phase 2: Synthesis & Purification cluster_2 Phase 3: Quality Control & Delivery Initial Inquiry Initial Inquiry Feasibility Assessment Feasibility Assessment Initial Inquiry->Feasibility Assessment Provide structure, label, position Route Scouting Route Scouting Feasibility Assessment->Route Scouting Evaluate synthetic pathways Quote Generation Quote Generation Route Scouting->Quote Generation Cost & timeline Synthesis of Labeled Precursors Synthesis of Labeled Precursors Multi-step Synthesis Multi-step Synthesis Synthesis of Labeled Precursors->Multi-step Synthesis Incorporate isotope Purification Purification Multi-step Synthesis->Purification Chromatography Analytical Characterization Analytical Characterization Certificate of Analysis Certificate of Analysis Analytical Characterization->Certificate of Analysis NMR, MS, Purity Shipment Shipment Certificate of Analysis->Shipment

Caption: A typical workflow for the custom synthesis of an isotopically labeled compound.

When commissioning a custom synthesis, it is crucial to specify not only the desired isotope but also its precise location within the molecule to ensure it is not lost during metabolic transformation. For this compound, labeling the piperidine ring with ¹³C or the butyl chain at a position not susceptible to initial oxidation would be strategic choices.

Experimental Protocols for Metabolic Studies

The following are detailed, field-proven protocols for conducting in vitro and in vivo metabolic studies with isotopically labeled this compound.

In Vitro Metabolism Using Human Liver Microsomes

This protocol is designed to identify the primary metabolites of this compound and to determine its metabolic stability.

Materials:

  • Labeled this compound (e.g., ¹³C₄-labeled)

  • Unlabeled this compound analytical standard

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • LC-MS/MS system

Protocol Steps:

  • Preparation of Incubation Mixtures:

    • On ice, prepare a master mix containing phosphate buffer, the NADPH regenerating system, and human liver microsomes (final concentration typically 0.5-1.0 mg/mL).

    • Prepare a stock solution of labeled this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mM.

  • Initiation of the Reaction:

    • Pre-warm the master mix at 37°C for 5 minutes.

    • To initiate the reaction, add the labeled this compound to the master mix to achieve a final substrate concentration of 1-10 µM.

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction mixtures at 37°C in a shaking water bath.

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately add the aliquot to a microcentrifuge tube containing an equal volume of ice-cold acetonitrile with 0.1% formic acid. This will precipitate the proteins and stop the enzymatic reaction.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer.

    • Monitor for the disappearance of the parent labeled compound and the appearance of potential metabolites, which will exhibit a characteristic mass shift corresponding to the isotopic label.

In Vitro Metabolism Workflow Prepare Master Mix Prepare Master Mix Pre-warm at 37°C Pre-warm at 37°C Prepare Master Mix->Pre-warm at 37°C Add Labeled Compound Initiate Reaction Pre-warm at 37°C->Add Labeled Compound Incubate at 37°C Incubate at 37°C Add Labeled Compound->Incubate at 37°C Time Point Sampling Time Point Sampling Incubate at 37°C->Time Point Sampling Quench with ACN Quench with ACN Time Point Sampling->Quench with ACN Centrifuge Centrifuge Quench with ACN->Centrifuge Analyze Supernatant by LC-MS/MS Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Supernatant by LC-MS/MS

Caption: A streamlined workflow for in vitro metabolism studies using liver microsomes.

In Vivo Metabolic Study in Rodents

This protocol outlines a basic pharmacokinetic and metabolite identification study in rats following oral administration of labeled this compound.

Materials:

  • Labeled this compound (formulated for oral gavage)

  • Sprague-Dawley rats (male, 200-250 g)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Sample processing reagents (e.g., protein precipitation solvents)

  • LC-MS/MS system

Protocol Steps:

  • Animal Acclimation and Dosing:

    • Acclimate rats to the metabolic cages for at least 24 hours prior to the study.

    • Fast the animals overnight (with access to water) before dosing.

    • Administer a single oral dose of the labeled this compound formulation via gavage.

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a cannulated vessel or tail vein.

    • Collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours).

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate plasma. Precipitate proteins from the plasma using a suitable solvent (e.g., acetonitrile).

    • Urine: Pool the urine from each collection interval and record the total volume.

    • Feces: Homogenize the fecal samples from each collection interval with a suitable solvent.

  • Sample Analysis:

    • Analyze the processed plasma, urine, and fecal samples by LC-MS/MS to quantify the parent labeled compound and identify its metabolites.

    • For radio-labeled studies, use liquid scintillation counting to determine the total radioactivity in each sample matrix to perform a mass balance assessment.

Data Interpretation and Visualization

The power of isotopic labeling lies in the clarity it brings to complex analytical data. In mass spectrometry, metabolites of a labeled compound will appear as doublets with a mass difference corresponding to the isotopic label, making them easily distinguishable from endogenous molecules.

Metabolic Pathway Labeled 4-Amino-1-butylpiperidine Labeled 4-Amino-1-butylpiperidine N-dealkylation (CYP3A4) N-dealkylation (CYP3A4) Labeled 4-Amino-1-butylpiperidine->N-dealkylation (CYP3A4) Labeled 4-Aminopiperidine Labeled 4-Aminopiperidine N-dealkylation (CYP3A4)->Labeled 4-Aminopiperidine Further Oxidation/Conjugation Further Oxidation/Conjugation Labeled 4-Aminopiperidine->Further Oxidation/Conjugation Polar Metabolites Polar Metabolites Further Oxidation/Conjugation->Polar Metabolites

Caption: Predicted primary metabolic pathway of this compound.

Conclusion

The isotopic labeling of this compound is an indispensable tool for elucidating its metabolic fate. While the primary metabolic route is predicted to be N-dealkylation via CYP3A4, experimental verification using the protocols outlined in this guide is essential. The choice between stable and radioisotope labeling will depend on the specific research question and available resources, with custom synthesis being the most likely route for obtaining the necessary labeled compounds. By carefully designing and executing these studies, researchers can gain the critical insights needed to advance their understanding and development of this compound.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-1-butylpiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Amino-1-butylpiperidine Dihydrochloride, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of personnel, facilities, and the environment.

Hazard Assessment: Understanding the "Why"

While a specific Safety Data Sheet (SDS) for 4-Amino-1-butylpiperidine DiHCl is not consistently available, a robust hazard assessment can be constructed by examining its structural components: the piperidine ring, the amino group, and its nature as a dihydrochloride salt. This analysis allows us to anticipate its toxicological and chemical properties and establish a safe disposal framework.

The parent molecule, piperidine, is classified as a highly flammable liquid that is toxic and corrosive, capable of causing severe skin burns and eye damage.[1][2] Its derivatives often share this hazard profile.[3] The presence of an amino group can also contribute to toxicity and irritation. As a dihydrochloride salt, the compound is likely a water-soluble solid, which reduces its volatility compared to its free-base form. However, upon dissolution or contact with bases, the hazardous properties of the parent amine can be fully expressed. Therefore, it is imperative to handle this compound as a hazardous substance.

Table 1: Inferred Hazard Profile of this compound

Hazard CategoryAnticipated RiskRationale and Causality
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.Based on the known toxicity of piperidine and related amino-piperidines.[1][2]
Skin/Eye Damage Potential to cause skin irritation and serious eye damage.Amine compounds are frequently irritants or corrosive.[3][4]
Reactivity Incompatible with strong bases and strong oxidizing agents.As a salt, it will react with strong bases to liberate the free amine. Like most organic compounds, it can react exothermically with strong oxidizers.[5]
Environmental Potentially harmful to aquatic life.Piperidine derivatives can exhibit environmental toxicity and should not be released into waterways.[1][6]

Personnel Protection and Engineering Controls

Before handling this compound for any purpose, including disposal, the following personal protective equipment (PPE) and engineering controls are mandatory.

  • Eye and Face Protection: Chemical safety goggles with side shields are required at a minimum. A face shield should be worn if there is a risk of splashing.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use.[3]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities, a chemical-resistant apron is recommended.[5]

  • Engineering Controls: All handling and preparation of waste should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[5]

Step-by-Step Disposal Protocol

Disposal of this compound must be treated as a regulated hazardous waste stream. Adherence to institutional and national regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.[8][9]

Never dispose of this chemical down the drain or in the regular trash.[8][10]

Step 1: Waste Classification and Segregation
  • Classification: Designate all waste containing this compound, including pure compound, contaminated consumables (e.g., weigh boats, wipes), and solutions, as "Hazardous Chemical Waste."

  • Segregation: This waste must be kept separate from incompatible materials. Maintain dedicated waste containers for this chemical stream to prevent accidental reactions. Specifically, do not mix with strong bases or oxidizing agents.[5][8]

Step 2: Containerization
  • Select an Appropriate Container: Use a container made of chemically compatible material, such as high-density polyethylene (HDPE). The container must be in good condition, free of leaks or damage, and have a secure, screw-top lid.[8][10]

  • Keep Containers Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[10] This minimizes the risk of spills and exposure.

Step 3: Labeling
  • Proper Identification is Critical: The waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste" [11]

    • The full chemical name: "4-Amino-1-butylpiperidine Dihydrochloride"

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant" ).[11]

Step 4: Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[10][11]

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.

  • Adhere to Storage Limits: Be aware of your institution's and region's limits on the amount of waste that can be accumulated and the maximum storage time.[10][12]

Step 5: Final Disposal
  • Contact EH&S: Once the container is full or the storage time limit is approaching, contact your institution’s Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[10]

  • Do Not Attempt Chemical Neutralization: Unless you have a specific, validated, and approved protocol from your EH&S department, do not attempt to neutralize or chemically treat the waste yourself. The final disposal will be handled by a permitted Treatment, Storage, and Disposal Facility (TSDF), likely via high-temperature incineration.[13]

Disposal_Workflow cluster_lab In-Laboratory Process cluster_ehs EH&S / Contractor Process Generation Waste Generation (e.g., unused chemical, contaminated items) Segregation Step 1: Segregate Waste (Keep away from bases, oxidizers) Generation->Segregation Classify as Hazardous Container Step 2: Use Labeled, Compatible Container (HDPE, screw-top) Segregation->Container Dedicated Stream Storage Step 3: Store in SAA (Closed, in secondary containment) Container->Storage Accumulate Safely Pickup Step 4: Arrange Pickup (Contact EH&S) Storage->Pickup Request Disposal Disposal Step 5: Final Disposal (Licensed TSDF Facility, e.g., Incineration) Pickup->Disposal Transport

Caption: Disposal workflow for this compound.

Emergency Procedures: Small Spill Management

In the event of a small spill of this compound solid:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Prevent Dust Formation: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite.[14]

  • Collect Material: Carefully sweep up the absorbed material using non-sparking tools.[5][14] Avoid creating dust. Place the collected material into your labeled hazardous waste container.

  • Decontaminate: Wipe down the spill area with a suitable solvent (consult your institution's guidelines), collecting the cleaning materials as hazardous waste.

  • Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

References

  • Daniels Health (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • AAPPTec, LLC. Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • University of Pennsylvania, EHRS. Laboratory Chemical Waste Management Guidelines.
  • Medical Laboratory Observer (2018). Laboratory Waste Management: The New Regulations.
  • American Chemical Society. Regulation of Laboratory Waste.
  • BenchChem (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine.
  • Fisher Scientific. Safety Data Sheet for Ethyl 4-aminopiperidine-1-carboxylate.
  • ASTM International (2021). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples.
  • Sigma-Aldrich. Safety Data Sheet for Piperidine.
  • Penta Chemicals. Safety Data Sheet for Piperidine.
  • New Jersey Department of Health. Hazard Substance Fact Sheet for Piperidine.
  • Thermo Fisher Scientific. Safety Data Sheet for 4-Methylpiperazin-1-amine.
  • Fisher Scientific. Safety Data Sheet for TERT-BUTYL 4-AMINO-1-PIPERIDINECARBOXYLATE.
  • Chemos GmbH&Co.KG. Safety Data Sheet for Piperidine.
  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.

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A Senior Application Scientist's Guide to Handling 4-Amino-1-butylpiperidine DiHCl: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification: Understanding the Risks

Substituted piperidines, as a class, present several potential hazards. Based on data from analogous compounds, 4-Amino-1-butylpiperidine DiHCl should be handled as a substance that is potentially harmful if inhaled or swallowed and may cause irritation to the skin, eyes, and respiratory system.[1][2][3] The dihydrochloride salt form is a solid, likely a powder or crystalline material, meaning dust formation is a primary concern during handling.[1] Inhaling fine dust can lead to respiratory tract irritation.[1][3]

Primary Hazards:

  • Skin Irritation: Direct contact may cause skin irritation or burns.[2][3][4]

  • Serious Eye Damage: The compound is likely to be a severe eye irritant, with potential for serious damage.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust may cause irritation to the nose, throat, and lungs.[1][3]

  • Acute Oral Toxicity: The substance may be harmful if swallowed.[3]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not merely a checklist; it is a system designed to provide comprehensive protection based on the identified hazards. Each component is chosen to address a specific route of exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields, used in conjunction with a face shield.[5][6]Protects against splashes and airborne dust particles. A face shield offers an additional layer of protection for the entire face. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[5][7]Prevents skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals and are a common choice for incidental contact.[8][9] For prolonged handling, heavier Butyl rubber gloves are recommended due to their high resistance to corrosive acids and bases.[7] Always check for degradation and replace gloves frequently.[10]
Body Protection A flame-retardant laboratory coat and, for larger quantities or potential for significant spills, a chemical-resistant apron.[10][11]Protects personal clothing from contamination. Flame-retardant material is a prudent secondary precaution.
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator with appropriate cartridges for organic vapors and particulates.[5]Required when handling the solid outside of a certified chemical fume hood or when there is a risk of aerosolization or dust generation.[1][5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and ensures the integrity of the experiment. Engineering controls are the first and most effective line of defense.

Engineering Controls:

  • Ventilation: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood to control dust and potential vapors.[5]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[2][12]

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood Certification prep2 Don Full PPE (Goggles, Face Shield, Lab Coat, Gloves) prep1->prep2 prep3 Gather All Necessary Equipment and Reagents prep2->prep3 handle1 Carefully Weigh Solid Compound prep3->handle1 Begin Handling handle2 Add to Solvent Using Powder Funnel handle1->handle2 handle3 Securely Cap Reaction Vessel handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Complete Handling clean2 Segregate Waste (Solid, Liquid, Sharps) clean1->clean2 clean3 Remove PPE in Correct Order (Gloves First) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safely Handling this compound.

Procedural Steps:
  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and certified. Don all required PPE as specified in Table 1.

  • Handling: Conduct all manipulations within the fume hood. When weighing the solid, use anti-static weigh paper or a boat to prevent dispersal of dust. Use a powder funnel when transferring the solid into a reaction vessel.

  • Post-Handling: After the compound is securely in solution or the reaction is underway, decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the face shield, goggles, and finally the lab coat.

  • Hygiene: Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][12]

Spill and Disposal Management

Accidents can happen, and a clear, pre-defined plan is critical to mitigating their impact.

Spill Response:
  • Small Spill (Solid): For a small spill contained within the fume hood, carefully sweep up the material and place it in a sealed container for disposal.[1] Avoid actions that could generate dust. The area should then be decontaminated.

  • Large Spill: Evacuate the immediate area and alert laboratory safety personnel.[13] Prevent the spill from entering drains.[1] Cleanup should only be performed by trained personnel equipped with appropriate respiratory protection and protective clothing.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing.[14]

    • Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

Waste Disposal Plan:

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[1]

  • Solid Waste: Unused or contaminated solid this compound should be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams. The compound should be kept away from strong oxidizing agents and strong acids.[1]

  • Contaminated Materials: Used weigh boats, gloves, and other disposable materials that have come into contact with the chemical should be double-bagged, sealed, and disposed of as solid hazardous waste.

By integrating these safety protocols into your daily laboratory operations, you build a foundation of safety and trust, ensuring that your valuable research can proceed without compromising personal or environmental well-being.

References

  • 4 - Safety Data Sheet. (n.d.).
  • 4 - SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • 4-Piperidinopiperidine - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4. (2025). BenchChem.
  • SAFETY DATA SHEET - 1-Amino-4-methylpiperazine. (2025, September 15). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Piperidine. (2025, September 23). Sigma-Aldrich.
  • PIPERIDINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • 4-Amino-4-methylpiperidine, 4-BOC protected - Safety Data Sheet. (2023, June 9). Apollo Scientific.
  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.
  • Safety Data Sheet: Piperidine. (n.d.). Carl ROTH.
  • 4-Amino-1-Boc-piperidine Safety and Hazards. (n.d.). PubChem.
  • SAFETY DATA SHEET - TERT-BUTYL 4-AMINO-1-PIPERIDINECARBOXYLATE. (2009, September 26). Fisher Scientific.
  • 4-Amino-1-Boc-piperidine 97. (n.d.). Sigma-Aldrich.
  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
  • Glove Selection. (n.d.). Emergency & Safety Services at UCCS.
  • Glove Selection For Specific Chemicals. (n.d.). SUNY New Paltz.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.